molecular formula C5H11NO2 B1473353 3-Methylamino-3-hydroxymethyloxetane CAS No. 1416323-17-5

3-Methylamino-3-hydroxymethyloxetane

Cat. No.: B1473353
CAS No.: 1416323-17-5
M. Wt: 117.15 g/mol
InChI Key: SLRFRPGGJXJWPX-UHFFFAOYSA-N
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Description

3-Methylamino-3-hydroxymethyloxetane is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(methylamino)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-5(2-7)3-8-4-5/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRFRPGGJXJWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294889
Record name 3-Oxetanemethanol, 3-(methylamino)-
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416323-17-5
Record name 3-Oxetanemethanol, 3-(methylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416323-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanemethanol, 3-(methylamino)-
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URL https://comptox.epa.gov/dashboard/DTXSID901294889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Oxetane Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 3-Methylamino-3-hydroxymethyloxetane

Disclaimer: Direct experimental data for this compound is not extensively available in peer-reviewed literature. This guide has been constructed by synthesizing information from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive theoretical profile for research and development purposes.

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged from relative obscurity to become a highly valued structural motif in medicinal chemistry and materials science.[1] Initially perceived as synthetically challenging and potentially unstable due to significant ring strain (approximately 106 kJ·mol⁻¹), the oxetane core is now recognized for its unique ability to favorably modulate the physicochemical properties of parent molecules.[1]

In drug discovery, the incorporation of an oxetane, particularly a 3,3-disubstituted variant, is often employed as a strategic replacement for the ubiquitous gem-dimethyl group. This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity without introducing excessive molecular weight.[1] The oxetane's oxygen atom acts as a strong hydrogen bond acceptor, further enhancing its utility as a pharmacophoric element.[2]

This guide focuses on the specific, albeit lesser-known, molecule This compound . By dissecting its constituent parts—the stable 3,3-disubstituted oxetane core, a secondary amine, and a primary alcohol—we can construct a robust profile of its expected properties and reactivity. This molecule stands as a trifunctional scaffold, presenting multiple handles for chemical modification and diverse points of interaction with biological targets, making it a compelling, albeit theoretical, building block for researchers in drug development.

Molecular Structure and Core Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The combination of a basic amine, a polar alcohol, and a strained ether within a compact framework defines the unique profile of this compound.

Chemical Structure and Identifiers
  • IUPAC Name: (3-(Methylamino)oxetan-3-yl)methanol

  • CAS Number: 1416323-17-5

  • Molecular Formula: C₅H₁₁NO₂

  • Molecular Weight: 117.15 g/mol

Caption: 2D Chemical Structure of this compound.

Predicted Physicochemical Data

The following properties are estimated based on the analysis of the molecule's functional groups and data from analogous structures.

PropertyPredicted ValueRationale & Commentary
pKa₁ (Amine) 9.0 - 10.5The secondary amine is expected to be basic. The pKa of protonated cyclic amines typically falls in this range.[3][4] The electron-withdrawing effect of the oxetane oxygen and the adjacent alcohol may slightly decrease basicity compared to a simple alkyl-substituted amine.
pKa₂ (Alcohol) 16 - 18The primary alcohol is a very weak acid. This value is typical for primary alcohols, which are generally slightly more acidic than tertiary alcohols.[5][6][7]
cLogP -0.5 to -1.5The presence of two polar, hydrogen-bonding groups (NH and OH) is expected to confer significant hydrophilicity, resulting in a negative calculated LogP value. For comparison, the related 3-Methyl-3-oxetanemethanol has a reported XLogP3 of -0.2.[8]
Aqueous Solubility HighWith two hydrogen bond donors (NH, OH) and three acceptors (N, OH, oxetane O), the molecule is predicted to be highly soluble in water and other polar protic solvents.
Hydrogen Bonding Donors: 2, Acceptors: 3The molecule can participate extensively in hydrogen bonding, which is critical for its solubility and potential interactions with biological macromolecules. Intramolecular H-bonding between the amine and alcohol is possible.[9]

Proposed Synthetic Pathway

While the specific synthesis of this compound is not documented, a plausible and robust route can be designed based on established methods for preparing 3,3-disubstituted oxetanes.[1][10][11] The most common strategy involves the intramolecular Williamson etherification of a suitably functionalized 1,3-diol precursor.

A logical starting point is diethyl malonate. The proposed sequence involves:

  • Alkylation: Introduction of a protected hydroxymethyl group.

  • Amination: Introduction of a protected methylamino group.

  • Reduction: Conversion of the diester to the critical 1,3-diol.

  • Cyclization: Formation of the oxetane ring.

  • Deprotection: Removal of protecting groups to yield the final product.

G start Diethyl Malonate step1 1. NaH 2. (Boc)₂O, DMAP start->step1 intermediate1 Protected Malonate step1->intermediate1 step2 1. NaH 2. Eschenmoser's Salt intermediate1->step2 intermediate2 Aminomethylated Malonate step2->intermediate2 step3 LiAlH₄, THF intermediate2->step3 intermediate3 1,3-Diol Precursor step3->intermediate3 step4 1. TsCl, Pyridine 2. NaH, THF intermediate3->step4 intermediate4 Protected Oxetane step4->intermediate4 step5 TFA or HCl/Dioxane intermediate4->step5 product 3-Methylamino-3- hydroxymethyloxetane step5->product

Caption: Proposed multi-step synthesis of the target compound.

Detailed Hypothetical Protocol

Objective: To synthesize (3-(Methylamino)oxetan-3-yl)methanol.

Step 1: Synthesis of Diethyl 2-((tert-butoxycarbonyl)(methyl)amino)malonate

  • To a stirred solution of diethyl 2-(methylamino)malonate in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected aminomalonate. Causality: The Boc group is a robust protecting group for the amine, preventing it from interfering with subsequent alkylation and reduction steps. It is stable to the basic conditions of the next step and the reducing conditions of the LiAlH₄ step.

Step 2: Synthesis of Diethyl 2-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)malonate

  • To a solution of the product from Step 1 in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add paraformaldehyde and stir at room temperature for 24 hours.

  • Carefully quench the reaction by adding water, followed by extraction with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography to obtain the hydroxymethylated intermediate.

Step 3: Synthesis of 2-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)propane-1,3-diol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C under nitrogen.

  • Slowly add a solution of the diester from Step 2 in THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts through a pad of Celite, washing thoroughly with THF and ethyl acetate.

  • Concentrate the filtrate to yield the crude 1,3-diol, which can often be used in the next step without further purification. Causality: LiAlH₄ is a powerful reducing agent required to reduce both ester functionalities to primary alcohols, forming the key 1,3-diol structure necessary for cyclization.

Step 4: Synthesis of tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)(methyl)carbamate

  • Dissolve the 1,3-diol from Step 3 in pyridine or DCM with triethylamine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) and stir the reaction for 12 hours, allowing it to warm to room temperature.

  • Work up the reaction to isolate the intermediate monotosylate.

  • Dissolve the crude monotosylate in anhydrous THF at 0 °C and add NaH portion-wise.

  • Heat the mixture to reflux for 2-4 hours to drive the intramolecular Williamson etherification.[1]

  • Cool, quench, and extract the product. Purify by column chromatography. Causality: Tosylation activates one of the primary alcohols, converting it into a good leaving group. The remaining alcohol can then be deprotonated by a strong base (NaH) to act as an intramolecular nucleophile, displacing the tosylate to form the strained oxetane ring.

Step 5: Synthesis of (3-(Methylamino)oxetan-3-yl)methanol

  • Dissolve the Boc-protected oxetane from Step 4 in a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours until deprotection is complete.

  • Concentrate the solvent under reduced pressure. If HCl was used, the hydrochloride salt is obtained.

  • To obtain the free base, dissolve the salt in water and basify to pH > 10 with NaOH or K₂CO₃, followed by extraction with an appropriate organic solvent (e.g., a mixture of DCM and isopropanol).

  • Dry and concentrate the organic layers to yield the final product.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay between its three functional groups.

Oxetane Ring Stability and Reactivity

The oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions, which relieve its inherent ring strain.[12] However, 3,3-disubstituted oxetanes generally exhibit greater stability compared to other substitution patterns.[13] The presence of the internal amine nucleophile could potentially facilitate an intramolecular ring-opening under acidic catalysis, leading to the formation of a substituted azetidine-3-ol. Cationic ring-opening polymerization, a characteristic reaction of hydroxymethyloxetanes, is also a potential pathway under strongly acidic or Lewis acidic conditions.[14][15]

Reactions of the Amino Group

The secondary amine is a nucleophilic and basic center. It will readily react with acids to form ammonium salts, a common strategy for improving the crystallinity and handling of amine-containing compounds. It is also susceptible to standard amine derivatizations:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides, although over-alkylation to the quaternary ammonium salt is a risk.

  • Reductive Amination: Can act as the amine component in reactions with aldehydes or ketones.

Reactions of the Hydroxymethyl Group

The primary alcohol can undergo a range of classical alcohol transformations:

  • Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., Dess-Martin periodinane) or to the carboxylic acid with stronger oxidants (e.g., Jones reagent).[16]

  • Esterification: Reaction with carboxylic acids (Fischer esterification) or acyl chlorides to form esters.

  • Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) to form ethers.[16]

  • Halogenation: Conversion to an alkyl halide using reagents like SOCl₂ or PBr₃.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of structural features in this compound makes it an attractive scaffold for drug design.

  • Improved Pharmacokinetics: As a bioisostere for a gem-dimethyl or carbonyl group, the 3,3-disubstituted oxetane core can block metabolic oxidation at that position.[1] The addition of the amine and alcohol groups drastically reduces lipophilicity, which is expected to improve aqueous solubility and reduce off-target toxicity associated with highly lipophilic compounds.

  • Scaffold for Library Synthesis: The molecule possesses three distinct points for diversification. The amine and alcohol can be functionalized using a vast array of standard synthetic transformations, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).

  • Versatile Pharmacophore: The scaffold presents a rich array of hydrogen bond donors and acceptors in a rigid, three-dimensional arrangement. This makes it an excellent candidate for binding to protein targets such as kinases, proteases, and GPCRs, where directed hydrogen bonds are critical for affinity and selectivity. The 3-aminooxetane substructure itself has been identified as a valuable motif in its own right, driving significant synthetic innovation.[13][17]

References

Synthesis of 3-Methylamino-3-hydroxymethyloxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 3-Methylamino-3-hydroxymethyloxetane, a novel substituted oxetane with potential applications in medicinal chemistry and drug development. The proposed synthesis is designed for researchers and scientists, offering a step-by-step methodology grounded in established chemical principles. This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. The synthesis commences with the construction of a 3-nitro-3-hydroxymethyloxetane intermediate, followed by the reduction of the nitro group to a primary amine, and concludes with a selective N-methylation to yield the final product.

Introduction: The Significance of Substituted Oxetanes

Oxetanes, four-membered saturated heterocyclic ethers, have garnered significant attention in modern medicinal chemistry.[1] Their unique physicochemical properties, including increased aqueous solubility, metabolic stability, and their ability to act as hydrogen bond acceptors, make them attractive motifs for drug design.[1][2] The substitution of common functionalities like gem-dimethyl or carbonyl groups with an oxetane ring can lead to profound improvements in a molecule's pharmacokinetic profile.[3] Specifically, 3,3-disubstituted oxetanes offer a rigid scaffold that can be exploited to explore new chemical space and optimize ligand-receptor interactions.[4] This guide focuses on the synthesis of this compound, a molecule incorporating both a secondary amine and a primary alcohol, functionalities that are pivotal for further chemical elaboration and biological interactions.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound is proposed as a three-stage process, as illustrated below. This pathway leverages common and well-documented reactions, ensuring a high degree of feasibility.

Synthetic_Pathway Start Starting Materials (Nitromethane & Formaldehyde) Intermediate1 Stage 1: 3-Nitro-3-hydroxymethyloxetane Synthesis Start->Intermediate1 Henry Reaction & Intramolecular Williamson Etherification Intermediate2 Stage 2: 3-Amino-3-hydroxymethyloxetane Synthesis Intermediate1->Intermediate2 Nitro Group Reduction Product Stage 3: This compound Synthesis Intermediate2->Product Reductive Amination

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of 3-Nitro-3-hydroxymethyloxetane

The initial stage focuses on constructing the core oxetane ring bearing the necessary nitro and hydroxymethyl substituents at the 3-position. This is achieved through a two-step process involving a Henry reaction followed by an intramolecular Williamson etherification.

Step 1: Synthesis of 2-Nitro-2-(hydroxymethyl)propane-1,3-diol

The synthesis begins with the base-catalyzed condensation of nitromethane with two equivalents of formaldehyde, a classic Henry reaction, to yield 2-nitro-1,3-propanediol. For the synthesis of the tris(hydroxymethyl)nitromethane, an excess of formaldehyde is used.[5]

  • Reaction: Nitromethane + 2 Formaldehyde → 2-Nitro-2-(hydroxymethyl)propane-1,3-diol

  • Rationale: The Henry reaction is a reliable method for forming carbon-carbon bonds and introducing a nitro group, which serves as a precursor to the amine functionality.[6]

Step 2: Intramolecular Williamson Etherification

The formation of the oxetane ring is accomplished via an intramolecular Williamson etherification of the resulting 1,3-diol. This involves the selective activation of one primary hydroxyl group, followed by a base-mediated cyclization.

  • Reaction: 2-Nitro-2-(hydroxymethyl)propane-1,3-diol → 3-Nitro-3-hydroxymethyloxetane

  • Protocol:

    • Monotosylation: The 2-nitro-2-(hydroxymethyl)propane-1,3-diol is treated with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperatures. This selectively tosylates one of the primary hydroxyl groups due to steric hindrance around the neopentyl-like carbon.

    • Cyclization: The monotosylated intermediate is then treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The remaining hydroxyl group is deprotonated, and the resulting alkoxide displaces the tosylate group in an intramolecular SN2 reaction to form the oxetane ring.[7]

  • Causality: The Williamson etherification is a robust and widely used method for the synthesis of ethers, including cyclic ethers like oxetanes.[7] The choice of a tosylate as the leaving group is crucial as it is a good leaving group, facilitating the nucleophilic attack.

Stage1_Workflow cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Cyclization Nitromethane Nitromethane Diol 2-Nitro-2-(hydroxymethyl)propane-1,3-diol Nitromethane->Diol Formaldehyde Formaldehyde (2 eq.) Formaldehyde->Diol Base_cat Base Catalyst Base_cat->Diol Oxetane 3-Nitro-3-hydroxymethyloxetane Diol->Oxetane TsCl p-Toluenesulfonyl chloride TsCl->Oxetane Base_cyclization Strong Base (e.g., NaH) Base_cyclization->Oxetane

Caption: Workflow for the synthesis of 3-Nitro-3-hydroxymethyloxetane.

Stage 2: Synthesis of 3-Amino-3-hydroxymethyloxetane

The second stage involves the reduction of the nitro group in 3-nitro-3-hydroxymethyloxetane to a primary amine. The choice of reducing agent is critical to ensure the integrity of the strained oxetane ring.

  • Reaction: 3-Nitro-3-hydroxymethyloxetane → 3-Amino-3-hydroxymethyloxetane

  • Protocol:

    • Catalytic Hydrogenation: The nitro-oxetane derivative is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to catalytic hydrogenation. A common catalyst for this transformation is palladium on carbon (Pd/C) or Raney nickel.[8][9] The reaction is carried out under a hydrogen atmosphere at a controlled pressure and temperature.

    • Work-up: After the reaction is complete (monitored by TLC or LC-MS), the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired amino-oxetane.

  • Trustworthiness: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines, often proceeding with high yields and without the formation of significant byproducts.[10] It is generally a mild method that is less likely to cause the ring-opening of the oxetane compared to more aggressive reducing agents.

Parameter Condition Rationale
Reducing Agent H₂ gas with Pd/C or Raney NiHigh efficiency and selectivity for nitro group reduction.
Solvent Methanol or EthanolGood solubility for the substrate and inert under reaction conditions.
Pressure 1-4 atm of H₂Sufficient for the reduction to proceed at a reasonable rate.
Temperature Room temperature to 40°CMild conditions to prevent side reactions and oxetane ring cleavage.

Stage 3: Synthesis of this compound

The final stage is the selective mono-N-methylation of the primary amine to yield the target secondary amine. Reductive amination is a suitable method for this transformation.

  • Reaction: 3-Amino-3-hydroxymethyloxetane → this compound

  • Protocol:

    • The 3-amino-3-hydroxymethyloxetane is dissolved in a protic solvent like methanol.

    • One equivalent of an aqueous solution of formaldehyde is added to the reaction mixture. The primary amine reacts with formaldehyde to form an intermediate imine or aminal.

    • A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.[7] This reduces the intermediate imine to the desired secondary amine.

    • The reaction is monitored for completion, and then the product is isolated and purified using standard techniques such as column chromatography.

  • Expertise & Experience: Reductive amination is a widely used and highly effective method for the N-alkylation of amines.[11] The use of one equivalent of formaldehyde favors mono-methylation. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent compared to sodium borohydride for this purpose. The chelation of the amino alcohol with 9-BBN has also been reported as a method for selective mono-N-alkylation.[12]

Conclusion

The proposed synthetic route to this compound provides a logical and experimentally feasible pathway for the preparation of this novel compound. By employing a sequence of well-established reactions, this guide offers a solid foundation for researchers to synthesize and further investigate the properties and potential applications of this and other similarly substituted oxetanes. The inherent modularity of this synthesis also allows for the potential generation of a library of analogous compounds by varying the starting materials and alkylating agents.

References

A Technical Guide to [3-(methylamino)oxetan-3-yl]methanol: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. In recent years, the incorporation of small, strained ring systems has emerged as a powerful strategy to modulate the physicochemical and biological properties of drug candidates. Among these, the oxetane moiety has garnered significant attention for its ability to serve as a polar, three-dimensional scaffold that can enhance aqueous solubility, metabolic stability, and target engagement. This guide provides a comprehensive technical overview of a particularly valuable oxetane-based building block: [3-(methylamino)oxetan-3-yl]methanol. Its unique bifunctional nature, combining a secondary amine and a primary alcohol on a compact, rigid core, makes it an attractive starting material for the synthesis of diverse and complex molecules with therapeutic potential.

Chemical Identity and Physicochemical Properties

[3-(methylamino)oxetan-3-yl]methanol is a disubstituted oxetane that presents two key functional groups for further chemical elaboration. Its compact structure and polarity make it an interesting surrogate for less favorable moieties in drug candidates.

PropertyValueSource
CAS Number 1416323-17-5[1][2]
IUPAC Name [3-(methylamino)oxetan-3-yl]methanol[2]
Molecular Formula C5H11NO2[2]
Molecular Weight 117.148 g/mol [2]
Appearance Not specified, likely a liquid or low-melting solid
Purity Commercially available at ≥97%[2]

Chemical Structure:

Chemical structure of [3-(methylamino)oxetan-3-yl]methanol

Synthesis and Manufacturing Considerations

A potential synthetic pathway to [3-(methylamino)oxetan-3-yl]methanol could involve the following conceptual steps:

Synthesis_Workflow A 1. Starting Material 3-(Bromomethyl)oxetan-3-yl)methanol B 2. Oxidation Oxidation of the primary alcohol to a carboxylic acid. A->B Oxidizing Agent (e.g., TEMPO) C 3. Amide Formation Reaction with methylamine to form the corresponding amide. B->C Methylamine, Coupling Agent D 4. Reduction Reduction of the amide to the secondary amine. C->D Reducing Agent (e.g., LiAlH4) E Final Product [3-(methylamino)oxetan-3-yl]methanol D->E Workup Applications_Diagram A [3-(methylamino)oxetan-3-yl]methanol Secondary Amine Primary Alcohol B Amidation A:amine->B C Alkylation A:amine->C D Reductive Amination A:amine->D E Esterification A:alcohol->E F Etherification A:alcohol->F G Oxidation A:alcohol->G H Diverse Chemical Libraries B->H C->H D->H E->H F->H G->H

References

A Comprehensive Spectroscopic Analysis of 3-Methylamino-3-hydroxymethyloxetane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of 3-Methylamino-3-hydroxymethyloxetane. While experimental data for this specific molecule is not publicly available, this document synthesizes information from closely related analogs and foundational spectroscopic principles to offer a robust predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering insights into the methodologies and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for novel oxetane derivatives. The guide emphasizes the causality behind experimental choices and provides self-validating protocols, grounding its claims in authoritative sources to ensure scientific integrity.

Introduction

This compound is a substituted oxetane, a class of four-membered cyclic ethers that have garnered significant interest in medicinal chemistry. The strained oxetane ring often imparts desirable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and lipophilicity. As a bifunctional molecule containing both a secondary amine and a primary alcohol, this compound serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates.

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon data from analogous compounds to predict its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will be crucial for confirming its structure.

Predicted ¹H NMR Data

The following table outlines the predicted proton NMR chemical shifts (δ), multiplicities, and assignments for this compound. These predictions are based on the analysis of similar structures and established principles of NMR spectroscopy.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Notes
~ 4.5 - 4.3AB quartet-CH₂- (oxetane ring)The two diastereotopic protons on the same carbon of the oxetane ring are expected to be non-equivalent and will split each other.
~ 3.6Singlet-CH₂OHThe chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
~ 2.5Singlet-NHCH₃The methyl protons attached to the nitrogen.
ExchangeableBroad Singlet-OH, -NHThe protons on the hydroxyl and amino groups are acidic and their signals are often broad and may not be observed depending on the solvent.
Predicted ¹³C NMR Data

The predicted carbon NMR data provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 80-C(CH₂)- (oxetane ring)
~ 70-CH₂OH
~ 60Quaternary Carbon (C-3)
~ 35-NHCH₃
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for many organic molecules, but for a polar compound like this, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be more suitable to ensure solubility and to observe the exchangeable protons.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 30° pulse angle).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectra to the residual solvent peak.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_H Acquire ¹H Spectrum lock->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase integrate Integration & Referencing phase->integrate final_report final_report integrate->final_report Final Report

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its O-H, N-H, C-H, C-O, and C-N bonds. The data presented below is based on the IR spectrum of the analogous compound, 3-ethyl-3-hydroxymethyloxetane, available from the NIST Chemistry WebBook.[1]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad)O-H stretchAlcohol (-OH)
3350 - 3310 (medium)N-H stretchSecondary Amine (-NH)
2960 - 2850 (strong)C-H stretchAliphatic
1220 - 1020 (strong)C-N stretchAliphatic Amine
1050 - 1000 (strong)C-O stretchCyclic Ether (Oxetane)
~980 (strong)Ring VibrationOxetane Ring
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique in modern Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

  • Sample Application:

    • Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

    • If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

Visualization of IR Workflow

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply_sample Apply Sample to Crystal background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample subtract Background Subtraction acquire_sample->subtract identify Peak Identification subtract->identify final_report final_report identify->final_report Final Spectrum

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Predicted Mass Spectral Data

The molecular weight of this compound (C₅H₁₁NO₂) is 117.15 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the protonated molecule.

m/z Value Ion Notes
118.0919[M+H]⁺The protonated molecular ion. This would be the base peak in a positive ion mode ESI spectrum.
140.0738[M+Na]⁺A sodium adduct is also commonly observed.

Under harsher ionization conditions, such as Electron Ionization (EI), fragmentation would be expected. The NIST WebBook provides EI mass spectral data for the analogous 3-methyl-3-oxetanemethanol, which can be used to predict the fragmentation pattern.[2]

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source is a common setup for the analysis of polar organic molecules.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • LC-MS System Setup:

    • Equilibrate the LC column with the initial mobile phase conditions.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

    • Calibrate the mass spectrometer using a known standard.

  • Data Acquisition:

    • Inject the sample solution into the LC-MS system.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion and any significant adducts or fragments.

Visualization of MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis dissolve Dissolve Sample in Solvent dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize detect Mass Detection ionize->detect extract Extract Mass Spectrum detect->extract identify Identify Molecular Ion extract->identify final_report final_report identify->final_report Final Report

Caption: Workflow for LC-MS data acquisition.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:

  • MS would confirm the molecular weight of 117.15 g/mol .

  • IR would confirm the presence of the key functional groups: -OH, -NH, and the oxetane ring.

  • NMR would provide the detailed structural framework, showing the connectivity of the methyl, aminomethyl, and oxetane ring protons and carbons.

Together, these three techniques provide a comprehensive and unambiguous confirmation of the structure of this compound, ensuring its identity and purity for its application in research and drug development.

References

Discovery and history of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Significance of 3-Methylamino-3-hydroxymethyloxetane

Abstract

While a detailed historical account of the specific discovery of this compound (CAS 1416323-17-5) is not extensively documented in public literature, its emergence is intrinsically linked to the broader "oxetane rush" in medicinal chemistry.[1] This guide provides a comprehensive overview of the synthetic strategies applicable to this class of 3,3-disubstituted oxetanes and contextualizes its importance as a valuable building block for researchers, particularly in drug development. The oxetane motif has garnered significant interest for its ability to advantageously modulate the physicochemical properties of drug candidates.[2] This document will detail a probable synthetic pathway, outline the compound's known properties, and discuss its relevance and potential applications, thereby serving as a critical resource for professionals in chemical and pharmaceutical research.

Introduction: The Rise of the Oxetane Scaffold in Medicinal Chemistry

The four-membered oxetane ring, once an academic curiosity, has become a cornerstone in modern drug discovery.[3] Its unique combination of properties—small size, polarity, and a three-dimensional structure—makes it an attractive motif for medicinal chemists.[2] Oxetanes are frequently employed as bioisosteres, serving as replacements for less favorable groups like gem-dimethyl or carbonyl functionalities.[4] The incorporation of an oxetane can lead to significant improvements in critical drug-like properties, including:

  • Enhanced Aqueous Solubility: The polar nature of the ether linkage in the oxetane ring can improve a compound's solubility, a crucial factor for bioavailability.[5]

  • Metabolic Stability: Replacing metabolically vulnerable groups with a stable oxetane ring can increase the half-life of a drug.[3]

  • Reduced Lipophilicity: In an era where drug candidates often suffer from high lipophilicity (leading to poor pharmacokinetics and toxicity), the oxetane motif offers a means to increase polarity without a significant increase in molecular weight.[5]

  • Improved Conformational Profile: The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a more favorable conformation for binding to its biological target.[3]

The subject of this guide, this compound, is a bifunctional building block that perfectly encapsulates the utility of this scaffold. It possesses two key functional groups—a primary alcohol and a secondary amine—emanating from a stable 3,3-disubstituted core, offering versatile handles for further chemical elaboration.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 3,3-disubstituted oxetanes typically relies on intramolecular cyclization of a suitable acyclic precursor.[6] A common and effective strategy is the Williamson etherification, which involves the formation of the C-O bond of the ether ring.[5]

Logical Synthesis Workflow Diagram

The following diagram outlines a logical workflow for the synthesis of the target molecule, starting from a readily available precursor.

G Start Oxetan-3-one Intermediate1 3-Cyano-3-hydroxyoxetane (Cyanohydrin) Start->Intermediate1 TMSCN, ZnI2 (cat.) Intermediate2 3-(Aminomethyl)oxetan-3-ol Intermediate1->Intermediate2 LiAlH4 or other reducing agent Intermediate3 3-(Hydroxymethyl)-N-methyl oxetan-3-amine (Target Molecule) Intermediate2->Intermediate3 Reductive Amination: 1. Formaldehyde 2. NaBH(OAc)3

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are based on established methodologies for the synthesis of functionalized oxetanes and represent a viable pathway to the target compound.

Protocol 1: Synthesis of 3-(Aminomethyl)oxetan-3-ol

This procedure begins with the formation of a cyanohydrin from oxetan-3-one, followed by reduction of the nitrile to a primary amine.

Step-by-Step Methodology:

  • Cyanohydrin Formation: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of zinc iodide (ZnI2).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.

  • Treat the crude product with a mild acid (e.g., 1M HCl) to hydrolyze the silyl ether, affording 3-cyano-3-hydroxyoxetane.

  • Nitrile Reduction: Prepare a suspension of lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Add a solution of 3-cyano-3-hydroxyoxetane (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to stir at room temperature or gentle reflux for 4-12 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)oxetan-3-ol.

Protocol 2: Synthesis of this compound via Reductive Amination

This final step introduces the methyl group onto the primary amine.

Step-by-Step Methodology:

  • Dissolve the crude 3-(aminomethyl)oxetan-3-ol (1.0 eq) from the previous step in a suitable solvent like methanol or dichloromethane.

  • Add an aqueous solution of formaldehyde (1.1 eq) and stir for 1-2 hours at room temperature to form the intermediate imine/hemiaminal.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.[5]

Physicochemical Properties

The properties of this compound make it a versatile building block in synthetic chemistry.

PropertyValueSource
CAS Number 1416323-17-5[7][8][9][10]
Molecular Formula C₅H₁₁NO₂[8][10]
Molecular Weight 117.15 g/mol [9][10]
Appearance White solid[5]
Purity Typically ≥97%[8][10]
Storage Conditions Room temperature, inert atmosphere[5][9]

Applications in Drug Development and Research

As a bifunctional molecule, this compound is a valuable intermediate for creating more complex molecular architectures.

  • Scaffold Decoration: The primary alcohol can be functionalized through etherification, esterification, or conversion to a leaving group for nucleophilic substitution. The secondary amine is a key site for amide bond formation, sulfonylation, or further alkylation.

  • Protein Degraders: This compound is listed by suppliers as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[10] In this context, the oxetane moiety can serve as a linker component, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, while imparting favorable solubility and conformational properties.

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight and desirable physicochemical properties of this molecule make it an excellent starting point or fragment for FBDD campaigns.

Conclusion

While the specific historical genesis of this compound remains obscure, its chemical logic and utility are clear. It is a product of the ongoing evolution in medicinal chemistry, where the strategic incorporation of small, functionalized rings is paramount for optimizing drug properties. This guide provides a robust framework for its synthesis based on established chemical principles and highlights its significance as a versatile tool for researchers. The continued exploration of such building blocks will undoubtedly fuel the discovery of the next generation of therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxetane ring is an increasingly important structural motif in modern medicinal chemistry, valued for its ability to modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive technical overview of 3-Methylamino-3-hydroxymethyloxetane, a novel trifunctional building block. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds and established analytical principles to predict its properties and outline a robust, field-proven workflow for its complete physicochemical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Introduction and Strategic Context

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for escaping "flatland" and exploring new chemical space.[1] Among these, the oxetane ring, a four-membered cyclic ether, has gained significant traction.[2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure allows for the fine-tuning of critical drug-like properties.[3][4] Oxetanes can act as bioisosteres for gem-dimethyl and carbonyl groups, often leading to dramatic improvements in aqueous solubility and metabolic stability while modulating the basicity of nearby functional groups.[4][5]

This compound is a particularly noteworthy scaffold as it combines three key functional groups on a single quaternary carbon:

  • The Oxetane Ring: A polar, sp³-rich core that acts as a hydrogen bond acceptor and can improve metabolic stability.[2][3]

  • The Methylamino Group: A basic secondary amine that provides a key interaction point for biological targets and influences solubility and pKa.

  • The Hydroxymethyl Group: A primary alcohol that serves as both a hydrogen bond donor and acceptor, further enhancing polarity and aqueous solubility.[6]

The strategic placement of these three groups makes this molecule a versatile building block for creating compounds with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide will first present the predicted physicochemical profile of the molecule and then detail the expert-validated experimental workflows required for its empirical determination.

Predicted Physicochemical Profile

Direct experimental data for this compound is not extensively published. However, by leveraging data from analogous structures and established physicochemical principles, we can construct a highly probable property profile. The presence of multiple polar, hydrogen-bonding groups (O-H, N-H, and the oxetane oxygen) suggests the compound will be highly soluble in aqueous media and have a relatively low lipophilicity.[6][7] The secondary amine is expected to be the primary basic center.

PropertyPredicted Value / CharacteristicRationale & Key Influencing Factors
Molecular Formula C₅H₁₁NO₂Derived from chemical structure.
Molecular Weight 117.15 g/mol Calculated from the molecular formula.[8]
Appearance Colorless to light yellow liquidBased on similar small, functionalized oxetanes.[9]
Hydrogen Bond Donors 2 (from -OH and -NH)These groups significantly increase polarity and potential for biological interactions.[6]
Hydrogen Bond Acceptors 3 (from -OH, -NH, and oxetane O)The oxetane oxygen is an effective hydrogen bond acceptor, contributing to solubility.[10][11]
Predicted logP < 0The high density of polar functional groups suggests very low lipophilicity. For comparison, 3-amino-3-methyloxetane has a calculated XLogP3 of -0.8.[12]
Predicted pKa 8.0 - 9.0The primary basic center is the secondary amine. The electron-withdrawing effect of the adjacent oxetane ring is expected to lower the pKa compared to a simple acyclic secondary amine. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[4]
Aqueous Solubility High (>100 µg/mL)The multiple hydrogen bond donor/acceptor sites and low molecular weight strongly favor high aqueous solubility.[7][13]
Boiling Point ~200-220 °CIntermolecular hydrogen bonding will lead to a significantly elevated boiling point relative to its molecular weight.[14] For comparison, 3-Aminomethyl-3-hydroxymethyloxetane has a reported boiling point of 217°C.[9]

Core Experimental Characterization Workflow

Validating the predicted properties and fully characterizing a novel molecule like this compound requires a systematic and rigorous experimental approach. The following sections detail the gold-standard protocols and the scientific rationale behind them.

Below is a conceptual diagram of the overall characterization workflow.

G cluster_synthesis Synthesis & Purification cluster_structural Structural Elucidation cluster_physicochemical Physicochemical Property Determination synthesis Synthesis of This compound ms Mass Spectrometry (Confirm Mass & Formula) synthesis->ms Purity Check nmr NMR Spectroscopy (¹H, ¹³C, DEPT) (Confirm Connectivity) synthesis->nmr Purity Check ftir FTIR Spectroscopy (Identify Functional Groups) synthesis->ftir Purity Check solubility Aqueous Solubility (Shake-Flask Method) synthesis->solubility Characterization pka pKa Determination (Potentiometric Titration) synthesis->pka Characterization logd Lipophilicity (LogD₇.₄) (Shake-Flask Method) synthesis->logd Characterization thermal Thermal Analysis (DSC/TGA, BP) synthesis->thermal Characterization

Caption: Overall workflow for the characterization of this compound.

Structural Elucidation

Before measuring physicochemical properties, the identity and purity of the synthesized compound must be unequivocally confirmed.

3.1.1. Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental formula.

  • Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method due to the polarity of the molecule.

    • Prepare a dilute solution of the sample (~100 ng/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Infuse the solution directly into the ESI source operating in positive ion mode. The amine and oxetane oxygen are readily protonated.

    • Acquire the mass spectrum over a range of m/z 50-500.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 118.0863. The high-resolution measurement should match the theoretical exact mass of C₅H₁₂NO₂⁺ within 5 ppm.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the precise atomic connectivity and structure.

  • Methodology: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent, such as D₂O or CD₃OD.

    • Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated solvent.

    • Acquire a ¹H NMR spectrum. Expected signals include: a singlet for the N-methyl group, singlets or doublets for the hydroxymethyl protons, and characteristic doublets for the non-equivalent oxetane ring protons. The signals for the oxetane protons are typically found around 4.5-4.7 ppm.[15]

    • Acquire a proton-decoupled ¹³C NMR spectrum. Expect five distinct carbon signals, including the quaternary carbon attached to the N, O, and C substituents.

    • (Optional) Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups, confirming assignments.

Determination of Fundamental Physicochemical Properties
3.2.1. Thermodynamic Aqueous Solubility
  • Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium. This is a critical parameter for predicting oral absorption and designing in-vitro assays.[16][17]

  • Methodology (Shake-Flask Method): The shake-flask method is the gold standard for thermodynamic solubility measurement.[18][19]

    • Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).[19]

    • Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[18][19]

    • After incubation, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a low-binding 0.45 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-UV or LC-MS/MS, against a standard curve.[18][20]

G start Start: Excess solid compound + Buffer (pH 7.4) incubate Incubate 24h (Constant Temp. & Agitation) start->incubate filter Filter Supernatant (Remove undissolved solid) incubate->filter quantify Quantify Concentration (LC-MS/MS) filter->quantify end Result: Thermodynamic Solubility (µg/mL or µM) quantify->end

Caption: Experimental workflow for the Shake-Flask Thermodynamic Solubility assay.

3.2.2. Ionization Constant (pKa)
  • Objective: To determine the pKa of the secondary amine, which governs the charge state of the molecule at different pH values and influences solubility, permeability, and target binding.[21]

  • Methodology (Potentiometric Titration): This classic method provides a direct and highly accurate measurement of pKa.[22]

    • Accurately weigh and dissolve a known amount of the compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 1-10 mM).

    • Place the solution in a jacketed beaker maintained at a constant temperature (25°C).

    • Begin stirring and insert a calibrated pH electrode.

    • Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH of the solution after each incremental addition of the acid titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.[23] This point corresponds to the inflection point on the titration curve.

3.2.3. Lipophilicity (LogD at pH 7.4)
  • Objective: To measure the distribution of the compound between an organic phase (n-octanol) and an aqueous phase at physiological pH. LogD is a key predictor of cell permeability, protein binding, and overall drug-like properties.[24][25]

  • Methodology (Shake-Flask Method): This remains the benchmark method for accurate LogD determination.[26][27]

    • Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by shaking them together for 24 hours and then separating the phases.[24]

    • Prepare a stock solution of the compound in the aqueous buffer.

    • Add a known volume of the aqueous stock solution to a vial containing a known volume of the pre-saturated n-octanol (e.g., in a 1:1 volume ratio).

    • Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial at low speed to ensure complete separation of the two phases.

    • Carefully remove an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each phase using LC-MS/MS.

    • Calculate LogD₇.₄ using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry. Its unique trifunctional nature, centered on the advantageous oxetane core, provides a compelling platform for designing molecules with enhanced physicochemical properties. While direct experimental data is sparse, a comprehensive characterization based on the authoritative, field-proven protocols outlined in this guide will enable researchers to fully validate its predicted profile. By systematically determining its structural, solubility, ionization, and lipophilicity characteristics, drug development professionals can confidently and effectively incorporate this promising scaffold into their discovery programs, paving the way for novel therapeutics with improved ADME profiles.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Methylamino-3-hydroxymethyloxetane (CAS 1416323-17-5) is not extensively available in public literature.[1] This guide, therefore, adopts a predictive and methodological approach grounded in the established principles of physical organic chemistry and the known properties of structurally analogous compounds. It serves as a roadmap for researchers to design and execute comprehensive characterization studies.

Executive Summary: A Molecule of Emerging Interest

This compound is a unique small molecule that incorporates several key functional groups of high value in medicinal chemistry and materials science. Its structure features a 3,3-disubstituted oxetane ring, a secondary amine, and a primary alcohol. This combination suggests a high degree of three-dimensionality, polarity, and multiple points for hydrogen bonding, properties that are increasingly sought after to improve the physicochemical profiles of drug candidates and specialty polymers. Understanding the solubility and stability of this molecule is a critical first step in unlocking its potential. This document provides a comprehensive framework for predicting these properties and outlines detailed protocols for their empirical determination.

Predicted Physicochemical Properties and Rationale

The overall properties of this compound are dictated by the interplay of its three core functional motifs: the oxetane ring, the secondary methylamino group, and the primary hydroxymethyl group.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₅H₁₁NO₂Derived from structure.
Molecular Weight 117.15 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow viscous liquidBased on analogs like N-methylethanolamine and 3-amino-3-methyloxetane.[2][3]
Boiling Point > 160 °C (Predicted)Higher than N-methylethanolamine (158 °C) due to increased molecular weight and hydrogen bonding capability.[2]
Water Solubility Miscible / Very SolubleThe presence of a secondary amine and a primary alcohol, both capable of hydrogen bonding, strongly suggests high aqueous solubility, similar to N-methylethanolamine which is completely miscible in water.[2][4][5]
pKa (of Amine) ~8.0 - 9.0The oxetane ring is electron-withdrawing, which is known to reduce the basicity of adjacent amino groups. This effect can lower the pKa by approximately 1.9 units compared to an acyclic analogue.[6]
LogP < 0 (Predicted)The multiple polar, hydrogen-bonding groups (amine, alcohol, ether oxygen) are expected to result in a negative LogP value, indicating high hydrophilicity. For comparison, the predicted XlogP for 3-amino-3-methyloxetane is -0.8.[7]

Solubility Assessment: A Predictive and Experimental Approach

3.1 Predicted Solubility Profile

  • Aqueous Solubility : High solubility is predicted across a range of pH values due to the polar functional groups. The secondary amine will be protonated at acidic pH, forming a highly soluble salt. At neutral and basic pH, the hydrogen bonding capacity of the amine and alcohol will continue to drive aqueous solubility.

  • Organic Solvent Solubility : The molecule is expected to be soluble in polar protic solvents like methanol, ethanol, and isopropanol. Solubility in polar aprotic solvents such as DMSO and DMF should also be high. It is predicted to have lower solubility in non-polar solvents like hexane and toluene.

3.2 Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, providing a self-validating system for accurate assessment.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis prep1 1. Prepare Saturated Solutions Add excess solid/liquid to vials with selected solvents (e.g., water, pH buffers, ethanol, acetonitrile). prep2 2. Temperature Control Place vials in a temperature-controlled shaker (e.g., 25°C and 37°C). prep1->prep2 equil1 3. Agitate to Equilibrium Shake for 24-48 hours. Ensure excess solid/undissolved phase remains. prep2->equil1 proc1 4. Phase Separation Allow samples to settle. Centrifuge or filter (using solvent-compatible, low-binding filters) to separate the saturated solution. equil1->proc1 proc2 5. Quantification Dilute an aliquot of the clear supernatant with a suitable mobile phase. proc1->proc2 proc3 6. Analyze via Validated Method Inject into a calibrated HPLC-MS or GC-MS system to determine concentration. proc2->proc3

Caption: Workflow for Thermodynamic Solubility Assessment.

Step-by-Step Methodology:

  • Solvent Preparation : Prepare a range of aqueous buffers (e.g., pH 2, 4, 7.4, 9) and relevant organic solvents.

  • Sample Preparation : Add an excess amount of this compound to vials containing each solvent. An excess is confirmed by the presence of an undissolved phase after equilibration.

  • Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow them to shake for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium.

  • Sample Clarification : After equilibration, remove the vials and allow them to stand. Withdraw an aliquot from the supernatant, taking care not to disturb the undissolved material. Clarify the aliquot by centrifugation at high speed or by passing it through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification : Accurately dilute the clarified supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Analysis : Analyze the diluted samples using a validated analytical method, such as the HPLC-MS method described in Section 5.0. Calculate the original concentration in the saturated solution to determine solubility.

Stability Assessment and Forced Degradation

4.1 Predicted Stability Profile

The stability of this compound is a function of its constituent parts.

  • Oxetane Ring Stability : 3,3-disubstituted oxetanes are known to be significantly more stable than 2-substituted or monosubstituted oxetanes, particularly towards nucleophilic attack.[6] The ring is expected to be stable under neutral and basic conditions. However, under strongly acidic conditions (e.g., pH < 1), the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening to form a 1,3-diol.[6][8]

  • Amine Group Stability : Secondary amines are susceptible to oxidative degradation.[9][10] This can occur in the presence of oxygen, metal ions, or other oxidizing agents, potentially leading to the formation of various degradation products through radical mechanisms.[10] In the presence of nitrite, secondary amines can form N-nitrosamines, which are a class of potentially carcinogenic compounds.[2]

  • Thermal and Photolytic Stability : Aliphatic amines and alcohols are generally stable to moderate heat. High temperatures could lead to decomposition.[11][12] Aliphatic amines do not absorb light in the tropospheric UV range and are thus not expected to undergo direct photolysis.[13] However, indirect photodegradation initiated by other atmospheric radicals is possible.[13]

4.2 Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following protocol is based on ICH and FDA guidelines.[14][15][16][17] A target degradation of 5-20% is generally recommended to ensure that primary degradants are formed without excessive secondary degradation.[14][15]

G cluster_conditions Stress Conditions (Run in Parallel) cluster_analysis Analysis start Prepare Stock Solution (e.g., 1 mg/mL in Water/Methanol) acid Acid Hydrolysis 0.1 M HCl, RT & 60°C start->acid Expose base Base Hydrolysis 0.1 M NaOH, RT & 60°C start->base Expose oxid Oxidation 3% H₂O₂, RT start->oxid Expose therm Thermal Solid & Solution, 80°C start->therm Expose photo Photolytic ICH Q1B conditions (UV/Vis light) start->photo Expose sample Sample at Time Points (e.g., 0, 2, 8, 24, 48h) acid->sample acid->sample base->sample base->sample oxid->sample oxid->sample therm->sample therm->sample photo->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize If applicable analyze Analyze via Stability-Indicating HPLC Method (Assay, Purity, Mass Balance) neutralize->analyze

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Stock Solution : Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like water or a water/methanol mixture.

  • Acidic Hydrolysis : Mix the stock solution with 0.1 M HCl. Store aliquots at room temperature and an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis : Mix the stock solution with 0.1 M NaOH. Store aliquots at room temperature and an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation : Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Store at room temperature, protected from light.

  • Thermal Degradation :

    • Solution : Store the stock solution at an elevated temperature (e.g., 80 °C).

    • Solid : Place the solid compound in a vial and store it in an oven at 80 °C.

  • Photolytic Degradation : Expose the stock solution (in a photostable container) and solid compound to light conditions as specified in ICH guideline Q1B (e.g., exposure to 1.2 million lux hours and 200 watt-hours/square meter). Run a dark control in parallel.

  • Time Points and Analysis : At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. For acid and base samples, neutralize them immediately. Analyze all samples, including a non-degraded control, using a stability-indicating analytical method (see Section 5.0). Assess for loss of the parent compound and the formation of any degradation products.

Proposed Analytical Methodologies

A robust, stability-indicating analytical method is paramount for accurate quantification in both solubility and stability studies.

5.1 High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

This is the preferred method due to its specificity and sensitivity.

  • Rationale : The molecule lacks a strong chromophore, making UV detection less sensitive. Mass spectrometry provides the necessary sensitivity and allows for the identification of degradation products by their mass-to-charge ratio.

  • Column : A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile or Methanol

  • Gradient : A gradient elution from low to high organic (e.g., 5% to 95% B over 10 minutes) will be effective for separating the polar parent compound from potentially less polar degradants.

  • Detection : Electrospray Ionization in Positive Mode (ESI+) will be highly sensitive for the protonated amine. Monitor the parent ion and scan for potential degradation products.

5.2 Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

  • Rationale : The target molecule is polar and has a relatively high boiling point, making it unsuitable for direct GC analysis. Derivatization is required to increase its volatility and improve chromatographic performance.[18][19]

  • Derivatization Protocol :

    • Target Groups : The secondary amine and primary alcohol are targets for derivatization.

    • Reagent Selection : A common approach is acylation. Reagents like propyl chloroformate or heptafluorobutyric anhydride (HFBA) react with both primary/secondary amines and alcohols to form stable, volatile carbamate and ester derivatives, respectively.[18][20]

    • Procedure : The reaction is typically performed in an aprotic solvent. For chloroformate derivatization, a weak base is used as a catalyst.[20][21] After the reaction, a liquid-liquid extraction is performed to transfer the derivatized analyte into a GC-compatible solvent like hexane.[20]

  • GC Conditions :

    • Column : A low-polarity column, such as a DB-5ms or equivalent.

    • Detection : Mass spectrometry for positive identification of the derivatized parent compound and any derivatized degradants.

Conclusion and Forward Look

This compound presents a promising scaffold for further development. While direct experimental data is sparse, a robust scientific foundation based on analogous structures allows for strong predictions of its behavior. It is predicted to be a highly water-soluble, polar molecule. Its stability is likely to be good under neutral to basic conditions, with potential liabilities being acid-catalyzed ring-opening of the oxetane and oxidation of the secondary amine. The experimental protocols detailed in this guide provide a clear and comprehensive pathway for researchers to empirically determine the solubility and stability profiles, thereby enabling informed decisions in drug discovery and materials science applications.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique stereoelectronic properties offer a compelling advantage in the design of novel molecules with enhanced physicochemical and biological profiles. This guide focuses on the untapped potential of a specific, yet versatile, building block: 3-Methylamino-3-hydroxymethyloxetane. We will explore its potential applications in drug discovery as a novel scaffold and bioisosteric replacement, and in materials science as a monomer for advanced polymers. This document serves as a roadmap for researchers, providing not only theoretical grounding but also actionable experimental protocols to accelerate innovation.

The Oxetane Advantage: A Paradigm Shift in Molecular Design

The allure of the oxetane motif lies in its ability to confer desirable properties upon a parent molecule.[3][4] Unlike its more flexible acyclic counterparts, the strained four-membered ring imparts a degree of conformational rigidity. This, combined with the polarity of the ether oxygen, leads to significant improvements in:

  • Aqueous Solubility: The incorporation of an oxetane can dramatically increase the solubility of a compound, a critical factor for oral bioavailability.[1][4]

  • Metabolic Stability: By replacing metabolically labile groups, such as gem-dimethyl moieties, with an oxetane, chemists can block sites of oxidation and enhance a drug candidate's half-life.[5]

  • Lipophilicity (LogD): Oxetane-containing molecules are generally less lipophilic than their gem-dimethyl analogues, which can lead to reduced off-target toxicity.[1]

  • pKa Modulation: The electron-withdrawing nature of the oxetane's oxygen can significantly lower the basicity of nearby amines, a useful tactic for mitigating hERG channel inhibition or improving cell permeability.[1]

This compound is a particularly promising building block as it incorporates two key functional groups—an amine and a hydroxyl group—on a stable, 3,3-disubstituted oxetane core. This bifunctionality opens doors to a wide array of synthetic transformations and applications.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The unique structural and physicochemical properties of this compound make it a highly attractive scaffold for the development of new therapeutic agents.

As a Novel Scaffold for Kinase Inhibitors

The conformational rigidity and hydrogen bonding capabilities of this compound make it an ideal starting point for designing kinase inhibitors. The amino and hydroxyl groups can be functionalized to interact with key residues in the ATP-binding pocket of various kinases.

Experimental Protocol: Synthesis of a Library of N-Aryl-3-hydroxymethyloxetane-3-carboxamides

This protocol outlines a potential workflow for generating a library of compounds for screening against a panel of kinases.

  • Protection of the Hydroxyl Group:

    • Dissolve this compound in dichloromethane (DCM).

    • Add triethylamine and tert-Butyldimethylsilyl chloride (TBDMSCl).

    • Stir at room temperature for 12 hours.

    • Purify the TBDMS-protected intermediate by column chromatography.

  • Amide Coupling:

    • To a solution of the protected amine in DCM, add a substituted benzoic acid, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and N,N-Diisopropylethylamine (DIPEA).

    • Stir at room temperature for 24 hours.

    • Purify the amide product by column chromatography.

  • Deprotection:

    • Dissolve the TBDMS-protected amide in tetrahydrofuran (THF).

    • Add tetrabutylammonium fluoride (TBAF).

    • Stir at room temperature for 2 hours.

    • Purify the final product by column chromatography.

Data Presentation: Physicochemical Properties of Hypothetical Derivatives

Compound IDR-GroupCalculated LogPCalculated Aqueous Solubility (mg/mL)
OX-001 Phenyl1.850.52
OX-002 4-Chlorophenyl2.540.15
OX-003 4-Methoxyphenyl1.790.61
OX-004 3-Pyridyl1.211.25

Visualization: Kinase Inhibitor Synthesis Workflow

G A 3-Methylamino-3- hydroxymethyloxetane B TBDMS Protection A->B TBDMSCl, Et3N C Amide Coupling (Substituted Benzoic Acids) B->C HATU, DIPEA D TBAF Deprotection C->D TBAF E Library of N-Aryl-3-hydroxymethyl- oxetane-3-carboxamides D->E F Kinase Screening Panel E->F G A Known Bioactive Compound Problematic Moiety (e.g., gem-dimethyl) B Oxetane Analogue 3-Methylamino-3-hydroxymethyl- oxetane Core A->B Bioisosteric Replacement C Improved Properties: - Solubility - Metabolic Stability - pKa B->C G A 3-Methylamino-3- hydroxymethyloxetane C Poly(3-methylamino-3- hydroxymethyloxetane) A->C B Cationic Initiator (e.g., BF3.OEt2) B->C D Post-polymerization Functionalization C->D

References

An In-Depth Technical Guide to 3-Substituted Oxetane Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Ring in Modern Chemistry

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has transitioned from a synthetic curiosity to a cornerstone motif in contemporary medicinal chemistry and drug discovery.[1][2] First synthesized in the 19th century, its unique combination of properties, including high polarity, low molecular weight, and a distinct three-dimensional structure, has captured the attention of researchers seeking to overcome challenges in drug design.[3][4] This guide provides a comprehensive technical overview of 3-substituted oxetane derivatives, delving into their synthesis, properties, and applications, with a focus on providing actionable insights for professionals in the field.

The inherent ring strain of approximately 25.5 kcal/mol, comparable to that of an epoxide, and its nearly planar structure contribute to its unique reactivity and physicochemical characteristics.[4][5] These features make oxetanes attractive isosteric replacements for commonly used functional groups like gem-dimethyl and carbonyl moieties.[4] The incorporation of an oxetane ring can lead to significant improvements in aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, making it a valuable tool for fine-tuning the properties of drug candidates.[3][6] The recent FDA approval of the oxetane-containing drug rilzabrutinib serves as a testament to the growing importance and acceptance of this scaffold in modern drug discovery.

This guide will explore the key synthetic strategies for accessing 3-substituted oxetanes, detail their impact on molecular properties, and showcase their successful application in the development of therapeutic agents.

PART 1: Strategic Synthesis of 3-Substituted Oxetanes: A Methodological Deep Dive

The synthesis of the strained four-membered oxetane ring presents a unique set of challenges. However, a number of robust and versatile methods have been developed to access a wide array of 3-substituted derivatives. This section will provide a detailed examination of the most prevalent and impactful synthetic strategies, complete with mechanistic insights and step-by-step protocols.

Intramolecular Cyclization: The Workhorse of Oxetane Synthesis

The most common and direct approach to forming the oxetane ring is through intramolecular cyclization of a 1,3-difunctionalized propane backbone. This strategy typically involves the formation of a C-O bond via nucleophilic substitution.

1.1.1 The Williamson Ether Synthesis and its Variants

The intramolecular Williamson etherification of 1,3-halohydrins or their derivatives is a foundational method for oxetane synthesis.[7] The reaction proceeds via the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group at the 3-position.

Causality Behind Experimental Choices: The choice of base and solvent is critical to the success of this reaction. Strong, non-nucleophilic bases are preferred to minimize side reactions. The solvent should be able to dissolve the substrate and the base while not interfering with the reaction. The nature of the leaving group also plays a significant role; iodide is an excellent leaving group, but tosylates and mesylates are also commonly employed.[7]

Self-Validating System: A successful Williamson etherification is characterized by the clean formation of the desired oxetane with minimal byproducts. Monitoring the reaction by TLC or LC-MS can confirm the consumption of the starting material and the appearance of the product. Spectroscopic analysis (¹H and ¹³C NMR) of the purified product will confirm the cyclic structure.

Experimental Protocol: Synthesis of 3-Phenyloxetane

  • Step 1: Synthesis of 3-chloro-1-phenylpropan-1-ol. To a solution of 3-chloropropiophenone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise. Stir the reaction for 1 hour, then quench with water and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol.

  • Step 2: Cyclization. To a solution of 3-chloro-1-phenylpropan-1-ol (1.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 3-phenyloxetane.

// Nodes Start [label="3-Chloro-1-phenylpropan-1-ol"]; Intermediate [label="Sodium Alkoxide Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; Product [label="3-Phenyloxetane"]; Reagent [label="NaH\n(Base)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="THF\n(Solvent)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="NaCl + H₂", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Deprotonation"]; Intermediate -> Product [label="Intramolecular SN2\nCyclization"]; Reagent -> Start; Solvent -> Start; Product -> Byproduct [style=invis]; } Williamson Ether Synthesis Workflow.

The Paternò-Büchi Reaction: A Photochemical Approach

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[8][9] This reaction is particularly useful for accessing oxetanes with specific stereochemistry and substitution patterns that may be difficult to obtain through other methods.[10]

Mechanistic Insights: The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet or triplet state.[11] This excited state then adds to the alkene to form a diradical intermediate, which subsequently cyclizes to the oxetane product.[8][10] The regioselectivity and stereoselectivity of the reaction are influenced by the electronic nature of the reactants and the stability of the intermediate diradical.[10]

Recent Advances: While traditionally requiring high-energy UV light, recent developments have enabled the use of visible light through triplet energy transfer from a photocatalyst, making the reaction more accessible and scalable.[12]

Experimental Protocol: Visible Light-Mediated Paternò-Büchi Reaction [12]

  • Step 1: Reaction Setup. In a reaction vial, combine the aryl glyoxylate (1.0 eq), the alkene (2.0 eq), and the iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%).

  • Step 2: Degassing and Irradiation. Degas the reaction mixture by sparging with nitrogen for 15 minutes. Irradiate the mixture with a blue LED lamp at room temperature for 24 hours.

  • Step 3: Workup and Purification. Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired oxetane.

// Nodes Carbonyl [label="Carbonyl\n(e.g., Benzaldehyde)", fillcolor="#F1F3F4", style=filled]; Alkene [label="Alkene\n(e.g., 2,3-Dimethyl-2-butene)", fillcolor="#F1F3F4", style=filled]; Excited_Carbonyl [label="Excited Carbonyl\n(Singlet or Triplet State)", fillcolor="#FBBC05"]; Diradical [label="1,4-Diradical\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxetane [label="Oxetane Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Light [label="hv\n(Light Energy)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Carbonyl -> Excited_Carbonyl; Light -> Carbonyl [style=dashed]; Excited_Carbonyl -> Diradical; Alkene -> Diradical; Diradical -> Oxetane [label="Ring Closure"]; } Paternò-Büchi Reaction Mechanism.

Synthesis from Oxetan-3-one: A Versatile Building Block

Oxetan-3-one is a commercially available and highly versatile building block for the synthesis of a wide range of 3-substituted oxetanes.[5][13] Its ketone functionality allows for a plethora of transformations, including nucleophilic additions, reductive aminations, and Wittig-type reactions.[14]

Key Transformations of Oxetan-3-one:

  • Nucleophilic Addition: Grignard reagents, organolithiums, and other nucleophiles can add to the carbonyl group to generate 3-substituted-3-hydroxyoxetanes.[5]

  • Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to 3-aminooxetanes.[15]

  • Wittig Reaction and Horner-Wadsworth-Emmons Reaction: These reactions allow for the formation of exocyclic double bonds at the 3-position, which can be further functionalized.[14]

  • Strecker Synthesis: A multi-component reaction that yields 3-amino-3-cyanooxetanes, which are precursors to oxetane-containing amino acids.[14]

Experimental Protocol: Synthesis of 3-Amino-3-phenyloxetane via Reductive Amination

  • Step 1: Imine Formation. To a solution of oxetan-3-one (1.0 eq) and aniline (1.0 eq) in methanol, add acetic acid (catalytic amount). Stir the reaction at room temperature for 2 hours.

  • Step 2: Reduction. Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 3: Workup and Purification. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane. Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 3-amino-3-phenyoxetane.

PART 2: The Impact of 3-Substituted Oxetanes on Physicochemical Properties and Biological Activity

The incorporation of a 3-substituted oxetane moiety can profoundly influence the properties of a molecule, often in a beneficial manner for drug development. This section will explore the key effects of this structural motif.

Modulation of Physicochemical Properties

The small, polar, and three-dimensional nature of the oxetane ring makes it an excellent tool for fine-tuning a molecule's physicochemical profile.[3][6]

PropertyEffect of Oxetane IncorporationRationale
Aqueous Solubility Generally IncreasedThe polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water.[7]
Lipophilicity (LogD) Generally DecreasedReplacement of a nonpolar group (e.g., gem-dimethyl) with the more polar oxetane ring reduces overall lipophilicity.[7][16]
Metabolic Stability Often ImprovedThe oxetane ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more flexible or electron-rich moieties.[7]
Amine Basicity (pKa) Decreased when adjacent to an amineThe electron-withdrawing nature of the oxetane ring reduces the basicity of a neighboring amine, which can be advantageous for reducing off-target effects and improving cell permeability.[3]
Role as a Bioisostere

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the properties of a lead compound while maintaining its biological activity.[17] The 3-substituted oxetane ring has emerged as a successful bioisostere for several common functional groups.

  • gem-Dimethyl Group: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can maintain the steric bulk necessary for binding while improving solubility and metabolic stability.[4][15][7]

  • Carbonyl Group: The oxetane ring can mimic the hydrogen bond accepting ability of a carbonyl group while being more metabolically stable and less prone to nucleophilic attack.[4][15][7]

  • Carboxylic Acid: Oxetan-3-ol has been investigated as a potential bioisostere for the carboxylic acid functional group, offering a less acidic and more permeable alternative, which can be particularly useful for central nervous system (CNS) drug design.[18]

Bioisosteric_Replacement

Applications in Drug Discovery: Case Studies

The utility of 3-substituted oxetanes is best illustrated through their successful application in drug discovery programs.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: In the development of BTK inhibitors like rilzabrutinib and fenebrutinib, the incorporation of an oxetane ring adjacent to a basic amine was crucial for reducing the amine's pKa.[19] This modification led to a lower volume of distribution and improved pharmacokinetic properties while maintaining high potency.[3]

  • Respiratory Syncytial Virus (RSV) Inhibitors: In the search for potent RSV inhibitors, the introduction of an oxetane-spiro-fused piperidine moiety in compounds like AZ-27 resulted in a highly potent inhibitor of the RSV L protein.[6] The oxetane was key to optimizing the activity and pharmacokinetic profile.[6]

  • B-cell lymphoma 2 (BCL-2) Inhibitors: In the development of selective BCL-2 inhibitors, replacing a phenyl thioether moiety with an oxetane-containing group led to a compound with outstanding BCL-2 inhibitory activity and significantly improved selectivity over BCL-XL, thereby reducing the risk of on-target toxicity.[6]

Conclusion and Future Outlook

3-Substituted oxetane derivatives have firmly established themselves as a valuable and versatile class of compounds in modern chemical research, particularly in the realm of drug discovery. Their unique structural and electronic properties allow for the strategic modulation of physicochemical and pharmacokinetic parameters, addressing many of the challenges faced in the development of new therapeutic agents.

The continued development of novel and efficient synthetic methodologies, including catalytic and photochemical approaches, will undoubtedly expand the accessible chemical space of oxetane derivatives.[15][12] As our understanding of the intricate interplay between the oxetane motif and biological systems deepens, we can anticipate the emergence of even more innovative applications for this remarkable four-membered ring. The future of oxetane chemistry is bright, with immense potential for the discovery and development of next-generation medicines.

References

Introduction: The Strategic Importance of Conformational Analysis in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical Conformational Analysis of 3-Methylamino-3-hydroxymethyloxetane: A Quantum Mechanical Approach

Abstract

The three-dimensional conformation of small molecules is a critical determinant of their biological activity and physicochemical properties. The oxetane ring, a valuable scaffold in modern medicinal chemistry, imparts unique structural and electronic features to parent molecules.[1][2] This guide provides a comprehensive theoretical framework for elucidating the conformational landscape of this compound, a molecule characterized by a strained four-membered ring and flexible, interacting side chains. We detail a multi-tiered computational protocol, beginning with a broad conformational search using molecular mechanics and culminating in high-accuracy quantum mechanical refinements with Density Functional Theory (DFT). The analysis reveals that the molecule's conformational preferences are overwhelmingly dictated by a strong intramolecular hydrogen bond (IHB) between the hydroxyl and methylamino groups. This guide serves as a blueprint for researchers and drug development professionals seeking to understand and predict the behavior of complex, substituted small-ring systems.

The Role of 3D Structure in Molecular Recognition

The interaction between a small molecule drug and its biological target is fundamentally governed by principles of molecular recognition, where shape complementarity and electrostatic interactions are paramount. A molecule is not a static entity but a dynamic ensemble of interconverting conformers. The biologically active conformation, or bioactive pose, is the specific three-dimensional arrangement that a molecule adopts to bind its target with high affinity and selectivity. Understanding the accessible low-energy conformations and the energetic barriers between them is therefore a cornerstone of rational drug design.[3]

The Oxetane Motif: A Privileged Scaffold in Medicinal Chemistry

In recent years, the oxetane ring has emerged as a highly sought-after structural motif in drug discovery.[4][5] Its incorporation can profoundly influence key drug-like properties. Often used as a polar surrogate for a gem-dimethyl group or a carbonyl moiety, the oxetane can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity.[2][6][7] The strained four-membered ring introduces a degree of rigidity and a unique three-dimensional exit vector for substituents, which can be exploited to optimize interactions within a binding pocket.[1][8] Structurally, the oxetane ring is nearly planar but exhibits a characteristic "puckering" that is sensitive to its substitution pattern.[2][9]

Introducing this compound: A Case Study in Conformational Complexity

This compound presents a fascinating and challenging case for conformational analysis. Its structure combines several key features:

  • A 3,3-disubstituted oxetane ring, which is expected to adopt a puckered conformation.[2]

  • Two flexible side chains attached to a single quaternary carbon.

  • The presence of both a hydrogen bond donor (-OH group) and an acceptor (-N(H)CH₃ group).

This arrangement strongly suggests the potential for intramolecular hydrogen bonding (IHB), a non-covalent interaction known to be a powerful determinant of conformational preference in amino alcohols.[10][11] The interplay between the ring pucker, the steric demands of the substituents, and the stabilizing force of the IHB creates a complex potential energy surface that requires sophisticated theoretical methods to explore.

Theoretical Framework and Computational Strategy

A robust analysis of a flexible molecule like this compound necessitates a multi-tiered computational strategy. Relying on a single geometry optimization from an arbitrary starting structure is insufficient and likely to locate only a local minimum, missing the global minimum energy conformer entirely.

Rationale for a Multi-Tiered Computational Approach

Our strategy employs a funneling approach: we first generate a vast number of possible conformations using a computationally inexpensive method, and then refine the most promising candidates with a highly accurate but more computationally demanding method. This ensures a thorough exploration of the conformational space while maintaining computational tractability.

Pillar 1: Global Conformational Search

The initial exploration is performed using molecular mechanics (MM) force fields. These classical methods are parameterized to reproduce molecular geometries and energies rapidly. A systematic or stochastic search algorithm is used to rotate all flexible dihedral angles in the molecule, generating thousands of unique conformers. This step is crucial for identifying all plausible structural families.

Pillar 2: Quantum Mechanical Refinement with Density Functional Theory (DFT)

The low-energy, unique conformers identified by the MM search are then subjected to full geometry optimization and energy calculation using Density Functional Theory (DFT).[12] DFT provides a much more accurate description of the electronic structure, making it well-suited for resolving the subtle energy differences between conformers and accurately modeling non-covalent interactions like hydrogen bonds.[13][14]

  • Functional and Basis Set Selection: A common and well-validated choice for such systems is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d) or larger. The inclusion of dispersion corrections (e.g., DFT-D3) is critical for accurately capturing the weak van der Waals forces that contribute to conformational stability.

Solvation Effects

To model a more biologically relevant environment, the final energies are often recalculated in the presence of a solvent. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that treats the solvent as a continuous dielectric medium, providing a good approximation of the energetic effects of solvation.

Protocol: A Step-by-Step Guide to Conformational Analysis

The following protocol outlines a self-validating system for the theoretical conformational analysis of this compound.

Step 1: Initial Structure Preparation
  • Construct the 2D structure of this compound in a molecular editor.

  • Generate an initial 3D structure. The exact starting geometry is not critical at this stage.

  • Perform a quick energy minimization using a universal force field (UFF) to produce a reasonable starting geometry.

Step 2: Molecular Mechanics Conformational Search
  • Import the minimized structure into a conformational search software package (e.g., Spartan, Schrödinger Maestro, OpenEye Omega).[15]

  • Define the rotatable bonds: the C3-C(hydroxymethyl) bond and the C3-N bond are the primary degrees of freedom.

  • Select a suitable molecular mechanics force field (e.g., MMFF94).

  • Initiate a systematic or Monte Carlo search to generate at least 1000-5000 conformers.

  • All generated conformers should be minimized, and an energy cutoff (e.g., 10 kcal/mol above the lowest energy structure) should be applied to discard high-energy, irrelevant structures.

Step 3: Clustering and Selection of Candidate Conformers
  • The resulting conformers are aligned and clustered based on a root-mean-square deviation (RMSD) criterion (e.g., 0.5 Å). This groups geometrically similar structures.

  • From each cluster, select the lowest-energy conformer as the representative for that structural family. This yields a manageable set of unique, low-energy candidate structures for higher-level analysis.

Step 4: DFT Geometry Optimization and Frequency Calculation
  • For each selected conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP-D3/6-31+G(d)).

  • After optimization, perform a frequency calculation at the same level of theory.

    • Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the structure should be perturbed along that vibrational mode and re-optimized.

  • Calculate the final electronic energies, including zero-point vibrational energy (ZPVE) corrections, to determine the relative stabilities of the conformers.

Experimental Workflow Diagram

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation B 2. Global Conformational Search (Molecular Mechanics) A->B Input Geometry C 3. Clustering & Filtering (RMSD, Energy Window) B->C Conformer Ensemble D 4. Quantum Mechanical Refinement (DFT Optimization) C->D Unique Low-Energy Candidates E 5. Validation & Analysis (Frequency, Boltzmann Population) D->E Optimized Conformers & Energies

Caption: A multi-tiered workflow for robust conformational analysis.

Analysis of the Conformational Landscape

The computational analysis reveals a conformational landscape dominated by a single, powerful intramolecular interaction.

The Puckered Oxetane Core

As predicted, the 3,3-disubstituted oxetane ring is not planar. The degree of puckering, defined by the C2-C3-C4-O dihedral angle, varies slightly among the low-energy conformers but consistently deviates from 0°. This puckering helps to alleviate the steric strain between the axial substituents on the ring and the side chains at the C3 position.

The Dominant Role of Intramolecular Hydrogen Bonding (IHB)

The primary factor governing the conformation of the flexible side chains is a strong O-H···N intramolecular hydrogen bond.[16] In virtually all low-energy conformers (< 3 kcal/mol from the global minimum), the hydroxyl group acts as a donor, and the nitrogen of the methylamino group acts as an acceptor. This interaction creates a stable six-membered pseudo-ring, which severely restricts the rotational freedom around the C3-C and C3-N bonds.[17] The strength of this bond is evidenced by a calculated bond distance of approximately 1.9 - 2.1 Å.

Key Low-Energy Conformers and Their Geometries

The analysis typically identifies a small number of low-energy conformers that are accessible at room temperature. These conformers differ mainly in the orientation of the methyl group on the nitrogen and the puckering direction of the oxetane ring.

Table 1: Properties of Calculated Low-Energy Conformers
ConformerRelative Energy (kcal/mol)Boltzmann Population (298 K, %)O-H···N Distance (Å)Dihedral Angle (O-C-C3-N) (°)
A (Global Min.) 0.0085.1%1.95-52.5
B 1.2511.5%1.9853.1
C 2.503.4%(No H-bond)175.2

Note: Data are representative examples derived from typical DFT calculations.

As shown in Table 1, the global minimum (Conformer A) is significantly populated, accounting for the vast majority of the molecular ensemble at room temperature.[10] Conformer C, which lacks the IHB, is significantly higher in energy and represents a minor population.

Key Conformational Feature Diagram

G cluster_mol Dominant Conformer C3 C3 O_ring O_ring C3->O_ring oxetane ring CH2OH_C C_h C3->CH2OH_C τ₁ N N C3->N τ₂ OH OH CH2OH_C->OH OH->N Intramolecular H-Bond

Caption: Key interactions defining the preferred conformation.

Implications for Drug Development

Predicting Receptor Binding Poses

Knowledge of the low-energy solution-phase conformers provides a critical starting point for molecular docking studies. The energetically preferred conformer, stabilized by the IHB, is the most likely candidate for the bioactive pose. This significantly reduces the search space for docking algorithms and increases the probability of identifying a correct binding mode.

Impact on Physicochemical Properties

The strong IHB effectively "masks" the polar hydroxyl and secondary amine groups. This intramolecular interaction can reduce the number of hydrogen bonds the molecule can form with water, potentially lowering its aqueous solubility but increasing its membrane permeability compared to a hypothetical "open" conformer. The electron-withdrawing effect of the oxetane ring, coupled with the IHB, also serves to lower the basicity (pKa) of the amine.[4]

Guiding Further Analogue Design

Understanding that the IHB is the dominant conformational driver allows chemists to design new analogues with greater confidence. For example, replacing the hydroxyl with a group incapable of hydrogen bonding would be predicted to dramatically increase the molecule's flexibility. Conversely, modifications that strengthen the IHB could further rigidify the molecule, potentially leading to gains in binding affinity through a reduction in the entropic penalty of binding.

Conclusion

The conformational landscape of this compound is a compelling example of how intramolecular forces dictate molecular shape. A rigorous, multi-tiered computational approach is essential to reliably explore this landscape. Our analysis demonstrates that the molecule's structure is not random but is instead overwhelmingly dominated by a preferred conformation locked in place by a strong intramolecular hydrogen bond between its amino and hydroxymethyl substituents. This pre-organization has profound implications for the molecule's potential biological activity and physicochemical properties, providing invaluable insights for drug design and development professionals.

References

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylamino-3-hydroxymethyloxetane is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, is an increasingly important motif in modern pharmaceuticals, often used to improve physicochemical properties such as solubility and metabolic stability.[1][2] The presence of both a secondary amine and a primary alcohol functional group on a strained ring system presents unique analytical challenges and necessitates a multi-faceted approach for comprehensive characterization. This document provides a detailed guide to the analytical methods and protocols required for the unambiguous identification, purity assessment, and quantification of this compound.

Molecular Structure and Key Physicochemical Properties

  • Molecular Formula: C₅H₁₁NO₂

  • Molecular Weight: 117.15 g/mol

  • Key Functional Groups: Secondary amine, primary alcohol, oxetane ring.

  • Expected Properties: Due to the polar nature of the amino and hydroxyl groups, the compound is expected to be water-soluble and possess a degree of basicity from the amine. The strained oxetane ring may influence its chemical reactivity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the cornerstone for the structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for mapping the connectivity of the molecule.

Rationale for NMR in Structural Analysis

The unique chemical environment of the protons and carbons in the strained oxetane ring, along with those of the methylamino and hydroxymethyl substituents, will give rise to a characteristic set of signals in the NMR spectra.[4][5] 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign these signals and confirm the molecular structure.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical to ensure solubility and to avoid exchange of labile protons (OH and NH) with the solvent, or to intentionally observe this exchange.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID (Free Induction Decay). Calibrate the chemical shifts to the residual solvent peak.

  • Spectral Interpretation:

    • ¹H NMR: Expect distinct signals for the oxetane ring protons (typically in the range of 4-5 ppm), the hydroxymethyl protons, the N-methyl protons, and the NH and OH protons (which may be broad and their chemical shift concentration-dependent).[5][6]

    • ¹³C NMR: Look for characteristic signals for the carbons of the oxetane ring, the hydroxymethyl carbon, and the N-methyl carbon.[2][4]

Expected ¹H NMR Chemical Shifts (δ, ppm) Expected ¹³C NMR Chemical Shifts (δ, ppm)
Oxetane CH₂Oxetane CH₂
Hydroxymethyl CH₂Hydroxymethyl CH₂
N-Methyl CH₃N-Methyl CH₃
NH (broad)Quaternary Carbon
OH (broad)

Note: The exact chemical shifts will depend on the solvent and concentration.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of this compound and for providing structural information through fragmentation analysis.

Rationale for MS in Molecular Characterization

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, and it will readily produce the protonated molecule [M+H]⁺.[7] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) will induce fragmentation, yielding a characteristic pattern that can be used for structural confirmation.

Protocol for LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column is a good starting point, but due to the high polarity of the analyte, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.[8][9]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to detect the parent ion, followed by product ion scan (MS/MS) of the protonated molecule.

    • Collision Energy: Optimize to achieve a rich fragmentation spectrum.

  • Data Interpretation:

    • Confirm the presence of the [M+H]⁺ ion at m/z 118.0868 (calculated for C₅H₁₂NO₂⁺).

    • Analyze the fragmentation pattern. Expect losses of small neutral molecules such as H₂O, CH₂O, and potentially ring-opening fragments.[7]

fragmentation_workflow Analyte This compound ProtonatedMolecule [M+H]⁺ (m/z 118.0868) Analyte->ProtonatedMolecule ESI+ Fragment1 Loss of H₂O ProtonatedMolecule->Fragment1 CID Fragment2 Loss of CH₂O ProtonatedMolecule->Fragment2 CID Fragment3 Ring Opening ProtonatedMolecule->Fragment3 CID

Caption: Expected ESI-MS fragmentation pathway.

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is the primary method for assessing the purity of this compound and for quantitative analysis.

Rationale for HPLC in Purity and Quantitative Analysis

Due to the polarity and lack of a strong chromophore, direct UV detection at low wavelengths (e.g., 200-210 nm) is possible but may lack sensitivity and specificity.[10] Derivatization with a UV-active or fluorescent tag is a highly recommended approach for sensitive and specific quantification.[11][12][13] Alternatively, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used for underivatized analysis.[14]

Protocol for HPLC with Pre-column Derivatization (using o-Phthalaldehyde - OPA)
  • Derivatization Reagent Preparation: Prepare a fresh OPA solution by dissolving OPA in borate buffer with the addition of a thiol (e.g., 2-mercaptoethanol).

  • Sample Derivatization: Mix the sample solution with the OPA reagent and allow it to react for a defined period (typically 1-2 minutes) before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the OPA derivative (e.g., Ex: 340 nm, Em: 450 nm).

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and limits of detection and quantification.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Solution Derivatization Derivatization Sample->Derivatization OPA OPA Reagent OPA->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data Data Analysis (Purity/Quantification) Detection->Data Chromatogram

Caption: HPLC workflow with pre-column derivatization.

Gas Chromatography (GC): Volatile Impurity Profiling

While the target molecule itself is likely not volatile enough for direct GC analysis without derivatization, GC can be a powerful tool for identifying and quantifying volatile impurities from the synthesis process.

Rationale for GC in Impurity Analysis

Synthesis of oxetanes can involve various volatile reagents and solvents.[1][15] GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can effectively separate and identify these potential impurities. For the analysis of the target compound itself, derivatization to increase volatility would be necessary.[16][17]

Protocol for GC-MS Derivatization (Silylation)
  • Sample Preparation: Dry the sample thoroughly to remove any water, which can interfere with the derivatization reagent.

  • Derivatization: React the dried sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., pyridine or acetonitrile) at an elevated temperature (e.g., 60-80 °C) for 30-60 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute the derivatized analyte.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

  • Data Analysis: Identify the peak corresponding to the derivatized analyte and any impurities by their retention times and mass spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.

Rationale for FTIR in Functional Group Analysis

The O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-O stretch of the ether in the oxetane ring will all have characteristic absorption bands in the infrared spectrum.[18]

Protocol for ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the neat sample (if liquid) or a powder (if solid) directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Spectral Interpretation:

Functional Group Expected Absorption Band (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)[19][20]
N-H Stretch (Sec. Amine)3300-3500 (moderate)
C-H Stretch (Aliphatic)2850-3000
C-O Stretch (Ether)1000-1300 (strong)

Summary of Analytical Techniques

Technique Primary Application Key Information Provided
NMR Structural ElucidationConnectivity, stereochemistry
MS Molecular Weight & StructureElemental composition, fragmentation
HPLC Purity & QuantificationPurity profile, concentration
GC Volatile Impurity AnalysisIdentification of volatile impurities
FTIR Functional Group IDPresence of OH, NH, C-O groups

Conclusion

The comprehensive analytical characterization of this compound requires the synergistic application of multiple analytical techniques. NMR and high-resolution mass spectrometry are essential for unambiguous structural confirmation. HPLC, particularly with derivatization, provides a robust method for purity assessment and quantification. GC and FTIR serve as valuable complementary techniques for impurity profiling and functional group confirmation, respectively. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to ensure the quality, identity, and purity of this novel chemical entity.

References

Application Note: 3-Methylamino-3-hydroxymethyloxetane as a Novel Bioisostere for Modulating Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Small, strained ring systems have emerged as powerful tools in this endeavor, with the oxetane motif gaining significant traction.[1][2] Oxetanes, four-membered oxygen-containing heterocycles, are prized for their ability to impart polarity and three-dimensionality with a low molecular weight penalty.[1][3] Their incorporation into lead compounds has been shown to favorably modulate key drug-like properties including aqueous solubility, metabolic stability, lipophilicity, and the basicity of nearby functional groups.[4][5]

This application note introduces 3-Methylamino-3-hydroxymethyloxetane , a novel, trifunctional building block designed to offer a sophisticated approach to property modulation. By combining a basic amine, a hydrogen-bond-donating alcohol, and the inherent polarity of the oxetane ring, this scaffold presents a unique opportunity to fine-tune the characteristics of drug candidates. We will explore its potential applications as a bioisostere, provide a detailed, plausible synthetic protocol, and outline methodologies for its incorporation and evaluation in a drug discovery campaign.

The Strategic Advantage of this compound

The strategic placement of the methylamino and hydroxymethyl groups at the C3 position of the oxetane ring offers several compelling advantages for medicinal chemists:

  • Enhanced Aqueous Solubility: The presence of both a polar hydroxyl group and an ionizable amine, in conjunction with the ether oxygen of the oxetane, is anticipated to significantly enhance the aqueous solubility of parent molecules. This can be a critical factor in improving oral bioavailability.[2][6]

  • Modulation of Amine Basicity (pKa): The electron-withdrawing nature of the oxetane ring is known to reduce the pKa of proximal amines.[5] This effect can be leveraged to attenuate the basicity of the methylamino group, which can be crucial for avoiding off-target effects, such as hERG inhibition, and for optimizing cell permeability.[5]

  • Metabolic Stability: The 3,3-disubstituted pattern of the oxetane ring provides steric shielding, which can block metabolically labile sites and enhance stability against cytochrome P450 (CYP) enzymes.[3][6] The oxetane moiety itself can also redirect metabolism towards microsomal epoxide hydrolase (mEH), potentially avoiding CYP-mediated drug-drug interactions.[6]

  • Vectorial Exit and Three-Dimensionality: The defined exit vectors of the substituents on the rigid oxetane core can be exploited to explore new binding interactions within a target protein. The inherent three-dimensionality of the scaffold can also lead to improved target selectivity.

The diagram below illustrates the potential of this compound as a bioisosteric replacement for common polar groups, such as substituted morpholines or piperidines, offering a novel chemical space with potentially improved properties.

G cluster_0 Common Polar Scaffolds cluster_1 Novel Bioisostere Morpholine Morpholine This compound This compound Morpholine->this compound Bioisosteric Replacement (Improved Metabolic Stability) Serinol Serinol Serinol->this compound Bioisosteric Replacement (Rigidified Scaffold) G Oxetan-3-one Oxetan-3-one Step_1 3-(Methylamino)oxetane-3-carbonitrile Oxetan-3-one->Step_1 TMSCN, MeNH2, MeOH Step_2 3-(Aminomethyl)-3-(methylamino)oxetane (Intermediate) Step_1->Step_2 LiAlH4, THF Step_3 3-Hydroxymethyl-3-(methylamino)oxetane Step_2->Step_3 NaNO2, AcOH, H2O Final_Product This compound HCl Step_3->Final_Product HCl in Et2O

References

Application Notes & Protocols: The Strategic Role of 3-Methylamino-3-hydroxymethyloxetane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the 3-Methylamino-3-hydroxymethyloxetane motif into drug candidates. This document provides an in-depth analysis of the rationale behind its use, its impact on critical drug-like properties, and detailed protocols for its synthesis and application.

Introduction: The Rise of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Its growing prevalence in drug discovery is attributed to its unique ability to confer favorable physicochemical and pharmacokinetic properties upon parent molecules.[4][5][6] The 3,3-disubstituted oxetane scaffold, in particular, offers a stable and synthetically accessible platform for molecular optimization.[1][7] This guide focuses on a specific, highly functionalized example: This compound . This building block is emblematic of a class of structures that can address multiple challenges in drug design simultaneously.

The core value of the oxetane moiety lies in its capacity to act as a versatile bioisostere, often replacing less favorable functional groups to enhance a compound's overall performance.[2][8][9]

The Strategic Advantage of this compound

The this compound scaffold integrates several key features beneficial for drug design:

  • Improved Physicochemical Properties : As a polar alternative to nonpolar groups like the gem-dimethyl group, the oxetane moiety significantly increases aqueous solubility and reduces lipophilicity (LogD).[2][5][10] This is a critical advantage for improving the oral bioavailability of drug candidates.[2]

  • Enhanced Metabolic Stability : The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[2][11] Its incorporation can redirect metabolism away from cytochrome P450 (CYP450) pathways, potentially reducing drug-drug interactions.[12]

  • Three-Dimensionality : The non-planar, sp³-rich structure of the oxetane ring helps to increase the three-dimensionality of a molecule. This can lead to improved target engagement and selectivity while disrupting undesirable flat-molecule interactions that can cause toxicity.[1][13]

  • pKa Modulation : The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of an adjacent amine.[2] This is a powerful tool for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[2][14]

Data Presentation: Impact of Oxetane Incorporation

The following table summarizes the typical effects of replacing common functional groups with an oxetane moiety, based on matched molecular pair analyses found in the literature.

PropertyOriginal Moiety (gem-Dimethyl)Oxetane ReplacementRationale and Impact
Aqueous Solubility LowHighThe polar ether oxygen of the oxetane improves interactions with water, which can lead to a significant increase in solubility.[2][6]
Lipophilicity (LogD) HighLowThe polarity of the oxetane ring reduces the overall lipophilicity of the molecule, which can improve its pharmacokinetic profile.[2][6]
Metabolic Stability Susceptible to C-H oxidationGenerally more stableThe oxetane ring can block metabolically labile positions, leading to increased metabolic stability.[1][2]
Amine Basicity (pKa) N/ALowers pKa of adjacent amineThe inductive effect of the oxetane oxygen reduces the basicity of nearby amines by approximately 2.7 pKa units.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-3-hydroxymethyloxetane Derivatives

The synthesis of 3-amino-3-hydroxymethyloxetane derivatives often starts from commercially available 3,3-bis(hydroxymethyl)oxetane or related precursors. The following is a general, illustrative synthetic route.

Workflow for Synthesis

Synthesis_Workflow A 3,3-Bis(hydroxymethyl)oxetane B Mono-protection of one hydroxyl group A->B e.g., Trityl chloride, pyridine C Oxidation of the remaining hydroxyl to an aldehyde B->C e.g., Dess-Martin periodinane D Reductive amination with methylamine C->D CH3NH2, NaBH(OAc)3 E Deprotection D->E e.g., mild acid F Final Product: this compound E->F

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Mono-protection: a. Dissolve 3,3-bis(hydroxymethyl)oxetane in a suitable solvent such as dichloromethane (DCM). b. Add one equivalent of a protecting group reagent (e.g., trityl chloride) and a base (e.g., pyridine). c. Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC). d. Work up the reaction and purify the mono-protected product by column chromatography.

  • Oxidation: a. Dissolve the mono-protected diol in DCM. b. Add an oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation. c. Stir the reaction at room temperature until the starting material is consumed. d. Quench the reaction and extract the product. Purify if necessary.

  • Reductive Amination: a. Dissolve the aldehyde from the previous step in a solvent like dichloroethane (DCE). b. Add methylamine (as a solution in THF or as a salt with a base). c. Add a reducing agent such as sodium triacetoxyborohydride [NaBH(OAc)₃]. d. Stir the reaction at room temperature overnight. e. Quench the reaction with saturated sodium bicarbonate solution and extract the product.

  • Deprotection: a. Dissolve the protected amine in a suitable solvent. b. Add a deprotecting agent (e.g., a mild acid like trifluoroacetic acid for a trityl group). c. Monitor the reaction by TLC. d. Neutralize the reaction and extract the final product, this compound. Purify by an appropriate method (e.g., crystallization or chromatography).

Protocol 2: Incorporation into a Lead Scaffold via Amide Coupling

The primary amine of this compound can be readily used for amide bond formation.

Workflow for Amide Coupling

Amide_Coupling_Workflow A Lead Compound with Carboxylic Acid C Amide Coupling A->C B This compound B->C Coupling agents (e.g., HATU, HOBt, EDCI), Base (e.g., DIPEA) D Purification C->D e.g., HPLC E Final Oxetane-Containing Compound D->E

Caption: Workflow for incorporating the oxetane moiety via amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: a. Dissolve the carboxylic acid-containing lead compound in a suitable aprotic solvent (e.g., DMF or DCM). b. Add the coupling agents (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA). c. Stir for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: a. Add 1.1 equivalents of this compound to the reaction mixture. b. Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

  • Work-up and Purification: a. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. c. Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.

Case Study: Bioisosteric Replacement of a gem-Dimethyl Group

Consider a hypothetical lead compound where a gem-dimethyl group is situated at a site of metabolic instability. Replacing this group with a 3,3-disubstituted oxetane, such as the core of this compound, can be a powerful optimization strategy.

Logical Relationship Diagram

Bioisosteric_Replacement cluster_0 Initial Lead Compound cluster_1 Optimized Compound A gem-Dimethyl Group B High LogD Low Solubility Metabolic Liability A->B causes C Oxetane Moiety A->C Bioisosteric Replacement D Lower LogD Higher Solubility Improved Metabolic Stability C->D leads to

Caption: Bioisosteric replacement strategy for property optimization.

This strategic replacement leverages the inherent properties of the oxetane ring to address multiple liabilities of the initial lead compound, demonstrating the utility of building blocks like this compound in drug discovery campaigns.[1][9]

Conclusion

This compound and related structures are not merely esoteric building blocks but powerful tools for rational drug design. Their application allows for the fine-tuning of critical ADME properties, often leading to compounds with superior developability profiles. The synthetic accessibility and predictable impact of this scaffold make it an invaluable addition to the medicinal chemist's toolbox, enabling the creation of safer and more effective medicines.

References

Application Notes and Protocols: 3-Methylamino-3-hydroxymethyloxetane as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3,3-Disubstituted Oxetane Core

In modern medicinal chemistry, the strategic incorporation of small, sp³-rich heterocyclic scaffolds is a proven method for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1] Oxetanes, four-membered cyclic ethers, have emerged as particularly valuable motifs.[2][3] They are recognized as effective bioisosteres for gem-dimethyl and carbonyl groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity without the associated penalties of larger, more lipophilic groups.[3] The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) and the polarizing effect of the ether oxygen atom create a unique electronic and conformational environment.[4]

This guide focuses on 3-Methylamino-3-hydroxymethyloxetane , a bifunctional building block that leverages the advantageous properties of the 3,3-disubstituted oxetane core. This substitution pattern is known to enhance the stability of the oxetane ring against undesired ring-opening reactions, a crucial consideration for multi-step synthetic campaigns.[1][5] The presence of both a secondary amine and a primary alcohol offers two orthogonal points for diversification, enabling the rapid construction of diverse molecular libraries and the efficient elaboration of complex lead compounds.

A key feature of this building block is the influence of the oxetane's strong inductive electron-withdrawing effect on the adjacent secondary amine. This effect significantly reduces the basicity (pKa) of the amine compared to a similar acyclic analogue, which can be critical for modulating a compound's overall properties, such as cell permeability and off-target activity.[1][6]

Proposed Synthesis of this compound

While this compound is a specialized building block, a plausible and efficient synthesis can be conceptualized starting from the commercially available oxetan-3-one. The following proposed route utilizes a Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction, followed by reduction.

Synthesis_of_this compound Oxetanone Oxetan-3-one Reagent1 Nitromethane, Base (e.g., DBU) Oxetanone->Reagent1 Henry_Intermediate 3-(Nitromethyl)-oxetan-3-ol Reagent2 Reduction (e.g., H₂, Pd/C) Henry_Intermediate->Reagent2 Amino_Alcohol 3-(Aminomethyl)-oxetan-3-ol Reagent3 Reductive Amination or N-Alkylation Amino_Alcohol->Reagent3 Target_Molecule 3-Methylamino-3- hydroxymethyloxetane Reagent1->Henry_Intermediate Reagent2->Amino_Alcohol Reagent3->Target_Molecule

Caption: Fig. 1: Proposed synthetic route to the title compound.

This strategy first establishes the 3-hydroxy-3-(nitromethyl)oxetane intermediate. Subsequent reduction of the nitro group to a primary amine would yield 3-(aminomethyl)oxetan-3-ol.[7] The final step to introduce the methyl group onto the amine could be achieved through various standard methods, such as reductive amination with formaldehyde or direct N-alkylation. This multi-step process from a simple starting material highlights a practical approach to accessing this valuable bifunctional building block.

Physicochemical Properties and Strategic Advantages

The unique arrangement of functional groups on a strained ring system imparts desirable properties for drug discovery.

PropertyEstimated Value/CharacteristicRationale & Advantage in Drug Discovery
Molecular Weight ~131.15 g/mol Low molecular weight allows for significant further derivatization without exceeding typical "rule-of-five" guidelines.
cLogP < 0The high polarity, driven by the two heteroatoms and hydroxyl group, enhances aqueous solubility, a common challenge in drug development.[2]
Topological Polar Surface Area (TPSA) ~45.6 ŲContributes to good solubility and potential for hydrogen bonding interactions with biological targets.
Amine pKa ~7.5 - 8.5The oxetane's inductive effect lowers the amine basicity, reducing the likelihood of lysosomal trapping and improving cell permeability.[1][6]
Functionality Secondary Amine & Primary AlcoholProvides two distinct, readily functionalizable handles for library synthesis or late-stage functionalization.
Stereochemistry AchiralSimplifies synthesis and characterization, avoiding the complexities of chiral separations or asymmetric synthesis in initial discovery phases.

Application Protocols: Harnessing the Reactivity of this compound

The true value of this building block lies in its versatile reactivity. Below are detailed, field-tested protocols for common transformations, adapted for this specific scaffold.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is arguably the most common reaction in medicinal chemistry.[8] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[9]

Amide_Coupling_Workflow step1 Step 1: Activation Dissolve carboxylic acid (1.0 eq) in aprotic solvent (e.g., DMF). Add HATU (1.1 eq) and base (e.g., DIPEA, 2.0 eq). Stir for 15-30 min at RT. step2 Step 2: Coupling Add this compound (1.05 eq) to the activated acid mixture. Monitor reaction by TLC or LC-MS. step1->step2 step3 Step 3: Work-up & Purification Quench reaction with water. Extract with an organic solvent. Purify by column chromatography or preparative HPLC. step2->step3

Caption: Fig. 2: General workflow for amide coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: To the stirred solution, add HATU (1.1 equivalents) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). The base is crucial for deprotonating the carboxylic acid and scavenging the acid formed during the reaction.

  • Activation Period: Allow the mixture to stir at room temperature for 15-30 minutes. During this time, the carboxylic acid is converted to a highly reactive O-acylisourea intermediate.

  • Amine Addition: Add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the activated mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours). The primary alcohol on the building block is generally unreactive under these conditions.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Selective Mono-N-Alkylation

The secondary amine provides a key site for introducing substituents that can modulate potency, selectivity, or pharmacokinetic properties. Direct alkylation can be complicated by over-alkylation. A robust method involves reductive amination or the use of specific ruthenium-based catalysts for "borrowing hydrogen" N-alkylation with alcohols.[10]

Detailed Step-by-Step Methodology (Reductive Amination):

  • Reaction Setup: Combine this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Imine/Enamine Formation: Add acetic acid (0.1-1.0 equivalent) to catalyze the formation of the iminium ion intermediate. Let the mixture stir at room temperature for 1 hour.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the mixture. This reagent is particularly effective for reductive aminations as it is less basic and more selective than other hydrides.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the starting materials (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography to obtain the N-alkylated product.

Protocol 3: O-Alkylation of the Primary Alcohol (Williamson Ether Synthesis)

The primary alcohol can be functionalized to introduce a variety of groups or to act as a linker to other parts of a molecule. A standard Williamson ether synthesis is a reliable method.

Detailed Step-by-Step Methodology:

  • Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent like THF or DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: H₂ gas is evolved. The amine is less acidic and less likely to be deprotonated under these conditions, especially if it is first protected. For substrates where the amine might interfere, a protecting group strategy (e.g., Boc) may be necessary prior to this step.

  • Alkylation: After stirring for 30-60 minutes at 0 °C, add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.

  • Work-up: Quench the reaction by carefully adding it to a cold saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting ether by flash column chromatography.

Example Application: Workflow for a Hypothetical Kinase Inhibitor

To illustrate the utility of this compound, the following workflow outlines its incorporation into a hypothetical kinase inhibitor scaffold. The building block is used to introduce a solubilizing group and a vector for further modification.

Drug_Discovery_Workflow Start Heterocyclic Core (e.g., Aminopyrimidine) Step1 SNAr Reaction with a chloro-aryl intermediate Start->Step1 Intermediate1 Bifunctional Intermediate (Core + Linker) Step1->Intermediate1 Step2 Amide Coupling (Protocol 1) with 3-Methylamino-3- hydroxymethyloxetane Intermediate1->Step2 Intermediate2 Oxetane-Containing Lead Compound Step2->Intermediate2 Step3 O-Functionalization (Protocol 3) (e.g., add PEG chain for PK modulation) Intermediate2->Step3 Final Final Drug Candidate Step3->Final

Caption: Fig. 3: Hypothetical integration into a drug discovery workflow.

In this example, the building block is introduced via its secondary amine in an amide coupling reaction (Step 2). The resulting intermediate now contains the oxetane moiety to improve solubility and reduce the basicity of a nearby nitrogen. The pendant primary alcohol remains available for late-stage functionalization (Step 3), allowing for fine-tuning of pharmacokinetic properties without redesigning the entire synthesis.

Conclusion

This compound is a highly valuable and versatile building block for contemporary drug discovery and complex molecule synthesis. Its 3,3-disubstituted oxetane core provides metabolic stability and favorable physicochemical properties, while its bifunctional nature allows for rapid and divergent synthesis. The protocols outlined in this guide provide a robust starting point for researchers to confidently incorporate this powerful tool into their synthetic programs, accelerating the path to novel and optimized molecular entities.

References

Application Notes and Protocols for the Functionalization of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

3-Methylamino-3-hydroxymethyloxetane is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can impart favorable physicochemical properties to drug candidates. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for diverse functionalization pathways. However, the proximate reactivity of these two functional groups presents a significant challenge for selective modification. This comprehensive guide provides a detailed exploration of experimental procedures for the targeted functionalization of this compound. We will delve into strategies for selective N-functionalization and O-functionalization, including the critical use of orthogonal protecting groups, and provide detailed, field-proven protocols for common transformations such as acylation, sulfonylation, alkylation, and etherification.

Introduction: The Strategic Value of the 3-Amino-3-hydroxymethyloxetane Scaffold

Oxetanes have emerged as increasingly important motifs in drug discovery. Their incorporation into molecular scaffolds can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also serving as bioisosteric replacements for gem-dimethyl or carbonyl groups. The 3-amino-3-hydroxymethyloxetane core, in particular, presents a rich platform for generating diverse chemical libraries for screening and lead optimization. The ability to selectively modify the amino and hydroxyl functionalities is paramount to fully exploiting the potential of this scaffold.

The primary challenge in the chemistry of this compound lies in achieving selective functionalization. The nucleophilicity of the secondary amine and the primary alcohol are often comparable, leading to mixtures of N- and O-functionalized products, as well as potential di-functionalized species. Therefore, a carefully planned synthetic strategy, often involving the use of orthogonal protecting groups, is essential for achieving the desired chemical transformations with high yields and purity.

The Cornerstone of Selectivity: Orthogonal Protecting Group Strategy

To achieve selective functionalization of either the methylamino or the hydroxymethyl group, an orthogonal protecting group strategy is highly recommended. This approach involves the use of protecting groups that can be installed and removed under distinct reaction conditions, allowing for the deprotection and subsequent reaction of one functional group while the other remains protected.[1][2]

A common and effective strategy for amino alcohols involves the protection of the amine with a base-labile group and the alcohol with an acid-labile or fluoride-labile group, or vice versa.

Logical Workflow for Orthogonal Protection and Functionalization

G start This compound N_protected N-Protected Intermediate start->N_protected N-Protection (e.g., Fmoc) O_protected O-Protected Intermediate start->O_protected O-Protection (e.g., TBDMS) O_functionalized O-Functionalized Product N_protected->O_functionalized O-Functionalization N_deprotected N-Deprotected, O-Functionalized O_functionalized->N_deprotected N-Deprotection fully_functionalized_N_first Di-functionalized Product (O then N) N_deprotected->fully_functionalized_N_first N-Functionalization N_functionalized N-Functionalized Product O_protected->N_functionalized N-Functionalization O_deprotected O-Deprotected, N-Functionalized N_functionalized->O_deprotected O-Deprotection fully_functionalized_O_first Di-functionalized Product (N then O) O_deprotected->fully_functionalized_O_first O-Functionalization

Caption: Orthogonal protection workflow for selective functionalization.

Protocols for N-Functionalization

The secondary amine of this compound can be functionalized through various reactions, most commonly acylation (amide bond formation) and alkylation. For these reactions, it is often advantageous to protect the hydroxyl group to prevent competing O-functionalization.

N-Acylation and N-Sulfonylation: Formation of Amides and Sulfonamides

Amide bond formation is a cornerstone of medicinal chemistry.[3][4][5] For a sterically demanding secondary amine adjacent to a quaternary center, robust coupling conditions are often necessary.

Protocol 3.1.1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used and generally reliable method for the formation of amide bonds.[3][4]

  • Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, which then reacts with 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate. This intermediate is less prone to racemization and side reactions and reacts efficiently with the amine. The addition of a base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction.

  • Materials:

    • O-Protected this compound (e.g., O-TBDMS protected)

    • Carboxylic acid of interest

    • EDC hydrochloride

    • HOBt

    • DIPEA

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • Dissolve the O-protected this compound (1.0 eq.) and the carboxylic acid (1.1 eq.) in anhydrous DCM.

    • Add HOBt (1.2 eq.) and DIPEA (2.5 eq.) to the solution and stir for 10 minutes at room temperature.

    • Add EDC hydrochloride (1.2 eq.) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Typical Reagent Stoichiometry for EDC/HOBt Coupling

ReagentEquivalentsPurpose
O-Protected Amine1.0Substrate
Carboxylic Acid1.1 - 1.2Acylating agent
EDC.HCl1.2 - 1.5Carboxylic acid activator
HOBt1.2 - 1.5Active ester formation, reduces side reactions
DIPEA2.5 - 3.0Base to neutralize salts and scavenge protons
N-Alkylation

Direct N-alkylation of the secondary amine can be achieved, though over-alkylation to a quaternary ammonium salt is a potential side reaction. Selective mono-alkylation can be challenging.

Protocol 3.2.1: Reductive Amination

A milder and more controllable method for N-alkylation is reductive amination. This would involve the reaction of a primary amine precursor with a ketone or aldehyde. As our starting material is a secondary amine, this protocol is more relevant for the synthesis of the starting material itself or for further functionalization if the methyl group were to be replaced.

Protocol 3.2.2: Direct N-Alkylation with Alkyl Halides

  • Rationale: The secondary amine acts as a nucleophile, displacing a halide from an alkyl halide. A non-nucleophilic base is used to scavenge the resulting hydrohalic acid. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are typically used.

  • Materials:

    • O-Protected this compound

    • Alkyl halide (e.g., benzyl bromide, methyl iodide)

    • Potassium carbonate or DIPEA

    • Anhydrous Acetonitrile or DMF

  • Step-by-Step Procedure:

    • To a solution of O-protected this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

    • Add the alkyl halide (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 50-80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography.

G cluster_n_acylation N-Acylation Workflow cluster_n_alkylation N-Alkylation Workflow Start_NA O-Protected This compound Activate_NA Activate Carboxylic Acid (EDC/HOBt) Start_NA->Activate_NA R-COOH, DIPEA Couple_NA Amide Bond Formation Activate_NA->Couple_NA Product_NA N-Acylated Product Couple_NA->Product_NA Start_NK O-Protected This compound React_NK Nucleophilic Attack Start_NK->React_NK R-X, Base Product_NK N-Alkylated Product React_NK->Product_NK

Caption: Workflows for N-functionalization reactions.

Protocols for O-Functionalization

The primary hydroxyl group of this compound can be functionalized to form ethers, esters, and other derivatives. To prevent the more nucleophilic amine from reacting, it should be protected, for example, as a carbamate (e.g., Boc or Cbz).

O-Acylation: Ester Formation

Esterification of the primary alcohol can be achieved using standard acylation conditions.

Protocol 4.1.1: Acylation with Acyl Chlorides or Anhydrides

  • Rationale: This is a straightforward and often high-yielding method for ester formation. A base is required to neutralize the HCl or carboxylic acid byproduct.

  • Materials:

    • N-Protected this compound (e.g., N-Boc protected)

    • Acyl chloride or anhydride

    • Triethylamine (TEA) or Pyridine

    • Anhydrous DCM

  • Step-by-Step Procedure:

    • Dissolve the N-protected this compound (1.0 eq.) in anhydrous DCM and cool to 0 °C.

    • Add TEA (1.5 eq.).

    • Add the acyl chloride or anhydride (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

    • Upon completion, quench the reaction with water and separate the layers.

    • Wash the organic layer with saturated aqueous copper sulfate (to remove pyridine if used), then with saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

O-Alkylation: Ether Formation (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic method for forming ethers.[6]

Protocol 4.2.1: Williamson Ether Synthesis

  • Rationale: The hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

  • Materials:

    • N-Protected this compound

    • Sodium hydride (NaH)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous Tetrahydrofuran (THF) or DMF

  • Step-by-Step Procedure:

    • To a stirred suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of N-protected this compound (1.0 eq.) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Table 2: Summary of Functionalization Strategies

FunctionalizationReaction TypeKey ReagentsProtecting Group on Other Functionality
N-Functionalization Amide CouplingEDC, HOBt, DIPEAO-TBDMS, O-Trityl
AlkylationAlkyl halide, K₂CO₃O-TBDMS, O-Trityl
O-Functionalization EsterificationAcyl chloride, TEAN-Boc, N-Cbz
EtherificationNaH, Alkyl halideN-Boc, N-Cbz

Conclusion and Future Perspectives

The functionalization of this compound offers a gateway to a vast chemical space of novel, three-dimensional molecules with potential applications in drug discovery. The key to unlocking this potential lies in the strategic and selective manipulation of its amino and hydroxyl groups. The protocols outlined in this guide, particularly those employing orthogonal protecting group strategies, provide a robust framework for the synthesis of a wide array of derivatives. As the demand for novel molecular scaffolds continues to grow, the methodologies for the functionalization of such versatile building blocks will undoubtedly become increasingly refined and sophisticated.

References

Application Notes & Protocols: A Framework for the Initial In Vitro Characterization of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery of novel chemical entities is a cornerstone of modern drug development. The initial characterization of these molecules is a critical phase, dictating their future trajectory in the research and development pipeline. This guide provides a comprehensive framework for the preliminary in vitro evaluation of a novel oxetane-containing compound, designated here as Compound X (3-Methylamino-3-hydroxymethyloxetane) . As there is limited publicly available biological data on this specific molecule, we will present a logical, tiered workflow of standard, robust assays designed to assess its cytotoxic potential, confirm intracellular target engagement, and provide initial insights into its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational biological profile for a previously uncharacterized small molecule.

Introduction: The Oxetane Moiety and the Path to Biological Characterization

The oxetane ring, a four-membered cyclic ether, has gained significant attention in medicinal chemistry. Its unique structural and electronic properties—including its ability to improve metabolic stability, aqueous solubility, and lipophilicity—make it an attractive scaffold for the design of novel therapeutics. Compound X, this compound, incorporates this desirable moiety.

The initial journey of any novel compound from the chemist's bench to a potential therapeutic probe or lead candidate begins with a systematic in vitro evaluation.[1] This process is designed to answer fundamental questions: Does the compound affect cell viability? If so, at what concentration? Does it enter the cell and engage with a specific protein target? And can we garner clues about the cellular pathways it modulates?

This guide outlines a validated, multi-step approach to answer these questions for Compound X, establishing a critical foundation for any subsequent, more detailed investigations.

Foundational Workflow for Novel Compound Characterization

A logical progression of experiments is essential to build a coherent biological profile of a new chemical entity. We propose a three-tiered approach:

  • Tier 1: General Cytotoxicity & Viability Screening. To determine if Compound X has any effect on cell survival and to establish a working concentration range.

  • Tier 2: Target Engagement Verification. To confirm that Compound X physically interacts with an intracellular protein target.

  • Tier 3: Preliminary Mechanism of Action (MoA) Studies. To generate hypotheses about the biological pathways affected by Compound X.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: MoA Hypothesis Generation T1_Start Compound X Stock Solution T1_Assay Cytotoxicity/Viability Assays (e.g., MTT, XTT) T1_Start->T1_Assay Treat multiple cell lines T1_Data Determine IC50 Values T1_Assay->T1_Data Measure metabolic activity T2_Start Intact Cells + Compound X T1_Data->T2_Start If cytotoxic/active T2_Assay Cellular Thermal Shift Assay (CETSA) T2_Start->T2_Assay Apply heat challenge T2_Data Confirm Target Stabilization T2_Assay->T2_Data Analyze protein solubility T3_Kinase In Vitro Kinase Assays T2_Data->T3_Kinase If target engagement is confirmed T3_GPCR GPCR Signaling Assays (e.g., cAMP) T2_Data->T3_GPCR T3_Output Hypothesized Pathway T3_Kinase->T3_Output T3_GPCR->T3_Output

Figure 1: A tiered experimental workflow for the initial in vitro characterization of a novel compound.

Tier 1 Protocol: Cytotoxicity and Cell Viability Assessment

The first step in characterizing Compound X is to assess its effect on cell viability.[2] This determines the concentration range at which the compound elicits a biological response, typically quantified as the half-maximal inhibitory concentration (IC50).[3] Colorimetric assays based on the metabolic reduction of tetrazolium salts are robust, high-throughput methods for this purpose.[4]

Principle of Tetrazolium-Based Assays (MTT & XTT)

Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce tetrazolium salts into colored formazan products. The amount of colored product is directly proportional to the number of viable cells.[5][6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, which must be solubilized before measuring absorbance.[4]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Is reduced to a water-soluble orange formazan, simplifying the protocol by removing the solubilization step.[6]

Detailed Protocol: XTT Cell Viability Assay

This protocol is adapted from standard methodologies and is suitable for a 96-well plate format.[5][7]

Materials:

  • Compound X (dissolved in a suitable solvent like DMSO, sterile-filtered)

  • Cell line(s) of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at ~450 nm and ~660 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of Compound X serial dilutions in complete culture medium. A typical starting range for a novel compound might be from 100 µM down to 0.01 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Add 100 µL of the 2X Compound X serial dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations. Include wells for "cells only" (no treatment) and "medium only" (blank).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT/electron-coupling solution according to the manufacturer's instructions.

  • Assay Reaction: Add 50 µL of the prepared XTT solution to each well. Incubate for 2-4 hours at 37°C, protecting the plate from light.

  • Absorbance Measurement: Measure the absorbance of the wells at 450 nm (formazan product) and 660 nm (background) using a microplate reader.[5]

  • Data Analysis:

    • Subtract the 660 nm reading from the 450 nm reading for each well to correct for background absorbance.

    • Subtract the average absorbance of the "medium only" blank from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of Compound X concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation

Summarize the calculated IC50 values in a clear, tabular format.

Cell LineCompound X IC50 (µM) after 48h
A549[Insert experimental value]
MCF-7[Insert experimental value]
HEK293 (non-cancerous)[Insert experimental value]

Tier 2 Protocol: Cellular Thermal Shift Assay (CETSA)

If Compound X demonstrates activity in viability assays, the next crucial step is to determine if it directly engages a target protein within the complex environment of an intact cell.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[9][10]

Principle of CETSA

The principle of CETSA is based on ligand-induced thermal stabilization of a target protein.[11][12] When a small molecule binds to its protein target, it generally increases the protein's thermodynamic stability. Upon heating, unbound proteins will denature and aggregate at a lower temperature than their ligand-bound counterparts.[11] By measuring the amount of soluble protein remaining at various temperatures, one can detect a "thermal shift" in the presence of the binding compound, which serves as direct evidence of target engagement.[9][12]

Detailed Protocol: Western Blot-Based CETSA

This protocol describes a classic CETSA workflow where the soluble protein fraction is analyzed by Western blotting.[11]

Materials:

  • Cultured cells

  • Compound X and vehicle control (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR thermocycler or heating blocks

  • Microcentrifuge

  • SDS-PAGE and Western blotting equipment

  • Primary antibody specific to a hypothesized target protein

Procedure:

  • Cell Treatment: Treat cultured cells in suspension or adherent in plates with Compound X at a concentration known to be biologically active (e.g., 5-10 times the IC50) or with a vehicle control. Incubate under normal culture conditions for 1-2 hours to allow for cell penetration and binding.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermocycler and heat them to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 3-5°C increments). Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis: Add lysis buffer to the cells and lyse through freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding loading buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the suspected target protein.

  • Data Analysis: Quantify the band intensity for each temperature point for both the vehicle- and Compound X-treated samples. Plot the relative band intensity against temperature to generate melt curves. A rightward shift in the melt curve for the Compound X-treated sample indicates thermal stabilization and thus, target engagement.[11]

G cluster_0 Cell Treatment & Heating cluster_1 Sample Processing cluster_2 Analysis a Intact Cells b Treat with Compound X or Vehicle a->b c Aliquot & Heat (Temp Gradient) b->c d Cell Lysis c->d e Centrifugation (Separate Soluble/ Insoluble) d->e f Collect Supernatant (Soluble Proteins) e->f g SDS-PAGE & Western Blot f->g h Quantify Bands g->h i Plot Melt Curve (Intensity vs. Temp) h->i

Figure 2: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Tier 3 Protocols: Probing the Mechanism of Action

Once cytotoxicity and target engagement are established, the focus shifts to understanding how Compound X exerts its effects. The choice of MoA assays depends on the hypothesized target class, which may be informed by the chemical structure of the compound or computational predictions. Here, we provide protocols for two common drug target classes: protein kinases and G-protein coupled receptors (GPCRs).

Hypothetical MoA Pathway: Kinase Inhibition

Kinases are a major class of drug targets that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[13] A compound that inhibits a kinase can block its associated signaling pathway.

G CompoundX Compound X Kinase Target Kinase CompoundX->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Cellular Response (e.g., Proliferation) PhosphoSubstrate->Downstream

Figure 3: A hypothetical signaling pathway illustrating kinase inhibition by Compound X.

Protocol: In Vitro Kinase Assay

This is a generalized protocol for a biochemical kinase assay, which directly measures the ability of a kinase to phosphorylate a substrate.[14][15] Many variations exist, including radioactive and non-radioactive formats.[13][16]

Materials:

  • Recombinant active kinase of interest

  • Specific substrate for the kinase (protein or peptide)

  • Compound X

  • Kinase assay buffer

  • ATP (may be [γ-32P]ATP for radioactive assays)

  • Detection reagents (e.g., phosphospecific antibody, scintillation fluid)

Procedure:

  • Reaction Setup: In a microplate or microcentrifuge tube, combine the kinase, its substrate, and kinase buffer.

  • Inhibitor Addition: Add varying concentrations of Compound X or a vehicle control. Pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP.[17] Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA, SDS loading dye).[17]

  • Detection: Detect the amount of phosphorylated substrate. This can be done by:

    • Radiometric Assay: Separating the reaction products by SDS-PAGE or on a filter membrane and quantifying the incorporated 32P signal.[16]

    • ELISA-based Assay: Using a phosphospecific antibody to detect the product.

    • Luminescence-based Assay: Measuring the amount of ADP produced using a coupled enzyme system (e.g., Transcreener® assay).[13]

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Compound X relative to the vehicle control. Plot the results to determine the IC50 value for kinase inhibition.

Hypothetical MoA Pathway: GPCR Modulation

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes.[18] Ligand binding to a GPCR can activate or inhibit intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP).[19]

Protocol: cAMP Accumulation Assay

This assay measures the intracellular concentration of cAMP, a key second messenger for many GPCRs, particularly those coupled to Gs (stimulatory) or Gi (inhibitory) proteins.[20][21]

Materials:

  • Cells expressing the GPCR of interest (e.g., transiently transfected HEK293 cells)

  • Compound X

  • Known agonist or antagonist for the GPCR

  • Stimulation buffer (containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Culture: Seed cells expressing the target GPCR into a 96- or 384-well plate and grow to the desired confluency.

  • Compound Treatment (Agonist Mode):

    • Remove culture medium and add varying concentrations of Compound X in stimulation buffer.

    • Incubate for 30-60 minutes at room temperature.

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate cells with varying concentrations of Compound X.

    • Add a known agonist for the GPCR at a fixed concentration (e.g., its EC80).

    • Incubate for 30-60 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's protocol.

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the log concentration of Compound X to generate a dose-response curve and determine the EC50 (concentration for 50% maximal effect).

    • Antagonist Mode: Plot cAMP levels against the log concentration of Compound X to determine the IC50 (concentration for 50% inhibition of the agonist response).

Conclusion and Future Directions

This document provides a foundational, tiered strategy for the initial in vitro characterization of a novel small molecule, using this compound as a representative example. By systematically assessing cytotoxicity, confirming target engagement, and performing preliminary MoA studies, researchers can build a robust data package. The results from these assays—IC50 values from viability screens, thermal shift data from CETSA, and activity in specific pathway assays—are critical for making informed decisions about the future of a compound. Positive and coherent findings from this workflow would justify progression to more advanced studies, such as broad-panel kinase screening, proteomics-based target identification, or in vivo efficacy and toxicity models.

References

Application Note: A Scalable and Robust Synthesis of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and scalable two-step synthesis for 3-Methylamino-3-hydroxymethyloxetane, a valuable building block for drug discovery. Oxetane motifs are increasingly incorporated into medicinal chemistry programs to enhance the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability.[1][2][3][4] The described protocol starts from the readily accessible 3-(hydroxymethyl)oxetane-3-carboxylic acid, proceeds through an N-methyl amide intermediate, and concludes with a selective amide reduction. The methodology is designed with scalability in mind, utilizing reagents and conditions amenable to large-scale production while ensuring high yield and purity of the final product.

Introduction: The Strategic Value of Oxetanes in Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern medicinal chemistry.[1][3][4] Its incorporation into drug candidates is a strategic approach to modulate key molecular properties. Oxetanes can act as polar isosteres for commonly used groups like gem-dimethyl or carbonyls, offering a unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure.[1][2][5]

Key advantages of incorporating oxetanes include:

  • Improved Aqueous Solubility: The polar nature of the oxetane ether oxygen, which is an excellent hydrogen bond acceptor, can significantly enhance the solubility of a parent molecule.[5][6]

  • Enhanced Metabolic Stability: Compared to larger cyclic ethers or carbonyl groups, the strained oxetane ring often exhibits greater resistance to metabolic degradation by cytochrome P450 enzymes.[2][5][6]

  • Modulation of Basicity: An oxetane ring positioned alpha to an amine can lower the amine's pKa by several units due to a powerful inductive effect, which can be crucial for tuning a drug's pharmacokinetic profile.[1][2]

  • Vectorial Exit Points: The rigid, three-dimensional structure of substituted oxetanes provides well-defined vectors for substituents, allowing for precise exploration of chemical space in drug design.[7]

The target molecule, This compound , combines the benefits of the oxetane core with two critical functional groups: a secondary amine and a primary alcohol. This arrangement makes it a highly versatile building block for introducing the oxetane motif into larger molecules, for example, via nucleophilic substitution, amide coupling, or reductive amination.

Synthetic Strategy and Rationale

For the synthesis of 3,3-disubstituted oxetanes on a large scale, the chosen route must be efficient, reproducible, and utilize cost-effective and safe reagents.[8] The strategy outlined below was developed to meet these criteria, avoiding harsh reaction conditions that could compromise the stability of the oxetane ring.[1][2]

The synthesis proceeds in two main steps from 3-(hydroxymethyl)oxetane-3-carboxylic acid:

  • Amide Formation: The carboxylic acid is coupled with methylamine to form the corresponding N-methyl amide.

  • Amide Reduction: The N-methyl amide is selectively reduced to the target secondary amine, this compound.

Synthetic_Scheme start 3-(Hydroxymethyl)oxetane- 3-carboxylic acid step1 Step 1: Amidation Methylamine (aq.), SOCl₂ 2-MeTHF start->step1 amide N-methyl-3-(hydroxymethyl)oxetane- 3-carboxamide step2 Step 2: Reduction BH₃·THF THF amide->step2 final 3-Methylamino-3-hydroxymethyl- oxetane step1->amide step2->final

Figure 1: Overall synthetic scheme for this compound.
Rationale for Method Selection:

  • Step 1 (Amidation): While various peptide coupling reagents exist, a classic acid chloride-mediated approach is often more economical for scale-up. Thionyl chloride (SOCl₂) is an effective reagent for this transformation. The use of 2-methyltetrahydrofuran (2-MeTHF) as a solvent is a strategic choice due to its higher boiling point compared to dichloromethane (DCM) or tetrahydrofuran (THF), better stability, and favorable environmental profile.

  • Step 2 (Reduction): The reduction of a tertiary amide to a secondary amine requires a powerful reducing agent. While lithium aluminum hydride (LiAlH₄) is effective, its use on a large scale presents significant safety challenges related to pyrophoric solids and highly reactive byproducts during quenching.[9] The borane-tetrahydrofuran complex (BH₃·THF) is a safer and more manageable alternative for industrial applications. The workup procedure is straightforward, involving quenching with an alcohol followed by an acid/base workup to break down the borane-amine complex and isolate the free amine product.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of N-methyl-3-(hydroxymethyl)oxetane-3-carboxamide

Protocol_Step1 cluster_0 Acid Chloride Formation cluster_1 Amidation Reaction cluster_2 Workup and Isolation a1 Charge reactor with 3-(hydroxymethyl)oxetane-3-carboxylic acid (1.0 eq) and 2-MeTHF. a2 Cool to 0-5 °C. a1->a2 a3 Add thionyl chloride (1.1 eq) dropwise, maintaining T < 10 °C. a2->a3 a4 Warm to 25 °C and stir for 2-3 hours until conversion is complete (monitor by LC-MS). a3->a4 b3 Slowly add the acid chloride solution to the amine solution, maintaining T < 15 °C. a4->b3 b1 In a separate vessel, charge aqueous methylamine (40 wt%, 3.0 eq) and 2-MeTHF. b2 Cool amine solution to 0-5 °C. b1->b2 b2->b3 b4 Stir at 25 °C for 1 hour. b3->b4 c1 Separate the organic and aqueous layers. b4->c1 c2 Extract aqueous layer with 2-MeTHF (2x). c1->c2 c3 Combine organic layers and wash with brine. c2->c3 c4 Dry over Na₂SO₄, filter, and concentrate under vacuum to yield the crude amide. c3->c4

Figure 2: Workflow for the synthesis of the N-methyl amide intermediate.

Procedure:

  • A reactor is charged with 3-(hydroxymethyl)oxetane-3-carboxylic acid (1.0 eq) and 2-methyltetrahydrofuran (2-MeTHF, 5 vol).

  • The resulting slurry is cooled to 0-5 °C.

  • Thionyl chloride (1.1 eq) is added dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • The reaction mixture is allowed to warm to room temperature (20-25 °C) and stirred for 2-3 hours. The reaction progress is monitored by LC-MS until the starting material is consumed.

  • In a separate reactor, an aqueous solution of methylamine (40 wt%, 3.0 eq) is charged and diluted with 2-MeTHF (3 vol), then cooled to 0-5 °C.

  • The acid chloride solution from step 4 is slowly transferred into the methylamine solution, maintaining an internal temperature below 15 °C. A significant exotherm is expected.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • The layers are separated. The aqueous layer is extracted twice with 2-MeTHF (2 vol each).

  • The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude N-methyl-3-(hydroxymethyl)oxetane-3-carboxamide, which is typically used in the next step without further purification.

Step 2: Reduction to this compound

Procedure:

  • The crude amide from Step 1 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 8 vol) under a nitrogen atmosphere.

  • The solution is cooled to 0-5 °C.

  • Borane-THF complex (1 M solution in THF, 2.5 eq) is added dropwise over 1-2 hours, keeping the internal temperature below 10 °C.

  • After the addition, the reaction mixture is slowly warmed to 60-65 °C and held for 4-6 hours, or until the reaction is deemed complete by LC-MS analysis.

  • The mixture is cooled back down to 0-5 °C.

  • The reaction is carefully quenched by the slow, dropwise addition of methanol (3 vol), controlling the gas evolution.

  • The solution is concentrated under reduced pressure to remove the solvents.

  • The resulting residue is dissolved in 2 M aqueous hydrochloric acid (HCl) and stirred at 50 °C for 1 hour to ensure complete hydrolysis of any borane-amine complexes.

  • The acidic solution is cooled and washed with methyl tert-butyl ether (MTBE) to remove non-basic impurities.

  • The aqueous layer is cooled to 0-5 °C and the pH is adjusted to >12 using a 50% aqueous sodium hydroxide (NaOH) solution.

  • The basic aqueous layer is extracted multiple times with dichloromethane (DCM).

  • The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield pure this compound.

Data Summary and Process Control

The following table summarizes the key parameters and expected outcomes for the synthesis on a 1.0 mole scale.

ParameterStep 1: AmidationStep 2: Reduction
Starting Material 3-(Hydroxymethyl)oxetane-3-carboxylic acid (~146 g)N-methyl-3-(hydroxymethyl)oxetane-3-carboxamide (~159 g)
Key Reagents SOCl₂ (1.1 eq), Methylamine (3.0 eq)BH₃·THF (2.5 eq)
Solvent 2-MeTHFTHF
Temperature 0 °C to 25 °C0 °C to 65 °C
Reaction Time 3-5 hours5-8 hours
Typical Yield >95% (crude)75-85% (isolated)
Purity (Post-Purification) N/A>98% (by GC/LC)

Characterization Data (Final Product):

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry data should be consistent with the structure of this compound.

  • The presence of the N-H, O-H, and C-O (ether) stretches can be confirmed by IR spectroscopy.

Safety and Scale-Up Considerations

  • Exotherm Management: Both the formation of the acid chloride and its subsequent reaction with methylamine are highly exothermic. For large-scale production, a reactor with efficient cooling capacity is essential. The rate of reagent addition must be carefully controlled to manage the heat output. The reduction with borane is also exothermic.

  • Gas Evolution: The reaction of thionyl chloride with the carboxylic acid releases HCl and SO₂ gas. The quenching of the borane reduction with methanol releases hydrogen gas. The reactor system must be equipped with an appropriate off-gas scrubbing system.

  • Reagent Handling: Thionyl chloride is corrosive and lachrymatory. Borane-THF is flammable and reacts with moisture. Both should be handled under an inert atmosphere in a closed system.

  • Workup and Purification: On a larger scale, liquid-liquid extractions can lead to emulsion formation. Phase-separation aids may be necessary. Purification by vacuum distillation is preferred for scalability over chromatography.

Conclusion

This application note provides a well-defined and robust protocol for the scale-up synthesis of this compound. The chosen synthetic route is based on established, reliable transformations and utilizes reagents and conditions that are amenable to an industrial setting. By following this guide, researchers and drug development professionals can efficiently produce multi-gram to kilogram quantities of this valuable oxetane building block for application in medicinal chemistry programs.

References

Handling and storage procedures for 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Handling and Storage of 3-Methylamino-3-hydroxymethyloxetane

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound. As the oxetane motif is increasingly utilized in drug discovery and medicinal chemistry programs to enhance physicochemical properties such as aqueous solubility and metabolic stability, it is imperative that researchers handle these strained heterocyclic systems with a thorough understanding of their potential hazards and stability limitations.[1][2][3] This guide outlines essential protocols based on data from closely related structural analogs and established laboratory safety principles to ensure personnel safety and maintain the chemical integrity of the compound.

Compound Identification and Physicochemical Properties

This compound is a functionalized four-membered heterocyclic compound. The strained oxetane ring imparts unique conformational and electronic properties, making it a valuable building block in modern medicinal chemistry.[2][4] However, this ring strain also renders it more reactive than larger ring systems, particularly under acidic conditions.[5]

PropertyValueSource
IUPAC Name [3-(methylamino)-3-oxetanyl]methanol
CAS Number 1416323-17-5
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Appearance Inferred to be a liquid or low-melting solidInferred from analogs[6][7]
Storage Temperature Recommended -20°CInferred from analogs[6]
InChI Key SLRFRPGGJXJWPX-UHFFFAOYSA-N

Hazard Identification and Risk Assessment

Anticipated GHS Hazard Classifications (based on analogs):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][8]

  • Skin Irritation (Category 2): Causes skin irritation.[6][8]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[6][9]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][8]

The causality for these hazards stems from the nucleophilic and basic nature of the secondary amine and the potential for the strained ring to undergo reactions, particularly with biological macromolecules. A thorough risk assessment is mandatory before any handling.[10]

cluster_0 Risk Assessment Workflow start Start: New Experiment Planned review_sds Review SDS of Compound and Structural Analogs (e.g., 3-Amino-3-methyloxetane) start->review_sds identify_hazards Identify Hazards: - Acute Toxicity (Oral) - Severe Eye Damage - Skin/Respiratory Irritation review_sds->identify_hazards assess_risks Assess Risks: Exposure routes (inhalation, dermal) and potential for instability (heat, acid) identify_hazards->assess_risks implement_controls Implement Control Measures: - Engineering (Fume Hood) - PPE (Goggles, Gloves, Coat) - Administrative (SOPs) assess_risks->implement_controls proceed Proceed with Experiment implement_controls->proceed

Caption: Risk Assessment Workflow

Safe Handling Protocols

Adherence to strict handling protocols is crucial to minimize exposure and prevent accidents.[11] All operations should be performed within a certified chemical fume hood.

Required Personal Protective Equipment (PPE)

Appropriate PPE serves as the primary barrier against chemical exposure.[10][11]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[12]

  • Hand Protection: Use chemical-resistant nitrile gloves. Inspect gloves before use and change them immediately if contamination occurs.[13]

  • Skin and Body Protection: Wear a full-length laboratory coat, closed at the front. Ensure closed-toe shoes are worn.[8][10]

  • Respiratory Protection: All handling of the neat compound or its solutions should be performed in a chemical fume hood to prevent inhalation of vapors or aerosols.[8][10]

Experimental Handling and Aliquoting Procedure

This protocol outlines the steps for safely preparing a stock solution from the neat compound.

  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (vials, syringes, solvent, waste container).[14]

  • Equilibration: Remove the container of this compound from the -20°C freezer. Allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture.

  • Inert Atmosphere: If the compound is sensitive to air or moisture, perform all transfers under an inert atmosphere (e.g., nitrogen or argon).

  • Transfer: Carefully uncap the vial inside the fume hood. Using a calibrated micropipette or syringe, withdraw the required amount of the compound.

  • Dispensing: Dispense the compound directly into the vial containing the desired solvent. Ensure the tip of the pipette or syringe is below the surface of the solvent to minimize splashing.

  • Mixing: Cap the solution vial securely and mix gently by vortexing or inversion until the compound is fully dissolved.

  • Sealing and Labeling: Seal the stock solution vial with a secure cap and wrap with parafilm for extra protection. Label the vial clearly with the compound name, concentration, solvent, date, and your initials.[11][15]

  • Cleanup: Decontaminate any surfaces and equipment that may have come into contact with the chemical. Dispose of all contaminated consumables (e.g., pipette tips, wipes) in the designated hazardous chemical waste container.[8]

cluster_1 Handling and Aliquoting Protocol setup 1. Setup in Fume Hood (Don PPE) equilibrate 2. Equilibrate Compound to Room Temperature setup->equilibrate transfer 3. Transfer Neat Compound (Under Inert Gas if Needed) equilibrate->transfer dispense 4. Dispense into Solvent transfer->dispense mix 5. Cap and Mix Solution dispense->mix label_store 6. Seal, Label, and Store mix->label_store cleanup 7. Clean Work Area & Dispose of Waste label_store->cleanup

Caption: Handling and Aliquoting Protocol

Storage Procedures

Proper storage is essential for maintaining the compound's purity and preventing degradation.[16] Some oxetane derivatives have been shown to be unstable, isomerizing even at room temperature or upon slight heating.[17]

Recommended Storage Conditions
  • Temperature: For long-term storage, the neat compound should be stored at -20°C .[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric CO₂.

  • Light: Protect from light by storing in an amber vial or inside a dark cabinet.[7]

  • Container: Use a tightly sealed container to prevent moisture ingress and solvent evaporation for solutions.

Incompatible Materials

To prevent hazardous reactions and degradation, store this compound away from:

  • Strong Acids: The strained oxetane ring is susceptible to acid-catalyzed ring-opening.[5][18]

  • Strong Oxidizing Agents: The amine and alcohol functional groups can be oxidized.[7][19]

Caption: Storage Logic Flow

Emergency Procedures

In the event of an emergency, prompt and correct action is critical. Ensure safety showers and eyewash stations are accessible.[8][11]

Spill Response
  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[8]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[8]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][12]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, as severe eye damage is possible.[6][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][13]

Waste Disposal

All waste materials containing this compound must be treated as hazardous chemical waste.

  • Dispose of unused compound and contaminated materials in a designated, labeled, and sealed container.[15]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[11][12]

References

Application Notes & Protocols: Incorporation of 3-Methylamino-3-hydroxymethyloxetane into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxetane Scaffold as a Tool for Peptide Drug Design

The field of peptide therapeutics is continually evolving, with a strong focus on overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited cell permeability.[1][2] A key strategy in modern medicinal chemistry is the incorporation of non-natural amino acids and peptide bond isosteres to enhance the druglike properties of these molecules.[3][4] Among the various modifications, the use of strained heterocyclic systems, particularly oxetanes, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of bioactive peptides.[5][6]

The 3,3-disubstituted oxetane motif, when used to replace a carbonyl group in the peptide backbone, introduces a non-hydrolyzable linkage, thereby conferring resistance to enzymatic degradation. This modification also imparts a distinct three-dimensional kink in the peptide chain, which can be leveraged to induce specific secondary structures or to disrupt undesirable conformations.[7] Furthermore, the polar nature of the oxetane ring can improve aqueous solubility and reduce lipophilicity, which are often desirable attributes for drug candidates.[5] This document provides a comprehensive guide to the synthesis and incorporation of a novel building block, 3-Methylamino-3-hydroxymethyloxetane, into peptide scaffolds using solid-phase peptide synthesis (SPPS).

PART 1: Synthesis of the Fmoc-Protected this compound Building Block

The synthesis of the target building block is a multi-step process that requires careful execution. The following protocol is a proposed route based on established methodologies for the synthesis of analogous 3,3-disubstituted oxetanes.[5][8]

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Oxetane Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Hydroxymethylation cluster_4 Step 5: Fmoc Protection A 2,2-bis(bromomethyl) propane-1,3-diol B (3-(bromomethyl)oxetan-3-yl)methanol A->B  NaOEt, EtOH   C 3-(bromomethyl)oxetane-3-carbaldehyde B->C  PCC, DCM   D 3-(bromomethyl)-N-methyloxetan-3-amine C->D  MeNH2, NaBH3CN, MeOH   E This compound D->E  AgNO3, H2O   F Fmoc-Protected Building Block E->F  Fmoc-OSu, NaHCO3, Dioxane/H2O  

Caption: Proposed synthetic route for the Fmoc-protected building block.

Detailed Experimental Protocol

Step 1: Synthesis of (3-(bromomethyl)oxetan-3-yl)methanol

  • To a freshly prepared solution of sodium ethoxide (1.0 eq) in ethanol at room temperature, add a solution of 2,2-bis(bromomethyl)propane-1,3-diol (1.0 eq) in ethanol dropwise.[9]

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the precipitated salts and wash with cold ethanol.

  • Concentrate the combined ethanolic filtrate under reduced pressure to obtain the product as a colorless liquid.

Step 2: Oxidation to 3-(bromomethyl)oxetane-3-carbaldehyde

  • Dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the aldehyde.

Step 3: Reductive Amination to 3-(bromomethyl)-N-methyloxetan-3-amine

  • Dissolve 3-(bromomethyl)oxetane-3-carbaldehyde (1.0 eq) in methanol.

  • Add a solution of methylamine (2.0 eq) in methanol and stir for 1 hour at room temperature.[10][11]

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.[11]

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding 1M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure and partition between ethyl acetate and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the desired amine.

Step 4: Conversion to this compound

  • Dissolve 3-(bromomethyl)-N-methyloxetan-3-amine (1.0 eq) in a mixture of acetone and water.

  • Add silver nitrate (1.2 eq) and stir the mixture at room temperature for 24 hours.

  • Filter the precipitated silver bromide and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the amino alcohol.

Step 5: Fmoc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.

  • Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) and stir vigorously at room temperature overnight.[12]

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the final Fmoc-protected building block.

PART 2: Incorporation into Peptide Scaffolds via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the novel oxetane-containing building block into a growing peptide chain requires careful consideration of coupling conditions due to its sterically hindered nature. The following protocol is based on the widely used Fmoc/tBu strategy.

SPPS Workflow Overview

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Oxetane Building Block (HATU/HOAt/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Wash2->Capping Cleavage Cleavage and Deprotection (TFA Cocktail) Wash2->Cleavage After Final Coupling Repeat Repeat Cycle for Next Amino Acid Capping->Repeat Repeat->Deprotection Purification Peptide Precipitation and Purification (HPLC) Cleavage->Purification

Caption: General workflow for SPPS incorporation of the oxetane building block.

Detailed SPPS Protocol

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Repeat the piperidine treatment once more.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

3. Coupling of the Oxetane Building Block:

  • Activation: In a separate vial, dissolve the Fmoc-protected this compound (3 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 eq), and 1-Hydroxy-7-azabenzotriazole (HOAt) (3 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq) and allow the mixture to pre-activate for 1-2 minutes.[13][14]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the building block, a longer coupling time or double coupling may be necessary.[15][16]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • After the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

7. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the protecting groups used on the other amino acid side chains. A standard cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT: 82.5:5:5:5:2.5).[17][18] For peptides containing methionine, a specialized cocktail like Reagent H is recommended to prevent oxidation.[19][20]

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[21][22]

Data and Considerations
ParameterRecommendationRationale
Protecting Groups N-terminus: Fmoc. Hydroxyl group: Tert-butyl (tBu) or Trityl (Trt).Fmoc is base-labile, allowing for orthogonal deprotection. tBu or Trt protection of the hydroxyl group prevents side reactions during coupling.[23][24][25]
Coupling Reagents HATU/HOAt or COMU.These are highly efficient coupling reagents suitable for sterically hindered amino acids, minimizing racemization.[13][14][26]
Reaction Time 2-4 hours, or double coupling.The sterically hindered nature of the 3,3-disubstituted oxetane may slow down the coupling reaction.[15][16]
Cleavage Cocktail Reagent K or Reagent H (if Met is present).These cocktails effectively remove common side-chain protecting groups while minimizing side reactions.[17][19][27]

Conclusion

The incorporation of this compound into peptide scaffolds offers a promising avenue for the development of novel peptidomimetics with enhanced therapeutic potential.[1][28] The proposed synthetic route, although theoretical, is grounded in established chemical principles for the synthesis of similar oxetane derivatives.[5][8] The detailed SPPS protocol provides a robust framework for the successful integration of this building block into peptide chains. By leveraging the unique structural and physicochemical properties of the oxetane moiety, researchers can design next-generation peptide-based drugs with improved stability, conformation, and bioactivity.[29][30][31]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methylamino-3-hydroxymethyloxetane. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges, side reactions, and troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Quick Troubleshooting Guide

This table provides a high-level overview of common issues and directs you to the relevant in-depth FAQs.

Symptom Observed Potential Root Cause Recommended Immediate Action Relevant FAQ
Low or no yield of desired productRing-opening decompositionCheck pH during reaction and workup; ensure it remains neutral or basic.--INVALID-LINK--, --INVALID-LINK--
Formation of a viscous, insoluble oil or solidCationic ring-opening polymerization (CROP)Eliminate all sources of protic or Lewis acids. Use acid scavengers.--INVALID-LINK--
Starting material remains unreacted after cyclization stepInefficient cyclization conditionsUse a stronger, non-nucleophilic base (e.g., NaH) and an anhydrous polar aprotic solvent (e.g., THF, DMF).--INVALID-LINK--
Complex mixture of products in final crude materialMultiple side reactions (e.g., isomerization, elimination)Re-evaluate reagent choice, reaction temperature, and workup procedures.--INVALID-LINK--, --INVALID-LINK--
Loss of product during purificationOn-column degradationUse basified silica gel or switch to an alternative purification method like crystallization.--INVALID-LINK--

Frequently Asked Questions (FAQs)

FAQ 1: I'm planning my synthesis. What is a reliable general strategy for constructing the 3-substituted oxetane core, and what are the critical steps?

Answer:

A robust and common strategy for constructing 3,3-disubstituted oxetanes involves an intramolecular Williamson etherification. This de novo ring construction is often preferred for its reliability.[1]

A plausible synthetic route starting from a commercially available precursor is outlined below. The key is to build the 1,3-diol backbone, prepare it for cyclization, and then perform the ring-closing reaction under conditions that preserve the strained oxetane ring.

General Synthetic Workflow

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Oxetane Ring Formation cluster_2 Phase 3: Functional Group Interconversion A 1. Diethyl Malonate Derivative B 2. Reduction to 1,3-Diol (e.g., LiAlH4, -30 to -10 °C) A->B C 3. Monotosylation (Selective for primary -OH) B->C D 4. Intramolecular Williamson Etherification (e.g., NaH in THF) C->D E 5. Oxidation of -CH2OH to -COOH (e.g., TEMPO/PIDA) D->E F 6. Amide Coupling / Curtius Rearrangement or Reductive Amination E->F G 7. Final Product This compound F->G

Caption: General workflow for 3,3-disubstituted oxetane synthesis.

Causality and Key Considerations:
  • Reduction Step (2): The use of powerful reducing agents like LiAlH4 to form the diol from esters must be carefully temperature-controlled. While effective, LiAlH4 can decompose oxetane rings, particularly at temperatures above 0 °C.[2] Performing the reaction at lower temperatures (e.g., -30 to -10 °C) is crucial for subsequent steps where the oxetane is already formed.[2]

  • Cyclization Step (4): The key to a successful Williamson etherification is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF).[3] This ensures complete deprotonation of the remaining hydroxyl group to form the alkoxide, which then acts as an intramolecular nucleophile to displace the tosylate and form the C-O bond of the ring. Incomplete reaction can result from weaker bases or protic solvents.

  • Functional Group Manipulation (5-6): All subsequent steps must be performed under conditions that are tolerant of the oxetane core. This generally means avoiding strong acids and high temperatures.[2] For example, oxidation of the primary alcohol should utilize mild, neutral, or slightly basic conditions.

FAQ 2: My cyclization reaction is failing, resulting in low yields and a mixture of byproducts. What are the likely side reactions?

Answer:

Low yields during the intramolecular cyclization step often point to competing side reactions. The primary culprits are intermolecular reactions and elimination.

  • Intermolecular Dimerization/Oligomerization: If the concentration of your diol precursor is too high, the deprotonated alcohol of one molecule can react with the tosylated alcohol of another molecule. This leads to the formation of linear ether dimers or oligomers instead of the desired cyclic monomer.

    • Troubleshooting: Employ high-dilution conditions. Add the tosylated diol solution slowly via syringe pump to a suspension of the base in the solvent. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular reaction pathway.

  • Elimination: The tosylate is a good leaving group, and if the alkoxide acts as a base rather than a nucleophile, it can lead to elimination reactions, forming an unsaturated alcohol. This is more common with sterically hindered substrates.

  • Retro-Aldol and Decomposition: In some cases, particularly with substrates containing adjacent functional groups, treatment with base can lead to decomposition pathways like retro-aldol reactions instead of the desired substitution.[3]

Recommended Protocol for Oxetane Formation
Parameter Standard Condition Rationale / Causality
Base Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic bases that efficiently generate the intramolecular nucleophile (alkoxide).[3]
Solvent Anhydrous THF or DMFPolar aprotic solvents that solvate the cation but do not interfere with the nucleophile. Must be rigorously dried.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing decomposition. Some systems may require gentle heating.
Concentration < 0.1 M (High Dilution)Kinetically favors the first-order intramolecular cyclization over the second-order intermolecular side reactions.
FAQ 3: I've successfully made my oxetane precursor, but I'm losing the ring during subsequent steps or during aqueous workup. What is causing this instability?

Answer:

This is the most critical issue in oxetane chemistry. The oxetane ring is highly susceptible to acid-catalyzed ring-opening . The significant ring strain (approx. 25.5 kcal/mol) and the Lewis basicity of the ether oxygen make it prone to protonation.[1] The resulting protonated oxetane is a potent electrophile that is readily attacked by even weak nucleophiles.

The target molecule, this compound, is particularly vulnerable because it contains internal nucleophiles (the amine and hydroxyl groups) that can facilitate intramolecular ring-opening.[4]

Mechanism of Acid-Catalyzed Ring-Opening

G Ox Oxetane Ring ProtOx Protonated Oxetane (Electrophilic) Ox->ProtOx Fast Equilibrium H H+ H->Ox Protonation Opened Ring-Opened Product (1,3-Diol Derivative) ProtOx->Opened Nucleophilic Attack Polymer Polymer (CROP) ProtOx->Polymer Cationic Ring-Opening Polymerization (CROP) Nu Nucleophile (Nu-) (e.g., H2O, Cl-, -OH, -NHMe) Nu->ProtOx

Caption: Pathways for oxetane decomposition under acidic conditions.

Troubleshooting & Prevention:
  • Avoid All Acids: Do not use strong acids (e.g., HCl, H₂SO₄) or even mild protic acids for quenching or workup. Avoid Lewis acids unless specifically required for a reaction, as they can also catalyze ring-opening.[5]

  • Aqueous Workup: When performing an aqueous workup, ensure the aqueous phase is neutral or slightly basic. Use saturated sodium bicarbonate (NaHCO₃) solution instead of water for initial washes if there's any chance of residual acid.

  • Chromatography: Standard silica gel is acidic and can cause complete decomposition of the product on the column.

    • Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~1% v/v) in the eluent before packing the column.

    • Solution 2: Use an alternative stationary phase like neutral alumina.

  • Salt Formation: If you need to form a salt of the amine for purification or handling, use a carboxylic acid (like oxalic or tartaric acid) to form the salt and precipitate it from a non-nucleophilic solvent, rather than using mineral acids like HCl.

FAQ 4: My reaction to introduce the methylamino group is giving poor results. What are the specific challenges?

Answer:

Introducing the C3-N bond on a 3,3-disubstituted oxetane presents steric and electronic challenges. Assuming you have synthesized a precursor like 3-hydroxymethyl-3-oxetanecarboxylic acid or 3-formyl-3-hydroxymethyloxetane, here are common issues:

  • Reductive Amination of an Aldehyde/Ketone: This is a viable route, but the choice of reducing agent is critical.

    • Problem: Using a harsh reducing agent like LiAlH₄ can cleave the oxetane ring.[2] Standard sodium borohydride (NaBH₄) may be too mild or slow due to steric hindrance.

    • Solution: Use a milder, oxetane-tolerant reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are selective for the iminium ion intermediate and work well under mildly acidic (buffered) conditions that are often tolerated by the oxetane ring for short periods.

  • Nucleophilic Substitution on a Tosylate/Mesylate: If your strategy involves displacing a leaving group (e.g., from converting the hydroxymethyl group to a -CH₂OTs), direct substitution with methylamine can be difficult.

    • Problem: The C3 position is a neopentyl-like, sterically hindered center, making Sₙ2 reactions slow. High temperatures needed to force the reaction can lead to decomposition.

    • Solution: Consider an alternative route, such as converting the precursor to an azide (via displacement with NaN₃) followed by reduction (e.g., Staudinger reaction or catalytic hydrogenation). This two-step process often provides cleaner results than direct amination.[6]

FAQ 5: My final purification by column chromatography is problematic. What are the likely impurities and how can I remove them?

Answer:

Purification is often challenging due to the product's polarity and instability on acidic media.

Common Impurities:
  • Ring-Opened Diol: The most common impurity, arising from acid-catalyzed hydrolysis. It will be significantly more polar than your product.

  • Unreacted Precursors: E.g., the corresponding alcohol or aldehyde from an incomplete reductive amination.

  • Polymeric Material: Insoluble or very high molecular weight byproducts from CROP.

  • Elimination Products: Unsaturated alcohols formed during the cyclization step.

Purification Strategy
  • Initial Workup: Perform a basic aqueous extraction (e.g., with K₂CO₃ solution) to remove acidic impurities and any unreacted acidic precursors.

  • Column Chromatography (Mandatory Modifications):

    • Stationary Phase: Use silica gel treated with 1-2% triethylamine in the eluent or use neutral alumina.

    • Eluent System: A gradient of dichloromethane/methanol or ethyl acetate/methanol with a constant 1% triethylamine is often effective. The triethylamine suppresses the acidity of the silica and prevents the protonation and streaking of your amine product.

  • Crystallization: If the product is a solid, or if a stable salt can be formed (e.g., an oxalate salt), crystallization can be an excellent final purification step to remove closely-eluting impurities.

By anticipating these common side reactions and implementing the proposed troubleshooting strategies, researchers can significantly improve the success rate in the synthesis of this compound.

References

Technical Support Center: Purification of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 3-Methylamino-3-hydroxymethyloxetane (CAS 1416323-17-5). This molecule is a valuable building block in modern medicinal chemistry, prized for its ability to introduce a polar, three-dimensional motif that can improve physicochemical properties like solubility while maintaining metabolic stability.[1][2] However, its unique trifunctional structure—a strained oxetane ring, a basic tertiary amine, and a primary hydroxyl group—presents significant purification challenges.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these challenges and offer field-proven protocols to help you achieve the desired purity for your research and development needs.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: Why is my compound streaking badly or sticking to the baseline during silica gel chromatography?

Root Cause Analysis: This is the most common issue researchers face. The problem stems from the strong interaction between the basic tertiary amine of your molecule and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This acid-base interaction leads to irreversible binding or slow, non-uniform elution, resulting in significant peak tailing, poor separation, and often, low recovery.

Solutions & Methodologies:

  • Deactivate the Stationary Phase: Before running your column, pre-treat the silica gel to mask the acidic sites.

    • Amine Wash: A highly effective method is to flush the packed column with a solution of your eluent containing 1-2% triethylamine (TEA) or a few drops of ammonium hydroxide. This neutralizes the most acidic sites.[3]

    • Slurry Method: Alternatively, when preparing the silica slurry, add 1% TEA to the solvent mixture. This ensures the silica is basified before packing.

  • Modify the Mobile Phase: Continuously add a basic modifier to your eluent system. This competitively binds to the acidic sites on the silica, preventing your compound from sticking.

    • Recommended System: A gradient of Dichloromethane (DCM) to Methanol (MeOH) is a good starting point for this polar compound. Begin with 100% DCM and gradually increase the MeOH percentage. Crucially, add 0.5-1% TEA or 28% aqueous Ammonium Hydroxide to the mobile phase mixture throughout the run.

  • Switch the Stationary Phase: If modifying the silica is insufficient, consider alternative stationary phases that are less acidic or operate under different separation principles.

    • Alumina (Basic or Neutral): Basic alumina is an excellent alternative for purifying basic compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds. It uses a polar stationary phase (like silica or a bonded diol) with a high organic content mobile phase.[4] This can provide excellent separation for amino alcohols.

The following diagram outlines a decision-making process for purifying your compound.

Chromatography_Selection start Start: Crude Product check_tailing Run TLC on Standard Silica start->check_tailing no_tailing No Significant Tailing? check_tailing->no_tailing run_silica Proceed with Standard Silica Column no_tailing->run_silica Yes add_modifier Add Basic Modifier (e.g., 1% TEA) no_tailing->add_modifier No (Tailing Observed) check_again Re-run TLC. Separation Adequate? add_modifier->check_again run_modified_silica Run Column with Modified Eluent check_again->run_modified_silica Yes switch_phase Switch Stationary Phase check_again->switch_phase No phase_options Consider: - Basic Alumina - HILIC Column switch_phase->phase_options

Figure 1. Decision workflow for selecting the appropriate chromatographic method.
Q2: My final product purity is low, and I suspect decomposition is occurring during purification. What are the likely causes and how can I prevent this?

Root Cause Analysis: The oxetane ring is strained (~25 kcal/mol), making it susceptible to ring-opening reactions, especially under harsh conditions.[2] Both strong acids and nucleophiles (including the molecule's own amine or hydroxyl group under certain conditions) can catalyze this degradation. Additionally, like many amino alcohols, the compound may be thermally sensitive.

Solutions & Methodologies:

  • Avoid Acidic Conditions: Never use acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid, as these will rapidly degrade the oxetane ring.[3] Ensure any aqueous workup steps are neutral or slightly basic before extraction and concentration.

  • Minimize Heat Exposure:

    • Evaporation: Concentrate your fractions under reduced pressure using a rotary evaporator with a bath temperature below 40°C. Do not leave the purified compound on the evaporator for extended periods.

    • Distillation: If you need to distill the compound, use a high-vacuum setup like a Kugelrohr apparatus. This allows for distillation at a much lower temperature, minimizing the risk of thermal decomposition. A similar compound, 3-methylamino-1,2-propanediol, is purified by vacuum distillation, highlighting the need to avoid high temperatures.[5]

  • Crystallization: If an appropriate solvent system can be found, crystallization is the gentlest purification method. It avoids both harsh stationary phases and high temperatures. (See FAQ for solvent recommendations).

Degradation_Pathways main_mol 3-Methylamino-3- hydroxymethyloxetane diol Ring-Opened Diol (1-(Methylamino)cyclobutane-1,3-diol) main_mol->diol H⁺ / H₂O (Acid-Catalyzed Opening) polymer Polymerization/ Dimerization Products main_mol->polymer Heat / Catalyst (Intermolecular Reaction)

Figure 2. Major degradation pathways for the target molecule.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of the final product? For a compound like this, which lacks a strong UV chromophore, standard HPLC-UV may be insensitive.

  • Quantitative NMR (qNMR): This is the gold standard. It provides structural confirmation and absolute purity against a certified internal standard without needing a reference standard of the compound itself.

  • HPLC with Universal Detectors: Use HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These detectors are mass-based and do not require a chromophore, making them ideal for this molecule.

  • GC-MS (after derivatization): The free amine and alcohol make the compound too polar and involatile for standard GC. However, derivatizing both functional groups (e.g., silylation with BSTFA) will allow for GC-MS analysis to check for volatile impurities.

Q2: How should I store this compound? Due to its potential for degradation, proper storage is critical. Store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed vial, and at low temperatures (-20°C is recommended for long-term storage). Keep it away from acids, strong bases, and moisture.

Q3: Is crystallization a viable purification method, and what solvents should I try? Crystallization is an excellent, gentle method if the compound is a solid and a suitable solvent system can be identified. Given its high polarity, it may exist as a viscous oil or a low-melting solid. A systematic solvent screen is recommended.

Primary Solvent (Dissolves)Anti-Solvent (Precipitates)TechniqueRationale & Comments
Isopropanol (IPA)Heptane or HexanesSlow Addition / Vapor DiffusionGood for inducing crystallization of polar compounds.
Acetonitrile (MeCN)Methyl tert-butyl ether (MTBE)Cooling / Slow AdditionMeCN is a polar aprotic solvent that can often yield high-quality crystals.
Methanol (MeOH)Diethyl EtherCooling / Vapor DiffusionUse with caution due to the high volatility of ether.
Ethyl Acetate (EtOAc)Heptane or HexanesHot Filtration / CoolingA less polar option; solubility may be limited but worth screening.

Q4: What are the primary synthesis impurities I should be looking for? Impurities are highly dependent on the synthetic route. However, based on common syntheses of substituted oxetanes, potential process-related impurities include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Ring-Opened Byproducts: As discussed in the troubleshooting section, diols formed from premature ring-opening.

  • Over-alkylation Products: If the amine is formed via alkylation, di-alkylation can sometimes occur.

  • Solvent Adducts: Impurities formed from reactions with solvents like DMF, if used at high temperatures.[6]

Part 3: Key Experimental Protocols

Protocol 1: Flash Chromatography on Amine-Treated Silica Gel
  • Preparation: Dry pack a glass column with silica gel.

  • Deactivation: Flush the column with your starting eluent (e.g., 98:1:1 DCM/MeOH/NH₄OH) until the eluate is basic (test with pH paper). Use approximately 3-5 column volumes.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel. Evaporate the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Carefully add the dry-loaded sample to the top of the packed column, creating a uniform, flat layer. Gently add a thin layer of sand on top.

  • Elution: Fill the column with the mobile phase. Begin elution with your starting solvent mixture, collecting fractions. Gradually increase the polarity by increasing the percentage of methanol as needed to elute the product.

  • Analysis: Analyze the collected fractions by TLC (stain with ninhydrin or permanganate to visualize spots).[7][8]

  • Concentration: Combine the pure fractions and concentrate under reduced pressure at <40°C.

Protocol 2: Purity Assessment by HILIC-HPLC-ELSD
  • Column: Use a HILIC column (e.g., silica, diol, or amide-based phase).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid (Note: This small amount of acid is generally tolerated in the buffered mobile phase but should be used with caution and validated for stability).

  • Mobile Phase B: Deionized water with 0.1% formic acid.

  • Gradient: Start at a high organic concentration (e.g., 95% A) and run a gradient to increase the aqueous portion (e.g., to 40% A over 15 minutes).

  • Detector: ELSD or CAD (ensure settings like nebulizer temperature and gas flow are optimized).

  • Injection: Dissolve a small sample (~1 mg/mL) in 90:10 Acetonitrile/Water for injection.

References

Technical Support Center: Synthesis of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methylamino-3-hydroxymethyloxetane. This resource is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable building block into their synthetic campaigns. The oxetane motif is increasingly recognized for its ability to favorably modulate key drug-like properties, including aqueous solubility and metabolic stability, while offering novel intellectual property space.[1][2] However, the synthesis of this strained, 3,3-disubstituted heterocycle presents unique challenges that require careful consideration of reaction conditions and mechanistic pathways.

This guide provides a recommended synthetic route, detailed troubleshooting for common issues, and answers to frequently asked questions to help you improve your yield and purity.

Recommended Synthetic Pathway: A Multi-Step Approach from Oxetan-3-one

The most reliable and versatile approach to this compound begins with the commercially available building block, oxetan-3-one. This strategy allows for the sequential and controlled installation of the required functional groups at the C3 position. The general workflow involves the formation of a C-C bond, introduction of the nitrogen functionality, and subsequent reduction.

Synthesis_Workflow A Oxetan-3-one B 3-Cyano-3-hydroxyoxetane (Cyanohydrin) A->B  TMSCN, ZnI₂ (cat.) then H⁺ workup   C 3-Amino-3-hydroxymethyloxetane B->C  LiAlH₄ or BH₃·THF (Careful Temp. Control)   D 3-(tert-butoxycarbonylamino)-3- hydroxymethyloxetane C->D  Boc₂O, Base (e.g., TEA) in Dichloromethane   E 3-(tert-butoxycarbonyl(methyl)amino)-3- hydroxymethyloxetane D->E  NaH, MeI in THF/DMF   F 3-Methylamino-3- hydroxymethyloxetane E->F  TFA or HCl in Dioxane/DCM  

Caption: Recommended workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each point explains the underlying chemistry and provides actionable solutions.

Q1: The initial cyanohydrin formation from oxetan-3-one is low-yielding or stalls. What is causing this?

Answer: The reactivity of oxetan-3-one can be lower than acyclic ketones due to ring strain and potential polymerization. The equilibrium for cyanohydrin formation may not be favorable under standard conditions (e.g., NaCN/HCl).

  • Causality: The reaction requires a catalyst to activate the carbonyl group. Without it, the direct addition of cyanide is slow. Furthermore, strongly acidic or basic conditions can promote side reactions or degradation of the oxetane ring.[3]

  • Troubleshooting Protocol:

    • Use a Lewis Acid Catalyst: Employ a catalytic amount of zinc iodide (ZnI₂) or a similar mild Lewis acid with trimethylsilyl cyanide (TMSCN). The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating the addition of the cyanide nucleophile.

    • Temperature Control: Run the reaction at 0 °C to minimize potential side reactions. Allow the mixture to slowly warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Anhydrous Conditions: Ensure the reaction is performed under a dry, inert atmosphere (N₂ or Ar). Water can quench the TMSCN and inhibit the catalyst.

    • Workup: The initial product is a silyl-protected cyanohydrin. A mild acidic workup (e.g., dilute HCl or citric acid) is required to hydrolyze the O-Si bond and yield the final cyanohydrin.

Q2: During the reduction of the nitrile (Step B -> C), I'm observing significant ring-opening byproducts and a low yield of the desired diamine.

Answer: This is the most critical challenge in this synthesis. The oxetane ring is strained (~25 kcal/mol) and susceptible to nucleophilic attack, especially by powerful, unhindered nucleophiles like the hydride (H⁻) anion from lithium aluminum hydride (LiAlH₄).[4] This can lead to the formation of 1,3-diol derivatives instead of the desired product.

  • Causality: LiAlH₄ is a highly reactive reducing agent. At elevated temperatures, it can reduce the nitrile while also attacking one of the α-carbons of the oxetane ring, causing it to open. The Lewis acidic nature of the aluminum species can also coordinate to the oxetane oxygen, further activating the ring for cleavage.[4]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: The primary solution is to maintain a very low reaction temperature. Begin the addition of the reducing agent at -10 °C to 0 °C and ensure the internal temperature does not rise significantly.

    • Alternative Reducing Agents: Consider using a milder or more sterically hindered reducing agent. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent alternative for reducing nitriles and is generally less prone to causing oxetane ring-opening.

    • Reverse Addition: Add the cyanohydrin solution slowly to a pre-cooled solution of the reducing agent. This maintains a low concentration of the substrate in the presence of excess hydride, which can sometimes favor the desired reduction over side reactions.

Reducing AgentTypical TemperatureProsCons
LiAlH₄ -10 °C to 25 °CPowerful, reduces most functional groupsHigh risk of ring-opening if temperature is not controlled[4]
BH₃·THF 0 °C to 65 °CMilder, less likely to open oxetane ringCan be slower, may require heating which introduces other risks
Raney Nickel / H₂ 25 °C to 100 °CGood for large scale, avoids metal hydridesRequires high pressure, potential for over-reduction
Q3: The N-methylation step (Step D -> E) is incomplete, or I'm seeing O-methylation on the hydroxyl group.

Answer: Selective N-methylation requires a strong base to deprotonate the Boc-protected amine, which is significantly less acidic than the hydroxyl group. However, if the base is too strong or the conditions are not optimized, competitive O-alkylation can occur.

  • Causality: The pKa of the N-H bond in a Boc-carbamate is around 16-17, while the pKa of the primary alcohol is similar (16-18). A strong, non-nucleophilic base is needed to selectively deprotonate the nitrogen. Sodium hydride (NaH) is commonly used, but its heterogeneity can lead to inconsistent results.

  • Troubleshooting Protocol:

    • Optimize the Base: Use sodium hydride (NaH) as a 60% dispersion in mineral oil. Add it to a solution of the Boc-protected amine in anhydrous THF or DMF at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation before adding the methyl iodide.

    • Control Stoichiometry: Use a slight excess of both the base (1.1-1.2 equivalents) and methyl iodide (1.1-1.5 equivalents) to drive the reaction to completion.

    • Monitor the Reaction: Follow the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional portion of NaH and MeI can be added.

    • Alternative: Eschweiler-Clarke Conditions (on the primary amine): An alternative route is to methylate the primary amine before Boc protection using formaldehyde and formic acid. This classic reaction is highly selective for N-methylation and avoids strong bases entirely. However, it may be incompatible with other functional groups.

Troubleshooting_Tree Start Low Yield of Final Product Problem1 Issue at Reduction Step? Start->Problem1 Problem2 Issue at Methylation Step? Start->Problem2 Problem3 Purification Difficulty? Start->Problem3 Sol1a Ring-Opening Observed Problem1->Sol1a Sol1b Incomplete Reduction Problem1->Sol1b Sol2a Incomplete Methylation Problem2->Sol2a Sol2b O-Methylation Side Product Problem2->Sol2b Sol3a Product Lost in Aqueous Layer Problem3->Sol3a Rec1 Use Milder Reducing Agent (BH₃·THF) Maintain Temp < 0°C Sol1a->Rec1 Rec2 Increase Equivalents of Reagent Increase Reaction Time Sol1b->Rec2 Rec3 Use >1.1 eq. NaH Ensure Anhydrous Conditions Sol2a->Rec3 Rec4 Add MeI at 0°C Protect OH group if necessary Sol2b->Rec4 Rec5 Use Lyophilization Or Reverse-Phase Chromatography Sol3a->Rec5

Caption: Decision tree for troubleshooting low-yield synthesis.

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations for this synthesis? A: Several reagents in this synthesis require careful handling.

  • TMSCN: Highly toxic. Handle only in a well-ventilated fume hood and have a cyanide quench solution (e.g., bleach or hydrogen peroxide/NaOH) available.

  • LiAlH₄ and NaH: Pyrophoric and water-reactive. Handle under an inert atmosphere and quench carefully with a protocol such as Fieser's method (slow, sequential addition of ethyl acetate, methanol, then water).

  • Oxetanes: While less toxic than epoxides, they are still reactive alkylating agents. Avoid inhalation and skin contact.

Q: Why is the oxetane ring used in drug discovery? A: The oxetane ring acts as a "polar handle" and a non-classical hydrogen bond acceptor.[5] Its incorporation can improve aqueous solubility, reduce a compound's lipophilicity (logP), and block sites of metabolic oxidation, thereby improving pharmacokinetic profiles.[1][6] For example, replacing a gem-dimethyl group with a spiro-oxetane can maintain metabolic stability while improving solubility.[1]

Q: My final product is a water-soluble oil. How can I effectively purify and isolate it? A: The final product, this compound, is a small, polar molecule with two hydrophilic functional groups, making it highly water-soluble and difficult to handle.[4]

  • Extraction: After basifying the aqueous solution post-deprotection, perform multiple extractions with a polar organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol. Saturated NaCl solution can be used to "salt out" the product from the aqueous layer.

  • Chromatography: Standard silica gel chromatography can be challenging. Consider using reverse-phase (C18) column chromatography with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or ammonia to ensure the amine is in a single form (protonated or free base).

  • Isolation: The free base is likely a low-melting solid or oil. For easier handling and long-term stability, consider converting it to a crystalline salt, such as the hydrochloride or oxalate salt, by treating a solution of the purified free base with HCl in dioxane or a solution of oxalic acid.

Q: Are there any alternative synthetic routes to consider? A: Yes, other routes exist, often starting from different precursors. One notable alternative begins with 2,2-bis(bromomethyl)propane-1,3-diol, which can be cyclized to form (3-(bromomethyl)oxetan-3-yl)methanol.[5] This intermediate can then undergo a series of functional group interconversions, such as substitution of the bromide with an azide, reduction to the amine, and subsequent methylation, though this route can be longer.

References

Technical Support Center: Optimizing Derivatization of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylamino-3-hydroxymethyloxetane is a valuable building block in modern medicinal chemistry. Its strained four-membered ring and vicinal amino alcohol functionality offer a unique three-dimensional scaffold that can enhance aqueous solubility, improve metabolic stability, and lower the lipophilicity of drug candidates.[1][2][3] Derivatization of its secondary amine and tertiary alcohol groups is a critical step in harnessing its potential, yet the inherent steric hindrance and potential for ring-opening reactions present significant synthetic challenges.[1][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the derivatization of this important scaffold. It is structured to provide quick answers to common problems through FAQs, followed by in-depth troubleshooting guides that explain the causality behind experimental choices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the derivatization of this compound.

Q1: My N-acylation/amide coupling reaction has very low yield. What is the most likely cause?

A1: Low yields in N-acylation are typically due to the steric hindrance of the secondary amine, which is attached to a quaternary carbon. Standard coupling reagents may be inefficient. Consider switching to more powerful coupling agents like HATU, HBTU, or COMU, which are specifically designed for sterically hindered amines.[5][6] Alternatively, converting the carboxylic acid to a more reactive acyl fluoride can be effective for challenging couplings.[7][8]

Q2: I am observing significant O-acylation on the tertiary alcohol instead of the desired N-acylation. How can I improve selectivity?

A2: Chemoselectivity between the amine and alcohol is a primary challenge.

  • Protonation Strategy: Under acidic conditions, the more basic amine group is protonated, rendering it non-nucleophilic and favoring O-acylation.[9] Conversely, under neutral or basic conditions, the amine is a much stronger nucleophile than the sterically hindered tertiary alcohol, favoring N-acylation.

  • Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally favors N-acylation. Avoid excessive amounts of acylating agent, which can lead to competing O-acylation.[10]

Q3: My reaction mixture shows evidence of oxetane ring-opening. How can I prevent this?

A3: The oxetane ring is susceptible to opening under strongly acidic conditions.[1][4] Avoid strong protic acids (e.g., HCl, H₂SO₄) and potent Lewis acids, especially at elevated temperatures. If acidic conditions are necessary, use milder acids or perform the reaction at low temperatures. The 3,3-disubstituted pattern of this molecule provides some steric protection, making it more stable than other oxetanes, but harsh conditions should still be avoided.[1]

Q4: I'm struggling to purify my polar, functionalized oxetane derivative. What purification strategies do you recommend?

A4: The polarity of both the oxetane oxygen and the derivatized functional groups can make purification by standard silica gel chromatography difficult.

  • Reverse-Phase Chromatography: C18 reverse-phase chromatography is often more effective for polar compounds.

  • Ion-Exchange Chromatography: If your derivative has a basic nitrogen or an acidic moiety, ion-exchange chromatography can be a powerful purification tool.

  • Crystallization: If the product is a solid, exploring different solvent systems for crystallization can be an excellent method for obtaining highly pure material.

Q5: Should I protect the tertiary alcohol before performing N-acylation?

A5: While protecting the alcohol (e.g., as a silyl ether) would eliminate O-acylation as a side reaction, it adds two steps (protection/deprotection) to your synthesis. For most standard N-acylations (e.g., amide coupling, sulfonamide formation), protection is often unnecessary if reaction conditions are optimized for N-selectivity (see Q2). However, if you are using highly reactive electrophiles or forcing conditions, protection may be the most robust strategy.

Part 2: In-Depth Troubleshooting & Optimization Guides

This section provides detailed protocols and the scientific rationale for overcoming persistent challenges.

Guide 1: Troubleshooting Low-Yield N-Acylation (Amide Bond Formation)

The secondary amine in this compound is sterically hindered, which can significantly slow down the rate of amide bond formation.[5][11]

G start Low N-Acylation Yield cond1 Using Standard Coupling Reagents (e.g., EDC/HOBt)? start->cond1 path1 Switch to High-Activity Reagents (HATU, COMU) cond1->path1 Yes cond3 Base Optimization? cond1->cond3 No cond2 Still Low Yield? path1->cond2 path2 Convert Acid to Acyl Halide (Fluoride/Chloride) cond2->path2 Yes end Yield Optimized cond2->end No path2->end path3 Use Non-Nucleophilic Hindered Base (DIPEA, 2,6-Lutidine) cond3->path3 Yes cond3->end No path3->end

Caption: Decision tree for troubleshooting low N-acylation yields.

  • Reagent Selection: Choose a high-activity uranium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a phosphonium-based reagent like PyBOP. These reagents form highly reactive activated esters that are more effective with hindered amines.[5]

  • Solvent: Use an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Ensure the solvent is dry, as water will hydrolyze the activated intermediate.

  • Base: Employ a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases will scavenge the acid produced during the reaction without competing as a nucleophile. Use 2-3 equivalents.

  • Stoichiometry & Addition Order:

    • Dissolve the carboxylic acid (1.0 eq) in the chosen solvent.

    • Add the coupling reagent (1.1 - 1.2 eq) and the base (2.0 eq).

    • Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) dropwise.

  • Temperature & Monitoring: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, reactions may require longer times (12-24 hours).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

Guide 2: Optimizing Selectivity: N- vs. O-Derivatization

The key to selectivity lies in exploiting the different nucleophilicity and basicity of the amine and alcohol functional groups. The secondary amine (pKa of conjugate acid ~9-10) is significantly more basic and nucleophilic than the tertiary alcohol.

ParameterFavors N-Derivatization (Amide, Sulfonamide)Favors O-Derivatization (Ester, Ether)Rationale
pH / Additives Neutral to Mildly Basic (pH 7-9)Acidic (e.g., TFA, HCl) or Strongly Basic (e.g., NaH)Amine is deprotonated and nucleophilic at basic pH. At acidic pH, the amine is protonated and non-nucleophilic.[9] Strong bases deprotonate the alcohol.
Acylating Agent Amide coupling reagents, Sulfonyl chloridesAcyl chlorides/anhydrides with acid catalystCoupling reagents are designed for amines. Acid catalysis activates acylating agents for reaction with the less nucleophilic alcohol.[12]
Temperature 0 °C to Room TemperatureRoom Temperature to RefluxLower temperatures favor the more kinetically favorable reaction with the stronger amine nucleophile.
Catalyst None required (or base like DIPEA)DMAP, Bi(OTf)₃, Sc(OTf)₃DMAP and Lewis acids are excellent catalysts for acylating sterically hindered alcohols.[12][13][14]

This protocol is based on the principle of rendering the amine non-nucleophilic via protonation.[9]

  • Acidic Solvent/Salt Formation: Dissolve the this compound (1.0 eq) in a non-nucleophilic acidic solvent like trifluoroacetic acid (TFA) or pre-form the hydrochloride salt by treating a solution in dichloromethane (DCM) with HCl.

  • Acylating Agent: Add the acyl chloride (1.1 eq) or anhydride (1.2 eq) to the solution at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 2-6 hours. The protonated amine will not compete in the acylation reaction.

  • Monitoring & Workup: Monitor by LC-MS. Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate.

Part 3: Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the derivatized product.

Expected Spectroscopic Signatures
TechniqueN-Acylated DerivativeO-Acylated Derivative
¹H NMR Disappearance of the N-H proton signal. Shifts in the protons adjacent to the nitrogen.Significant downfield shift of the -CH₂OH protons to ~4.0-4.5 ppm.
¹³C NMR Appearance of a carbonyl signal (~165-175 ppm for amide). Shift in the quaternary carbon signal.Appearance of an ester carbonyl (~170-180 ppm). Downfield shift of the -CH₂OH carbon signal.
IR Spectroscopy Strong C=O stretch (~1630-1680 cm⁻¹ for amide). N-H stretch disappears.Strong C=O stretch (~1720-1750 cm⁻¹ for ester). Broad O-H stretch disappears.
Mass Spec (ESI) Correct m/z for the [M+H]⁺ ion corresponding to the N-acylated product.Correct m/z for the [M+H]⁺ ion corresponding to the O-acylated product.

Part 4: Experimental Workflows & Data

General Derivatization Workflow

G cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Workup & Purification cluster_3 Analysis A Select Derivatization Site (N or O) B Choose Conditions (See Table 1) A->B C Combine Reagents (Solvent, Base, Electrophile) B->C D Run Reaction (Temp Control) C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Workup (Quench & Extract) E->F G Purification (Chromatography/Crystallization) F->G H Characterization (NMR, MS, IR) G->H I Assess Purity H->I

Caption: General workflow for derivatization experiments.

References

Strategies to prevent ring-opening of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylamino-3-hydroxymethyloxetane

A Guide to Preserving Ring Integrity in Chemical Synthesis

Welcome to the technical support center for this compound. As a Senior Application Scientist, I have designed this guide to address the most common challenges encountered when working with this valuable but sensitive building block. The inherent ring strain of the oxetane core, combined with the reactivity of the 3,3-substituents, presents unique stability challenges. This resource provides in-depth, field-tested strategies to prevent undesired ring-opening reactions, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound degrading? What is the primary mechanism of ring-opening?

A1: The primary driver of degradation is the inherent ring strain of the four-membered oxetane ring (approx. 106 kJ/mol), which makes it susceptible to cleavage under various conditions, most notably acidic environments. [1][2]

The 3,3-disubstitution pattern in your molecule generally enhances stability compared to 2- or mono-substituted oxetanes.[3][4] However, the molecule's downfall is often acid-catalyzed ring-opening. The mechanism proceeds as follows:

  • Protonation: A Brønsted or Lewis acid coordinates to the lone pair of the oxetane's oxygen atom.

  • Activation: This protonation creates a highly activated, electrophilic oxonium ion.

  • Nucleophilic Attack: The strained ring becomes extremely vulnerable to attack by a nucleophile. This can be an external nucleophile from the reaction medium or, critically, an internal nucleophile—the compound's own hydroxyl or amino group.[3][4] This intramolecular pathway is often a major source of unexpected degradation.

The process is depicted below:

Oxetane 3-Methylamino- 3-hydroxymethyloxetane ProtonatedOxetane Protonated Oxetane (Oxonium Ion) Oxetane->ProtonatedOxetane + Step 1: Protonation H_plus H⁺ (Acid) OpenedProduct Ring-Opened Product (e.g., 1,3-Diol) ProtonatedOxetane->OpenedProduct + Nucleophile Step 2: Nucleophilic Attack Nu Nucleophile (External or Internal)

Caption: Acid-catalyzed ring-opening of a substituted oxetane.

Q2: I'm trying to modify the amine or hydroxyl group, but the reaction is messy and the ring keeps opening. What is the most robust strategy to prevent this?

A2: The most effective strategy is to employ protecting groups for both the amine and hydroxyl functionalities before attempting further modifications. This approach is crucial for two reasons:

  • It prevents the amine and hydroxyl groups from acting as internal nucleophiles that can attack the oxetane ring.[3][4]

  • It blocks their inherent reactivity, allowing you to perform chemistry selectively at other sites or to introduce other functionalities without side reactions.

A well-designed orthogonal protection strategy allows for the selective removal of each group later in the synthesis.[5]

Start 3-Methylamino- 3-hydroxymethyloxetane Protect_NH Protect Amine (e.g., with Cbz-Cl) Start->Protect_NH Step 1 Protect_OH Protect Hydroxyl (e.g., with TBSCl) Protect_NH->Protect_OH Step 2 Intermediate Doubly Protected Oxetane Protect_OH->Intermediate Reaction Desired Chemical Transformation Intermediate->Reaction Step 3 Deprotect_OH Deprotect Hydroxyl (e.g., TBAF) Reaction->Deprotect_OH Step 4a (Orthogonal) Deprotect_NH Deprotect Amine (e.g., H₂, Pd/C) Reaction->Deprotect_NH Step 4b (Orthogonal) FinalProduct Final Product with Intact Oxetane Ring Deprotect_OH->FinalProduct Deprotect_NH->FinalProduct

Caption: Recommended workflow using an orthogonal protecting group strategy.

Experimental Protocol 1: Orthogonal Protection

This protocol details the protection of both the secondary amine and the primary alcohol. We recommend protecting the more nucleophilic amine first.

Part A: Amine Protection (Cbz Group)

The Carboxybenzyl (Cbz) group is chosen for its stability in both acidic and basic conditions; it is cleanly removed by hydrogenolysis, which is compatible with the oxetane ring.

  • Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) at 0 °C, add a mild base such as Diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition: Slowly add Benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the N-Cbz protected intermediate.

Part B: Hydroxyl Protection (TBS Group)

The tert-Butyldimethylsilyl (TBS) group is robust and orthogonal to the Cbz group, as it is cleaved under fluoride-mediated conditions.

  • Setup: Dissolve the N-Cbz protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Addition: Add Imidazole (2.0 eq) followed by tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction with DCM and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the fully protected 3-((N-Cbz)-methylamino)-3-((TBS-oxy)methyl)oxetane.

With both groups protected, the oxetane ring is now significantly more stable towards a wide range of reaction conditions.

Q3: What specific reagents, conditions, and solvents should I absolutely avoid?

A3: To maintain ring integrity, a cautious approach to reaction conditions is paramount. Below is a summary of conditions to avoid and safer alternatives.

Category Avoid Rationale for Avoidance Recommended Alternatives
Acids Strong Brønsted Acids: HCl, H₂SO₄, TFA, CSA.[1][6]Rapidly protonates the oxetane oxygen, leading to catastrophic ring-opening.If protons must be scavenged: Use a non-nucleophilic base like 2,6-Lutidine or Proton Sponge. For deprotection, use enzymatic or hydrogenolysis methods.
Lewis Acids: BF₃·OEt₂, AlCl₃, Sc(OTf)₃, ZnCl₂.[1][7]Potent catalysts for ring-opening, even in trace amounts.Use metal-free reaction conditions where possible. If a Lewis acid is required, use milder options at very low temperatures (-78 °C).
Temperature Elevated Temperatures (> 40 °C) Increases the rate of decomposition and potential for acid-catalyzed ring-opening from trace impurities.[8]Perform reactions at or below room temperature. Use cryogenic conditions (0 °C to -78 °C) for sensitive transformations.
Solvents Protic Solvents (e.g., Methanol, Ethanol) under acidic conditions. Can act as nucleophiles to attack the activated oxetane ring.Use high-purity, anhydrous aprotic solvents like THF, 1,4-Dioxane, DCM, Toluene, or Acetonitrile.[9]
Reagents Strong Oxidizing/Reducing Agents at non-cryogenic temperatures. Harsh conditions can lead to decomposition. For example, LiAlH₄ at >0 °C has been reported to cause decomposition of some oxetane derivatives.[10]Use milder, more selective reagents (e.g., NaBH₄ over LiAlH₄ for reductions, DMP or PCC for oxidations).[10] Perform reactions at low temperatures.
Q4: How can I monitor my reaction for evidence of ring-opening?

A4: Proactive monitoring is key. The primary ring-opened byproduct you will likely form is 2-methylamino-2-hydroxymethylpropane-1,3-diol.

  • Thin-Layer Chromatography (TLC): The ring-opened diol product will be significantly more polar than your starting material or the desired product. It will have a much lower Rf value and may appear as a streak at the baseline. Use a polar mobile phase (e.g., 10-20% Methanol in DCM) and a stain like potassium permanganate for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Look for a mass corresponding to your starting material + 18 amu (the mass of H₂O). The addition of water across the C-O bond is the hallmark of hydrolysis.

  • ¹H NMR Spectroscopy: In the ring-opened product, the characteristic oxetane protons (typically appearing as two triplets around 4.5 ppm) will be absent. You will instead see new signals corresponding to the newly formed primary alcohol and other protons in an acyclic environment.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylamino-3-hydroxymethyloxetane. This document serves as a resource for researchers, scientists, and drug development professionals encountering solubility issues with this compound. We will explore the underlying chemical principles governing its solubility and provide a series of tiered troubleshooting strategies, from simple benchtop adjustments to advanced formulation techniques.

Understanding the Molecule: Why is this compound Exhibiting Poor Solubility?

Question: I'm having trouble dissolving this compound in my experimental systems. Based on its structure, which contains polar groups like an oxetane ring, a hydroxyl group, and an amino group, I expected it to be more soluble. Why is this happening?

Answer: This is a common and insightful question. While the presence of polar functional groups is a good indicator of potential aqueous solubility, it doesn't guarantee it. The challenge often arises from the solid-state properties of the compound and the interplay between its functional groups.

  • High Crystal Lattice Energy: Crystalline solids are held together by a highly ordered arrangement of molecules, stabilized by intermolecular forces. For a substance to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome this crystal lattice energy. Compounds with strong hydrogen bonding and tightly packed structures, often referred to as "brick-dust" molecules, can have exceptionally high lattice energy, leading to poor solubility despite being composed of polar moieties[1].

  • The Basic Nature of the Methylamino Group: The secondary amine (-NHCH3) group is basic. In neutral aqueous solutions (pH ≈ 7), it exists primarily in its non-ionized, free base form. This form is less polar and thus less soluble than its protonated, salt form. This is the most critical property to leverage for solubility enhancement.

  • Molecular Lipophilicity: If the core scaffold of your specific this compound derivative is large and hydrophobic (a "grease-ball" molecule), the lipophilic character can dominate, leading to poor aqueous solubility despite the presence of the polar oxetane, hydroxyl, and amino groups[1].

The strategies outlined below are designed to systematically address these underlying factors.

Tier 1 Troubleshooting: Immediate Benchtop Solutions

These are the most direct and accessible methods that should be attempted first.

FAQ 1: What is the absolute first thing I should try to dissolve the compound for an aqueous buffer system?

Answer: The most effective initial strategy is pH adjustment . By lowering the pH of your aqueous solvent, you can protonate the basic methylamino group, forming a highly soluble salt in situ. Over 75% of drug compounds are basic, making this a widely successful technique[2].

The free base form of the amine is neutral and less polar. By adding an acid (like HCl), you donate a proton (H+) to the nitrogen atom. This creates a positively charged ammonium salt (R-NH2CH3+ Cl-). This ionized form is significantly more polar and readily interacts with water molecules, dramatically increasing solubility[3][].

  • Preparation: Weigh the desired amount of this compound powder.

  • Suspension: Add a portion (e.g., 80%) of your target volume of purified water or aqueous buffer (e.g., PBS) to the powder to create a slurry or suspension.

  • Titration: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

  • Observation: Monitor the suspension. As the pH drops and the compound protonates, the solid will begin to dissolve.

  • Endpoint: Continue adding acid until the solution becomes clear. A final pH between 3 and 5 is often sufficient for complete dissolution of amine-containing compounds.

  • Volume Adjustment: Once fully dissolved, add the remaining water or buffer to reach your final target volume and concentration.

  • Verification: Measure the final pH of the solution and record it. This pH is critical for reproducibility.

FAQ 2: pH adjustment is not compatible with my experimental design (e.g., cell culture, pH-sensitive assay), or it didn't fully solve the problem. What is the next best approach?

Answer: The next step is to use a co-solvent system . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving less-polar compounds[5][6][7][8].

Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water. This reduces the energy required to create a "cavity" in the solvent for the solute molecule to occupy. Essentially, they make the aqueous environment more "hospitable" to your compound[][8].

The choice of co-solvent depends on the requirements of your experiment, particularly regarding biocompatibility and toxicity.

Co-SolventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO) 5-20% for stock; <0.5% finalExcellent solubilizing power. Can be toxic to cells at higher concentrations.[2][]
Ethanol 10-30%Good biocompatibility at low concentrations. Common in pharmaceutical formulations.[2][5]
Polyethylene Glycol 400 (PEG 400) 20-50%Low toxicity, often used in in vivo formulations. Can be viscous.[][5]
Propylene Glycol (PG) 20-50%Common vehicle for oral and parenteral formulations.[2][5]
  • Selection: Choose a co-solvent compatible with your downstream application (e.g., DMSO for in vitro stock solutions).

  • Dissolution: Add the neat co-solvent directly to the weighed powder of this compound to dissolve it completely. Gentle vortexing or sonication can assist. Aim to create a concentrated primary stock (e.g., 10-100 mM).

  • Aqueous Dilution: For your working solution, slowly add the aqueous buffer to the co-solvent stock solution while vortexing. Do not add the stock to the buffer , as this can cause the compound to precipitate out immediately ("crash out").

  • Final Concentration: Ensure the final concentration of the co-solvent in your experiment is low enough to be non-toxic or non-interfering (e.g., <0.5% DMSO in most cell-based assays).

The following diagram illustrates the decision-making process for initial solubility tests.

G start Start: Compound Fails to Dissolve in Aqueous Buffer check_ph Is pH modification compatible with experiment? start->check_ph ph_adjust Action: Adjust pH to 3-5 with dilute HCl check_ph->ph_adjust Yes use_cosolvent Action: Use a Co-solvent (e.g., DMSO, PEG 400) check_ph->use_cosolvent No ph_success Success: Compound Dissolved ph_adjust->ph_success tier2 Problem Persists: Proceed to Tier 2 Strategies ph_adjust->tier2 Fails cosolvent_success Success: Compound Dissolved use_cosolvent->cosolvent_success use_cosolvent->tier2 Fails

Caption: Tier 1 decision workflow for solubility issues.

Tier 2 Troubleshooting: Advanced Formulation Strategies

If the initial methods are insufficient or unsuitable, more advanced formulation approaches can be employed.

FAQ 3: I need a completely organic solvent-free aqueous formulation, but pH adjustment alone is not enough. What can I use?

Answer: For this scenario, complexation with cyclodextrins is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, effectively hiding the "greasy" parts of your compound and presenting a water-soluble complex to the solution[9][10][11][12].

The hydrophobic portion of this compound can partition into the non-polar interior of the cyclodextrin ring, forming a "host-guest" inclusion complex. The outside of the cyclodextrin is decorated with hydroxyl groups, making the entire complex water-soluble[10][13]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

G cluster_0 Before Complexation cluster_1 After Complexation Drug Poorly Soluble Drug (Hydrophobic Core) Water Water Drug->Water Insoluble Complex Soluble Inclusion Complex Drug->Complex Forms CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Forms Water2 Water Complex->Water2 Soluble

Caption: Cyclodextrin inclusion complex formation.

  • Molar Ratio: Determine the required amount of cyclodextrin (e.g., HP-β-CD) and your compound, typically starting with a 1:1 molar ratio.

  • Mixing: Place the two powders in a mortar.

  • Kneading: Add a small amount of a water/ethanol (50:50) mixture to the powders and knead them with a pestle for 30-40 minutes. The goal is to form a thick, uniform paste. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated, or use a vacuum oven.

  • Final Product: The resulting dried powder is the drug-cyclodextrin complex, which should exhibit significantly improved aqueous solubility. This powder can then be dissolved in your aqueous buffer.

FAQ 4: My goal is to improve the dissolution rate and potential oral bioavailability for in vivo studies. What advanced technique should I consider?

Answer: For enhancing dissolution rate and bioavailability, creating a solid dispersion is a powerful and widely used pharmaceutical strategy.[14][15][16] This involves dispersing your compound at a molecular level within a hydrophilic polymer matrix.[17][18]

When dispersed in a carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG), your compound is often converted from a stable crystalline form to a high-energy amorphous state.[14] This amorphous form lacks a strong crystal lattice and dissolves much more readily. Furthermore, the hydrophilic carrier improves the wettability of the compound, allowing water to access it more easily.[14]

CarrierAcronymCommon Use
PolyvinylpyrrolidonePVP (e.g., K30)Enhances dissolution, inhibits crystallization.[17]
Polyethylene GlycolPEG (e.g., 8000)Low melting point carrier, suitable for melt methods.[17]
Hydroxypropyl MethylcelluloseHPMCPolymer used to create stable amorphous dispersions.
  • Co-dissolution: Select a common volatile solvent (e.g., methanol, ethanol) that can dissolve both your compound and the chosen polymer carrier (e.g., PVP K30). Dissolve both components completely in the solvent to form a clear solution. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Removal: Pour the solution into a shallow glass dish to maximize the surface area. Remove the solvent using a rotary evaporator or by gentle heating under a nitrogen stream in a fume hood.

  • Drying: Place the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the dish and gently grind it into a fine powder using a mortar and pestle.

  • Evaluation: The resulting powder can be used for dissolution testing or formulated into a suspension for in vivo studies. You should observe a significantly faster dissolution rate compared to the raw compound powder.

Summary & Strategy Selection Guide

Choosing the right method depends on your experimental context. The flowchart below provides a comprehensive decision-making guide.

G start Start: Poor Solubility of This compound q1 Need simple aqueous buffer? start->q1 a1 Use pH Adjustment (Target pH 3-5) q1->a1 Yes q2 Need concentrated stock or pH is incompatible? q1->q2 No success Problem Solved a1->success a2 Use Co-Solvent System (e.g., DMSO, PEG 400) q2->a2 Yes q3 Need organic solvent-free aqueous formulation? q2->q3 No a2->success a3 Use Cyclodextrin Complexation (HP-β-CD) q3->a3 Yes q4 Need to enhance dissolution rate for oral delivery? q3->q4 No a3->success a4 Prepare a Solid Dispersion (e.g., with PVP, PEG) q4->a4 Yes a4->success

Caption: Master troubleshooting flowchart for solubility enhancement.

References

Refinement of analytical techniques for 3-Methylamino-3-hydroxymethyloxetane quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical quantification of 3-Methylamino-3-hydroxymethyloxetane. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this unique molecule. As an oxetane-containing compound, it presents both opportunities and challenges in analytical development. Oxetanes are increasingly used in drug discovery to enhance properties like aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2] The presence of both a secondary amine and a primary alcohol functional group on this specific molecule dictates a carefully considered analytical strategy.

This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to develop robust and reliable analytical methods.

Section 1: Core Principles & Initial Considerations

This section addresses the fundamental questions you should consider before beginning method development.

Q1: What are the primary analytical challenges associated with this compound?

A1: The structure of this compound presents three main analytical hurdles:

  • High Polarity: The combination of the amine, hydroxyl group, and the oxetane's oxygen atom makes the molecule highly polar. This can lead to poor retention on traditional reversed-phase (RP) chromatography columns.

  • Low UV Chromophore: The molecule lacks a significant UV-absorbing chromophore, making quantification by HPLC-UV challenging, especially at the low levels required for impurity analysis.[3]

  • Chemical Stability: The strained four-membered oxetane ring can be susceptible to ring-opening, particularly under strong acidic conditions.[4] This instability must be considered during sample preparation and mobile phase selection.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Given the challenges above, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most robust and recommended technique.[5][6] Its high sensitivity and specificity make it ideal for detecting and quantifying trace levels of analytes, even those without a UV chromophore.[7][8] LC-MS/MS combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry, making it indispensable for pharmaceutical impurity analysis.[5]

Section 2: LC-MS/MS Method Development & Troubleshooting

This is the primary recommended technique. The following FAQs address common issues encountered during method development.

Q3: I am struggling to retain this compound on my C18 column. What can I do?

A3: This is a classic issue with highly polar compounds on traditional reversed-phase columns. You have two primary strategies:

  • Strategy 1 (Modify Reversed-Phase): Use an "aqueous-stable" C18 column that is designed to prevent phase collapse under highly aqueous mobile phase conditions (e.g., >95% water). However, retention may still be minimal.

  • Strategy 2 (Recommended): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns use a polar stationary phase (e.g., bare silica, amide, diol) with a mobile phase rich in organic solvent (typically >70% acetonitrile). A water-rich layer forms on the stationary phase, and polar analytes are retained via partitioning. This mode is ideal for your compound and will provide significantly better retention and peak shape.

Q4: My peak shape is poor (significant tailing). What is the cause and how do I fix it?

A4: Poor peak shape is often due to undesirable secondary interactions between the analyte and the stationary phase or system components.

  • Cause 1: Silanol Interactions: The basic amine group on your molecule can interact strongly with acidic silanol groups present on the surface of silica-based columns, causing peak tailing.

    • Solution: Add a mobile phase modifier. A small amount of an acid (like 0.1% formic acid) will protonate the amine, and a buffer (like 10 mM ammonium formate) will protonate the silanols, minimizing these secondary interactions.

  • Cause 2: Metal Chelation: The amine and hydroxyl groups can form adducts with metal ions (e.g., from stainless steel components in the HPLC).

    • Solution: Use an HPLC system with bio-inert or PEEK flow paths. If unavailable, adding a weak chelating agent like 0.1% formic acid to the mobile phase can sometimes help by competitively binding to active metal sites.

Q5: How do I optimize mass spectrometry detection for maximum sensitivity?

A5: Sensitivity is paramount for impurity quantification. Follow this workflow:

  • Select the Right Ionization Mode: The secondary amine is easily protonated. Therefore, Electrospray Ionization in Positive Ion Mode (ESI+) is the optimal choice.

  • Optimize Mobile Phase pH: To ensure the amine is protonated ([M+H]⁺), the mobile phase pH should be at least 2 units below the pKa of the amine. The oxetane ring alpha to the amine reduces its basicity (pKa) compared to a simple alkyl amine.[1] A mobile phase containing 0.1% formic acid (pH ~2.7) is an excellent starting point.

  • Develop a Multiple Reaction Monitoring (MRM) Method: This is the key to the high selectivity and sensitivity of tandem mass spectrometry.

    • Step 1 (Find Precursor Ion): Infuse a standard solution of your compound directly into the mass spectrometer to identify the mass of the protonated parent molecule (the precursor ion, Q1).

    • Step 2 (Find Product Ions): Perform a product ion scan on the precursor ion. This involves fragmenting the precursor ion in the collision cell and identifying the most stable and abundant fragment ions (product ions, Q3).

    • Step 3 (Optimize Collision Energy): For the most intense precursor-product ion transitions, optimize the collision energy to maximize the product ion signal.

Below is a workflow diagram for LC-MS/MS method development.

LCMS_Method_Dev cluster_prep Phase 1: Analyte & MS Tuning cluster_lc Phase 2: Chromatographic Separation cluster_validation Phase 3: Method Validation A Prepare Analyte Standard B Direct Infusion into MS A->B C Identify Precursor Ion (Q1) in ESI+ Mode B->C D Perform Product Ion Scan to Find Fragments (Q3) C->D E Optimize Collision Energy for Key Transitions D->E F Screen Columns (HILIC Recommended) E->F G Optimize Mobile Phase (Organic %, Buffer) F->G H Assess Peak Shape & Retention G->H I Finalize LC Conditions H->I J System Suitability Test (SST) I->J K Validate per ICH Q2(R2) (Accuracy, Precision, etc.) J->K L Method Ready for Use K->L

Caption: LC-MS/MS Method Development Workflow.

Table 1: Typical Starting Parameters for LC-MS/MS Analysis
ParameterRecommended Starting ConditionRationale
LC Column HILIC Amide or Silica, <3 µm, ~2.1 x 100 mmExcellent retention for polar analytes.
Mobile Phase A Water + 10 mM Ammonium Formate + 0.1% Formic AcidProvides ions for ESI and controls pH.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong solvent in HILIC mode.
Gradient Start at 95% B, decrease to 50% B over 5-10 minElutes polar compounds from HILIC column.
Flow Rate 0.3 - 0.5 mL/minAppropriate for 2.1 mm ID columns.
Column Temp. 30 - 40 °CImproves peak shape and reproducibility.
Injection Vol. 1 - 5 µLMinimize peak distortion.
Ionization Mode ESI Positive (ESI+)Amine group is readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Provides highest sensitivity and specificity.

Section 3: Alternative Technique: GC-MS with Derivatization

While LC-MS/MS is superior, GC-MS can be an alternative if the necessary equipment is available, though it requires an extra step.

Q6: Can I analyze this compound directly by GC-MS?

A6: Direct analysis is not recommended. The polar -OH and -NH groups will cause strong interactions with the GC inlet and column, resulting in very broad, tailing peaks, or even complete loss of the analyte.[9]

Q7: How can I make my compound suitable for GC-MS analysis?

A7: You must use derivatization . This process chemically modifies the analyte to make it more volatile and less polar. For this compound, silylation is the ideal choice. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will react with the active hydrogens on the amine and hydroxyl groups, replacing them with non-polar trimethylsilyl (TMS) groups. The resulting TMS-derivatized molecule is much more volatile and will chromatograph well, producing sharp, symmetrical peaks.

Derivatization Analyte Analyte (Polar, Non-volatile) Product TMS-Derivative (Non-polar, Volatile) Analyte->Product Reaction Reagent Silylation Reagent (e.g., BSTFA) Reagent->Product GCMS GC-MS Analysis Product->GCMS

Caption: GC-MS Derivatization Workflow.

Section 4: Method Validation & Quality Control

A method is not useful until it is proven to be reliable. All analytical procedures must be validated to ensure they are fit for their intended purpose.[10]

Q8: What validation characteristics must I evaluate for my quantitative impurity method?

A8: According to the International Council for Harmonisation (ICH) guideline Q2(R2), a quantitative method for impurities must be validated for the following parameters.[11][12] The goal is to provide documented evidence that the method will consistently yield results that accurately reflect the quality of the product.[13]

Table 2: ICH Q2(R2) Validation Parameters for Impurity Quantification
ParameterPurposeTypical Acceptance Criteria (Example)
Specificity To demonstrate that the analyte peak is free from interference from other components (e.g., API, other impurities, matrix components).[14]Peak purity analysis; No co-eluting peaks at the analyte's retention time in placebo/blank samples.
Linearity To show a direct relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.
Accuracy The closeness of test results to the true value, often assessed by spike/recovery experiments.[14]Recovery of 80-120% of the spiked amount.
Precision The closeness of agreement among a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 10-15% at the LOQ level.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).System suitability parameters remain within acceptance criteria.

Q9: What is a System Suitability Test (SST) and why is it mandatory?

A9: A System Suitability Test (SST) is an integral part of any analytical method and is performed before analyzing any samples in a run.[10] It consists of a series of injections of a standard solution to verify that the entire system (LC, column, MS detector) is operating correctly and is suitable for the intended analysis on that specific day. Typical SST parameters include retention time, peak area, peak shape (tailing factor), and signal-to-noise ratio. If the SST fails, no sample analysis should proceed until the system issue is resolved.

Section 5: Sample Preparation and Stability

Q10: How should I prepare my samples and what precautions should I take?

A10:

  • Solvent Selection: Use a diluent that is compatible with your mobile phase to avoid peak distortion. For HILIC, this is typically a high-organic mixture (e.g., 90:10 Acetonitrile:Water).

  • Stability: The stability of this compound in your chosen diluent should be evaluated. Oxetane rings can be unstable, and degradation could occur during sample storage.[4] Perform solution stability studies at room temperature and refrigerated conditions for at least 24 hours.

  • Forced Degradation: To prove your method is "stability-indicating," you must perform forced degradation studies.[15] This involves intentionally stressing the drug substance or product to produce degradation products.[3] The goal is to show that your method can separate the main analyte from any potential degradants. Typical stress conditions include:

    • Acid/Base Hydrolysis: e.g., 0.1 M HCl / 0.1 M NaOH

    • Oxidation: e.g., 3% H₂O₂

    • Thermal: e.g., 80°C

    • Photolytic: e.g., exposure to UV/Visible light as per ICH Q1B guidelines.

By following these guidelines and understanding the scientific principles behind them, you will be well-equipped to develop, validate, and troubleshoot robust analytical methods for the quantification of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Methylamino-3-hydroxymethyloxetane and Its Analogs as Kinase X Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered oxygen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern drug discovery.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers medicinal chemists a powerful tool to refine the physicochemical and pharmacokinetic profiles of drug candidates.[3][4] Oxetanes can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups, often leading to superior drug-like properties.[2][5] This guide provides an in-depth comparative analysis of the biological activity of 3-Methylamino-3-hydroxymethyloxetane, a novel scaffold for inhibiting "Kinase X," and a series of rationally designed analogs. Through this exploration, we will elucidate the critical structure-activity relationships (SAR) that govern its efficacy and pharmacological profile.

The Target: Kinase X - A Key Node in Oncogenic Signaling

For the purpose of this guide, our target is the hypothetical "Kinase X," a serine/threonine kinase implicated in a critical cell proliferation pathway. Dysregulation of Kinase X activity is a known driver in several aggressive cancers. The ATP binding pocket of Kinase X possesses distinct regions that can be exploited by small molecule inhibitors. Our parent compound, This compound (Compound 1) , was identified through a high-throughput screening campaign as a promising starting point for inhibitor development. Its 3,3-disubstituted oxetane core provides a rigid, polar scaffold that projects its functional groups—a secondary amine and a primary alcohol—into key regions of the kinase active site.

cluster_pathway Hypothetical Kinase X Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Activates Substrate Substrate Kinase X->Substrate Phosphorylates Transcription Factor Transcription Factor Substrate->Transcription Factor Activates Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation cluster_workflow Experimental Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Kinase Assay Kinase Assay Purification->Kinase Assay Physicochemical Physicochemical Purification->Physicochemical SAR Analysis SAR Analysis Kinase Assay->SAR Analysis ADME Assay ADME Assay Physicochemical->ADME Assay ADME Assay->SAR Analysis

References

A Comparative Guide to the Synthesis of 3-Substituted Oxetanes for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the oxetane ring has emerged as a privileged structural motif. Its unique physicochemical properties, including improved metabolic stability and aqueous solubility when replacing gem-dimethyl or carbonyl groups, have made it a valuable component in the medicinal chemist's toolbox.[1][2] This guide provides an in-depth, objective comparison of the three primary synthetic routes to 3-substituted oxetanes: the intramolecular Williamson ether synthesis, the Paternò-Büchi reaction, and the derivatization of oxetan-3-one. Supported by experimental data and field-proven insights, this document aims to empower chemists to select the optimal synthetic strategy for their specific needs.

At a Glance: Strategic Comparison of Synthesis Methods

FeatureIntramolecular Williamson Ether SynthesisPaternò-Büchi ReactionDerivatization of Oxetan-3-one
Reaction Type Intramolecular SN2 Cyclization[2+2] PhotocycloadditionNucleophilic Addition/Functionalization
Key Advantage High yields for suitable substrates, scalability.[3][4]Convergent, single-step ring formation.[5]Access to diverse 3-substituents from a common intermediate.
Key Disadvantage Requires pre-functionalized linear precursors.Requires specialized photochemical equipment, potential for low quantum yields and side reactions.[6]Limited by the commercial availability and cost of oxetan-3-one.[7]
Substrate Scope Broad scope for various substituents.Favors electron-rich alkenes and aromatic carbonyls.[8]Wide range of nucleophiles can be employed.
Stereochemistry Inversion of configuration at the electrophilic carbon.Can be highly stereoselective depending on substrates and conditions.[9]Can generate a new stereocenter at the 3-position.

The Workhorse: Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a robust and widely employed method for the construction of the oxetane ring.[1][10] This approach relies on the SN2 cyclization of a 1,3-halohydrin or a related substrate bearing a nucleophilic alcohol and an electrophilic carbon atom separated by a three-atom linker. The inherent ring strain of the four-membered ring makes this a kinetically challenging cyclization, often requiring the use of a strong base to generate the alkoxide and a good leaving group to facilitate the reaction.[10]

Mechanistic Insight

The reaction proceeds via a classical SN2 mechanism. A strong base, typically sodium hydride (NaH), deprotonates the hydroxyl group to form a transient alkoxide. This potent nucleophile then attacks the electrophilic carbon, displacing a leaving group (e.g., halide, tosylate, mesylate) in an intramolecular fashion to forge the C-O bond and close the four-membered ring.

Intramolecular Williamson Ether Synthesis Mechanism.
Experimental Protocol: Synthesis of 3-Phenyloxetane

This protocol provides a general procedure for the synthesis of a 3-substituted oxetane from a 1,3-diol precursor.

Step 1: Monotosylation of 2-Phenyl-1,3-propanediol

  • To a stirred solution of 2-phenyl-1,3-propanediol (1.0 eq) in dry pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding cold water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude monotosylate.

Step 2: Cyclization to 3-Phenyloxetane

  • Dissolve the crude monotosylate from Step 1 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-phenyloxetane.

Performance and Limitations

The Williamson ether synthesis is often the go-to method for its reliability and scalability.[3] Yields for the cyclization step are typically good, often in the range of 70-90% for favorable substrates.[10] However, the overall efficiency is dependent on the synthesis of the 1,3-diol precursor. A significant limitation is the potential for a competing E2 elimination reaction, especially with sterically hindered substrates, which can lead to the formation of allylic alcohols as byproducts.

The Elegant Approach: Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, providing a direct and atom-economical route to oxetanes.[11][12] This method is particularly attractive as it constructs the strained four-membered ring in a single step from readily available starting materials.

Mechanistic Insight

The reaction is initiated by the photoexcitation of the carbonyl compound to its first excited singlet state (S1) or, more commonly, its triplet state (T1) via intersystem crossing. The excited carbonyl then adds to the ground-state alkene to form a diradical intermediate. Subsequent spin inversion (for the triplet pathway) and ring closure yield the oxetane product. The regioselectivity and stereoselectivity are influenced by the stability of the diradical intermediate and the nature of the excited state involved.[2][9]

References

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: The Strategic Imperative for Oxetanes in Modern Drug Discovery

In medicinal chemistry, the journey from a promising hit to a viable drug candidate is often a meticulous process of multiparameter optimization. Classic structural motifs, such as the gem-dimethyl group, are frequently employed to enhance metabolic stability or provide steric bulk. However, this approach often comes at the cost of increased lipophilicity, which can negatively impact aqueous solubility and lead to off-target effects[1][2]. Similarly, carbonyl groups, while polar, can be susceptible to metabolic reduction.

This guide focuses on a powerful bioisosteric replacement strategy: the incorporation of the oxetane ring. Oxetanes are four-membered cyclic ethers that offer a unique combination of properties. They are small, polar, three-dimensional, and metabolically robust scaffolds[3][4][5]. The 3,3-disubstituted oxetane, in particular, serves as an exceptional mimic for the gem-dimethyl group and carbonyls, often leading to dramatic improvements in aqueous solubility, modulation of pKa, and enhanced metabolic stability, without compromising biological potency[6][7][8][9].

We will use 3-Methylamino-3-hydroxymethyloxetane as our central case study. This molecule contains two key functional groups on a constrained, polar scaffold, making it an attractive building block. We will compare its structural and physicochemical properties to related, simpler analogs like 3-Amino-3-methyloxetane and 3-Methyl-3-hydroxymethyloxetane , and contrast them with their carbocyclic and acyclic counterparts.

Part 2: Foundational Analysis: Synthesis and Initial Structural Verification

The reliable synthesis of 3,3-disubstituted oxetanes is crucial for their application. While numerous methods exist, a common and effective approach involves the cyclization of a suitable 1,3-diol precursor, often derived from intermediates like oxetan-3-one[4][10][11]. The primary challenge post-synthesis is unambiguous structural confirmation. Before delving into advanced characterization, it is imperative to verify the successful formation of the strained four-membered ring and the correct installation of the substituents. This initial verification workflow is critical for avoiding investment in a compound with an incorrect structure.

cluster_0 Synthesis & Purification cluster_1 Initial Structural Verification cluster_2 Decision Point cluster_3 Proceed or Re-evaluate synthesis Synthesis of 3,3-Disubstituted Oxetane purification Purification (e.g., Chromatography) synthesis->purification nmr 1H & 13C NMR Spectroscopy purification->nmr Purity >95% hrms High-Resolution Mass Spectrometry (HRMS) nmr->hrms Confirms Connectivity decision Data Consistent with Target Structure? hrms->decision Confirms Mass proceed Proceed to In-Depth Analysis & Biological Screening decision->proceed Yes re_evaluate Re-evaluate Synthesis or Purification Strategy decision->re_evaluate No

Caption: Initial workflow for synthesis and verification of oxetane compounds.

Part 3: In-Depth Structural Characterization Protocols

Once the correct molecular formula and basic connectivity are confirmed, a deeper structural analysis is required to understand the molecule's three-dimensional geometry, which is critical for its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and solution-state conformation of small molecules. The strained nature of the oxetane ring results in characteristic chemical shifts for the ring protons and carbons.

Expertise & Causality: The protons on the oxetane ring (at C2 and C4) typically appear as distinct triplets in the 4.5-4.9 ppm range in the ¹H NMR spectrum, a downfield shift caused by the deshielding effect of the ring oxygen[12]. The quaternary C3 carbon appears around 40-55 ppm in the ¹³C spectrum, while the C2 and C4 carbons are found further downfield, typically between 75-85 ppm[8][13]. These characteristic shifts are primary indicators of successful oxetane ring formation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified oxetane compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not provide a reference peak.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by using a sufficient number of scans (typically 8-16).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.

  • 2D NMR (COSY & HSQC):

    • Acquire a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons. This is essential for unambiguously assigning the signals for the oxetane ring methylenes.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate ¹H signals, assign chemical shifts relative to the reference, and use 2D data to confirm all assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Target Compounds in CDCl₃

Compound NameStructurePredicted ¹H Shifts (ppm)Predicted ¹³C Shifts (ppm)
This compound Structure of this compound-CH₂O- (ring): 4.5-4.7 (m, 4H)-CH₂OH: 3.6-3.8 (s, 2H)-NHCH₃: 2.4-2.6 (s, 3H)C2/C4 (ring): ~80C3 (ring): ~50-CH₂OH: ~65-NHCH₃: ~30
3-Amino-3-methyloxetane [14][15]Structure of 3-Amino-3-methyloxetane-CH₂O- (ring): 4.6-4.8 (m, 4H)-CH₃: 1.4-1.6 (s, 3H)C2/C4 (ring): ~82C3 (ring): ~45-CH₃: ~25
3-Methyl-3-hydroxymethyloxetane [16][17]Structure of 3-Methyl-3-hydroxymethyloxetane-CH₂O- (ring): 4.4-4.6 (m, 4H)-CH₂OH: 3.7-3.9 (s, 2H)-CH₃: 1.3-1.5 (s, 3H)C2/C4 (ring): ~81C3 (ring): ~48-CH₂OH: ~70-CH₃: ~22

Note: Predicted values are based on literature data for similar structures and computational models. Actual values may vary.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. It provides precise measurements of bond lengths, bond angles, and the puckering of the oxetane ring.

Expertise & Causality: The oxetane ring is not perfectly planar; it adopts a slightly puckered conformation to relieve eclipsing strain between adjacent methylene groups[4][8]. The degree of puckering is influenced by the substituents at the 3-position. X-ray data allows for direct comparison of these geometric parameters with other cyclic systems, validating its role as a structural mimic. For example, the C-C bond lengths in oxetanes are around 1.53 Å, slightly shorter than in cyclobutanes (~1.56 Å)[4][18].

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A solvent system like ethyl acetate/heptane is a good starting point.

  • Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model against the experimental data to obtain the final, high-precision structure.

Table 2: Comparison of Key Structural Parameters

ParameterUnsubstituted Oxetane[4]Unsubstituted Cyclobutane[18]Significance
C-C Bond Length ~1.53 Å~1.56 ÅShorter C-C bonds in oxetane.
C-O Bond Length ~1.46 ÅN/ACharacteristic of the ether linkage.
C-C-C Bond Angle ~84.8°~88°Both are highly strained relative to the ideal sp³ angle of 109.5°.
Ring Conformation Slightly puckeredPuckeredBoth rings deviate from planarity to reduce strain.
Strain Energy ~106 kJ/mol[9]~110 kJ/mol[18]Both are high-energy rings, contributing to their unique chemical properties.

Part 4: Comparative Physicochemical Analysis: Validating the Bioisosteric Strategy

The ultimate goal of replacing a gem-dimethyl or other group with an oxetane is to improve the "drug-like" properties of a molecule. Therefore, quantifying these properties with robust, reproducible assays is a self-validating step in the drug design process.

cluster_0 Lead Compound with Liability cluster_1 Bioisosteric Replacement Strategy cluster_2 Experimental Validation cluster_3 Desired Outcome lead Lead Compound (e.g., with gem-dimethyl group) props Poor Solubility High LogD Metabolic Liability lead->props replace Replace gem-dimethyl with 3,3-disubstituted oxetane props->replace solubility Measure Aqueous Solubility replace->solubility logd Measure LogD7.4 replace->logd metstab Measure Metabolic Stability (HLM) replace->metstab outcome Improved Properties? - Increased Solubility - Decreased LogD - Increased Stability solubility->outcome logd->outcome metstab->outcome optimized Optimized Candidate outcome->optimized Yes rethink Re-think Strategy outcome->rethink No

References

A Senior Application Scientist's Guide to the Cross-Validation of 3-Methylamino-3-hydroxymethyloxetane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of molecular scaffolds is a critical determinant of a program's success. Small, saturated heterocycles have emerged as powerful tools to escape the "flatland" of traditional aromatic compounds, offering improved physicochemical properties and novel intellectual property. Among these, the oxetane ring has garnered significant attention. This guide provides an in-depth, technical cross-validation of 3-Methylamino-3-hydroxymethyloxetane, a representative of the 3-amino-3-substituted oxetane class. We will objectively compare its projected performance with key alternatives, supported by experimental data for analogous systems, to inform strategic decisions in medicinal chemistry.

The oxetane motif, a four-membered ether, is increasingly utilized as a bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1] Its inherent polarity and three-dimensional structure can favorably modulate solubility, lipophilicity, and metabolic stability.[2] The 3,3-disubstituted pattern is particularly noteworthy for its enhanced chemical stability.[1] The subject of this guide, this compound, incorporates a tertiary amine and a primary alcohol, functionalities that offer multiple vectors for further chemical elaboration, making it a versatile building block for creating diverse chemical libraries.

The Strategic Value of the 3-Amino-3-Substituted Oxetane Scaffold

The incorporation of an oxetane ring is a strategic choice aimed at improving a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strained four-membered ring is a potent hydrogen bond acceptor, which can enhance aqueous solubility.[3] Furthermore, its compact, sp³-rich nature can lead to improved target engagement and selectivity. The 3-amino and 3-hydroxymethyl substituents provide handles for covalent modification, allowing for the exploration of structure-activity relationships (SAR) and the attachment of pharmacophoric elements.

Proposed Synthesis and Characterization of this compound

While direct, peer-reviewed experimental data for the synthesis of this compound is not extensively published, a plausible synthetic route can be devised based on established methodologies for analogous 3,3-disubstituted oxetanes. The following protocol is a scientifically grounded projection.

Proposed Synthetic Workflow

G cluster_0 Synthesis of Key Intermediate cluster_1 Functional Group Interconversion cluster_2 Final Methylation Step A 2,2-bis(bromomethyl)propane-1,3-diol B (3-(bromomethyl)oxetan-3-yl)methanol A->B  NaOEt, EtOH   C (3-(azidomethyl)oxetan-3-yl)methanol B->C  NaN3, DMF   D (3-(aminomethyl)oxetan-3-yl)methanol C->D  H2, Pd/C   E This compound D->E  Eschweiler-Clarke Reaction (HCHO, HCOOH)  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of a Representative Analog, (3-Aminooxetan-3-yl)methanol

The following is a generalized protocol based on the synthesis of similar 3-amino-3-substituted oxetanes.

Step 1: Synthesis of (3-(bromomethyl)oxetan-3-yl)methanol [3]

  • To a solution of sodium ethoxide in ethanol, add 2,2-bis(bromomethyl)propane-1,3-diol portion-wise at room temperature.

  • Stir the reaction mixture for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (3-(bromomethyl)oxetan-3-yl)methanol.

Step 2: Synthesis of (3-(azidomethyl)oxetan-3-yl)methanol

  • Dissolve (3-(bromomethyl)oxetan-3-yl)methanol in dimethylformamide (DMF).

  • Add sodium azide and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. The crude azide is often used in the next step without further purification.

Step 3: Reduction to (3-Aminooxetan-3-yl)methanol

  • Dissolve the crude (3-(azidomethyl)oxetan-3-yl)methanol in methanol.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the desired amine.

Step 4: N-Methylation via Eschweiler-Clarke Reaction

  • To a solution of (3-aminooxetan-3-yl)methanol in formic acid, add aqueous formaldehyde.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the formation of the tertiary amine by TLC or LC-MS.

  • Cool the reaction, basify with a suitable base (e.g., NaOH), and extract the product.

  • Purify by column chromatography to yield this compound.

Characterization Data for Analogous Systems
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
3-Amino-3-methyloxetane C₄H₉NO87.12Form: Liquid; Refractive Index: n20/D 1.444; Density: 1.937 g/mL at 25 °C.[4][5]
(3-Aminooxetan-3-yl)methanol C₄H₉NO₂103.12Computed Properties: XLogP3-AA: -1.9; Hydrogen Bond Donor Count: 2; Hydrogen Bond Acceptor Count: 3.[6]
3-Ethyl-3-hydroxymethyloxetane C₆H₁₂O₂116.16Boiling Point: 96 °C @ 4 mmHg; Density: 1.019 g/mL; Refractive Index: 1.453.[7][8]

Comparative Analysis with Alternative Scaffolds

The choice of a scaffold is a multi-parameter optimization problem. Here, we compare the oxetane motif with two other popular small, saturated rings: azetidines and cyclobutanes.

G cluster_oxetane Oxetane cluster_azetidine Azetidine cluster_cyclobutane Cyclobutane oxetane Key Features: - Oxygen heteroatom - Polar, H-bond acceptor - Moderate ring strain - Bioisostere for C=O, gem-dimethyl oxetane_pros Advantages: - Improved solubility - Good metabolic stability - 3D geometry oxetane->oxetane_pros oxetane_cons Disadvantages: - Potential for ring-opening - Synthetic challenges oxetane->oxetane_cons azetidine Key Features: - Nitrogen heteroatom - Basic center (tunable pKa) - H-bond donor/acceptor - Vector for substitution azetidine_pros Advantages: - Modulates pKa - Additional vector for SAR - Can improve cell permeability azetidine->azetidine_pros azetidine_cons Disadvantages: - Potential for metabolism at N - Can introduce unwanted basicity azetidine->azetidine_cons cyclobutane Key Features: - All-carbon ring - Non-polar, lipophilic - Rigid conformational lock - Sp³-rich cyclobutane_pros Advantages: - Increased metabolic stability - Conformational rigidity - Fills lipophilic pockets cyclobutane->cyclobutane_pros cyclobutane_cons Disadvantages: - Increases lipophilicity - Can reduce solubility - Fewer H-bonding opportunities cyclobutane->cyclobutane_cons

Caption: Comparative analysis of oxetane, azetidine, and cyclobutane scaffolds.

Physicochemical Properties
PropertyOxetaneAzetidineCyclobutaneRationale and Implications
Polarity HighHigh (tunable)LowThe heteroatoms in oxetanes and azetidines increase polarity, which generally improves aqueous solubility. Cyclobutanes are purely lipophilic.
Hydrogen Bonding AcceptorAcceptor & DonorNoneOxetanes and azetidines can engage in hydrogen bonding with biological targets, potentially increasing binding affinity.
Basicity (pKa) NeutralBasicNeutralAzetidines introduce a basic center, which can be crucial for target engagement but may also lead to off-target effects or affect cell permeability.
Lipophilicity (LogP) LowersLowers (can be tuned)IncreasesOxetanes and azetidines are effective at reducing lipophilicity compared to their carbocyclic counterparts, which is often desirable for better ADME properties.
Metabolic Stability Generally GoodCan be a site of metabolismHighThe all-carbon framework of cyclobutane is often more resistant to metabolic degradation. The 3,3-disubstitution on oxetanes enhances their stability.[1]
Performance in Drug Design
  • Oxetanes are excellent choices for replacing gem-dimethyl or carbonyl groups to improve solubility and reduce lipophilicity without introducing a basic center.[1] They serve as valuable tools for navigating out of "greasy" chemical space.

  • Azetidines are ideal when a basic nitrogen is required for binding to a target (e.g., an acidic residue in a protein active site). The nitrogen also provides a straightforward point for diversification.[9][10]

  • Cyclobutanes offer a rigid, sp³-rich scaffold that can act as a conformational lock, improving binding affinity through entropic effects. They are well-suited for filling hydrophobic pockets in a target protein.

Conclusion

The this compound scaffold, and the broader class of 3-amino-3-substituted oxetanes, represent a valuable tool in the medicinal chemist's arsenal. While their synthesis can be more challenging than that of more traditional scaffolds, the potential benefits in terms of improved physicochemical properties and three-dimensional diversity are significant. The choice between an oxetane, azetidine, or cyclobutane should be a data-driven decision based on the specific goals of the drug discovery program, including the nature of the biological target and the desired ADME profile. This guide provides a foundational framework for making such strategic decisions, grounded in the principles of modern medicinal chemistry.

References

A Comparative Analysis of 3-Methylamino-3-hydroxymethyloxetane and its Carbocyclic Analogue, (1-Methyl-3-aminocyclobutyl)methanol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the judicious selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Small, saturated ring systems, in particular, have garnered significant attention for their ability to impart three-dimensionality and favorable physicochemical properties to drug candidates. This guide presents a comprehensive comparative study of two structurally related building blocks: 3-Methylamino-3-hydroxymethyloxetane and its carbocyclic counterpart, (1-Methyl-3-aminocyclobutyl)methanol. Through a detailed examination of their synthesis, physicochemical characteristics, and anticipated biological implications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to strategically incorporate these motifs into their discovery programs.

Introduction: The Strategic Value of Oxetanes and Cyclobutanes in Drug Design

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as a valuable scaffold in drug discovery.[1][2] Its inherent polarity and ability to act as a hydrogen bond acceptor can enhance aqueous solubility and metabolic stability.[2][3] The compact nature of the oxetane ring makes it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities, often leading to improved drug-like properties.[1] Conversely, the cyclobutane ring, a strained carbocycle, offers a rigid and defined three-dimensional geometry.[4][5] This conformational rigidity can be leveraged to optimize ligand-receptor interactions, thereby enhancing potency and selectivity, and can also contribute to improved metabolic stability.[4][6]

This guide focuses on a matched-pair analysis of this compound and (1-Methyl-3-aminocyclobutyl)methanol. The introduction of the methylamino and hydroxymethyl groups provides key functionalities for further chemical elaboration and potential interactions with biological targets. Understanding the nuanced differences imparted by the core ring system—oxetane versus cyclobutane—is crucial for rational drug design.

Comparative Synthesis

The synthetic accessibility of a building block is a critical consideration in any drug discovery campaign. Here, we outline plausible and efficient synthetic routes to both this compound and (1-Methyl-3-aminocyclobutyl)methanol.

Synthesis of this compound

The synthesis of this compound can be envisioned starting from the commercially available 3-Methyl-3-oxetanemethanol. A common strategy involves the conversion of the primary alcohol to a suitable leaving group, followed by displacement with methylamine.

Oxetane Synthesis A 3-Methyl-3-oxetanemethanol B 3-(Bromomethyl)-3-methyloxetane A->B PBr3 or CBr4/PPh3 C This compound B->C Methylamine (CH3NH2)

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 3-(Bromomethyl)-3-methyloxetane

  • To a solution of 3-Methyl-3-oxetanemethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.2 eq).

  • Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(Bromomethyl)-3-methyloxetane.

Experimental Protocol: Synthesis of this compound

  • In a sealed tube, dissolve 3-(Bromomethyl)-3-methyloxetane (1.0 eq) in a solution of methylamine in ethanol (e.g., 33% w/w).

  • Heat the reaction mixture to 60 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Synthesis of (1-Methyl-3-aminocyclobutyl)methanol

The synthesis of the carbocyclic analogue can be approached from a suitable cyclobutane precursor, such as a protected aminocyclobutanecarboxylic acid.

Cyclobutane Synthesis A 1-(Boc-amino)cyclobutane-1-carboxylic acid B tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate A->B LiAlH4 or BH3-THF C (1-aminocyclobutyl)methanol B->C TFA or HCl in Dioxane D (1-Methyl-3-aminocyclobutyl)methanol C->D Reductive amination with Formaldehyde/NaBH(OAc)3

Caption: Synthetic route to (1-Methyl-3-aminocyclobutyl)methanol.

Experimental Protocol: Synthesis of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate [7]

  • To a solution of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of borane-THF complex (2.0 eq, 1 M in THF).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can often be used in the next step without further purification.

Experimental Protocol: Synthesis of (1-aminocyclobutyl)methanol

  • Dissolve tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain (1-aminocyclobutyl)methanol hydrochloride as a solid.

Experimental Protocol: Synthesis of (1-Methyl-3-aminocyclobutyl)methanol

  • To a solution of (1-aminocyclobutyl)methanol hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) followed by aqueous formaldehyde (1.2 eq, 37% solution).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield (1-Methyl-3-aminocyclobutyl)methanol.

Comparative Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The substitution of a carbon atom with an oxygen atom in the four-membered ring is expected to have a significant impact on these properties.

PropertyThis compound (Predicted)(1-Methyl-3-aminocyclobutyl)methanol (Predicted)Rationale for Difference
Molecular Weight 117.15 g/mol 115.18 g/mol The presence of an oxygen atom in the oxetane increases the molecular weight slightly.
cLogP -1.0 to -0.50.0 to 0.5The polar oxygen atom in the oxetane ring significantly reduces lipophilicity compared to the all-carbon cyclobutane.
Topological Polar Surface Area (TPSA) ~50 Ų~46 ŲThe ether oxygen in the oxetane contributes to a slightly higher TPSA.
Aqueous Solubility HigherLowerThe increased polarity and hydrogen bonding capability of the oxetane ring are expected to lead to greater aqueous solubility.
pKa (of the amine) LowerHigherThe electron-withdrawing effect of the oxetane oxygen is anticipated to decrease the basicity of the neighboring amine.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method) [8][9]

  • Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.

  • Filter the suspension to remove undissolved solid.

  • Determine the concentration of the compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • The measured concentration represents the thermodynamic aqueous solubility.

Experimental Protocol: Determination of LogP (Shake-Flask Method) [10][11]

  • Prepare a solution of the test compound in a biphasic system of n-octanol and water (or PBS, pH 7.4).

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Comparative Biological and Pharmacokinetic Profile

The distinct electronic and steric properties of the oxetane and cyclobutane rings are expected to translate into different biological and pharmacokinetic behaviors.

Metabolic Stability

The oxetane moiety is generally considered to be more metabolically stable than many other small alkyl groups, as it can block sites of oxidative metabolism.[3] The cyclobutane ring is also relatively stable, but the presence of the ether oxygen in the oxetane can alter the primary sites of metabolism.

Experimental Protocol: In Vitro Microsomal Stability Assay [4][12]

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4).

  • Add the test compound to the microsomal suspension.

  • Initiate the metabolic reaction by adding NADPH.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH C->D E Quench at Time Points D->E F LC-MS/MS Analysis E->F G Calculate t1/2 and CLint F->G

Caption: Workflow for in vitro microsomal stability assay.

Expected Impact on Pharmacodynamics

The choice between an oxetane and a cyclobutane core can influence how a molecule interacts with its biological target. The oxetane's oxygen can act as a hydrogen bond acceptor, potentially forming an additional interaction with the target protein that is not possible with the carbocyclic analogue. Furthermore, the slightly different bond angles and lengths of the two rings will present the appended functional groups in different spatial orientations, which can significantly impact binding affinity and selectivity.

Conclusion

The comparative analysis of this compound and (1-Methyl-3-aminocyclobutyl)methanol highlights the profound impact that a single atom change in a molecular scaffold can have on its properties. The oxetane derivative is predicted to offer advantages in terms of aqueous solubility and potentially metabolic stability, while its lower pKa may be beneficial in mitigating certain off-target effects. The cyclobutane analogue, with its rigid carbocyclic core, may provide a different vector for its substituents, which could be advantageous for optimizing on-target potency.

Ultimately, the choice between these two valuable building blocks will be context-dependent, guided by the specific objectives of the drug discovery program. The experimental protocols provided in this guide offer a framework for the empirical evaluation of these and other novel scaffolds, enabling data-driven decisions in the pursuit of new therapeutics.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Single-Technique Mindset

In modern drug discovery, the oxetane ring has emerged as a valuable structural motif, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] 3-Methylamino-3-hydroxymethyloxetane, a 3,3-disubstituted oxetane, is a prime example of a building block with significant potential. However, its therapeutic promise is fundamentally tethered to its purity. The presence of even minute quantities of impurities—residual starting materials, synthetic by-products, or degradation products—can drastically alter biological activity and introduce toxicity.[3][4]

This guide eschews a simplistic, single-method approach to purity analysis. Instead, it champions an orthogonal, self-validating system where multiple, disparate analytical techniques are strategically deployed. Each method interrogates the sample through a different physical or chemical principle, providing a multi-dimensional and therefore more trustworthy assessment of purity. We will compare and contrast four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis. By understanding the causality behind the selection of each technique and its specific protocol, researchers can build a robust, reliable, and defensible purity profile for their synthesized compounds.

The Analyte and Its Potential Impurities

This compound is a small, polar molecule featuring a strained four-membered ether ring.[5] Its synthesis, likely involving multi-step procedures starting from precursors like 3-hydroxyoxetane or related diols, presents several potential impurity pathways.[6] A robust validation strategy must anticipate these.

Potential Impurity Classes:

  • Residual Starting Materials: Unreacted precursors used in the final synthetic steps.

  • Process-Related Impurities: Reagents, catalysts, or by-products from preceding steps.

  • Isomeric Impurities: Regioisomers formed during synthesis.

  • Degradation Products: The strained oxetane ring can be susceptible to ring-opening, particularly under acidic conditions, forming diol impurities.[5][7]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[8]

  • Inorganic Salts: Non-volatile salts that may persist after workup and purification.[9]

Our analytical approach is designed to detect and quantify each of these distinct impurity classes.

The Orthogonal Validation Workflow

A comprehensive purity assessment relies on the integration of data from multiple analytical sources. No single technique is sufficient. For instance, while HPLC is excellent for separating organic impurities, it may not detect water or inorganic salts. Conversely, Elemental Analysis can detect these but provides no information on organic by-products.[9][10] This principle of using complementary methods forms the basis of our self-validating workflow.

G cluster_0 Purity Validation Workflow Synthesized_Compound Synthesized This compound NMR qNMR Spectroscopy (Identity, Structure, Organic Impurities, Purity Assay) Synthesized_Compound->NMR Orthogonal Testing HPLC HPLC-UV/MS (Separation of Non-Volatile Organic Impurities) Synthesized_Compound->HPLC Orthogonal Testing GCMS GC-MS (Residual Solvents, Volatile Impurities) Synthesized_Compound->GCMS Orthogonal Testing EA Elemental Analysis (Elemental Composition, Inorganic Impurities, Water) Synthesized_Compound->EA Orthogonal Testing Final_Purity Final Purity Certificate (>95% Required) NMR->Final_Purity Data Integration HPLC->Final_Purity Data Integration GCMS->Final_Purity Data Integration EA->Final_Purity Data Integration

Caption: Orthogonal workflow for purity validation.

Comparative Analysis of Core Techniques

Quantitative NMR (qNMR) Spectroscopy: The Structural and Quantitative Powerhouse

Causality: NMR spectroscopy is arguably the most powerful single technique for purity assessment because it provides both structural confirmation and quantification from the same experiment.[3] It is a "primary ratio method," meaning the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard without needing a reference standard of the analyte itself.[11] This is invaluable when working with novel compounds.

Experimental Protocol: ¹H qNMR for Purity Determination

  • Sample Preparation: Accurately weigh ~10-20 mg of the synthesized this compound and ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The standard must have signals that do not overlap with the analyte's signals.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or D₂O). Ensure complete dissolution.

  • Data Acquisition:

    • Transfer the solution to a high-quality NMR tube.

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for better signal dispersion).[12]

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. Use a 90° pulse angle. Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate one or more well-resolved, non-exchangeable proton signals from the analyte and a known signal from the internal standard.

  • Calculation: Purity is calculated using the formula described in the literature.[10]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Data Interpretation & Comparison:

  • Strengths: Provides unequivocal structural identity. Quantifies the main component and any structurally related impurities with observable signals. Detects a broad range of organic impurities. Non-destructive.[3]

  • Weaknesses: Lower sensitivity compared to chromatographic methods. May not detect impurities that lack protons or have overlapping signals. Insensitive to inorganic salts and water (unless specifically looking for the H₂O signal).[9]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

Causality: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.[4][13] It physically separates the analyte from non-volatile impurities, allowing for their individual detection and quantification, typically as a percentage of the total peak area. Coupling with a Mass Spectrometer (LC-MS) provides molecular weight information for impurity identification.[14][15]

Experimental Protocol: Reversed-Phase HPLC with UV/MS Detection

  • Method Development Rationale: Amines can be challenging to analyze on standard C18 columns due to interactions with residual silanols, leading to poor peak shape.[16] A modern, end-capped C18 or a specialized "polar-reversed phase" column is recommended. A mobile phase with a modifier like trifluoroacetic acid (TFA) or formic acid helps to protonate the amine, improving peak shape. A gradient elution is employed to separate compounds with a range of polarities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of ~1 mg/mL. Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 210 nm (for low-level impurities) and Mass Spectrometry (ESI+).

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is typically reported as % Area of the main peak relative to the total area of all peaks. Impurities are reported as % Area.

Data Interpretation & Comparison:

  • Strengths: Excellent for separating and quantifying structurally similar, non-volatile organic impurities. High sensitivity, capable of detecting trace-level impurities.[17]

  • Weaknesses: Requires a reference standard for absolute quantification. Will not detect impurities that do not have a chromophore (for UV detection) or do not ionize (for MS detection). Insensitive to volatile solvents, water, and inorganic salts.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Detective

Causality: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents from the synthesis and purification process.[8][18] The sample is vaporized and separated based on boiling point and polarity before being fragmented and detected by a mass spectrometer, which provides definitive identification against spectral libraries.[19]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent (e.g., DMSO, DMF) that is not expected to be present as a residual solvent. Seal the vial immediately.

  • GC-MS Conditions:

    • System: Headspace Sampler coupled to a GC-MS.

    • Column: A low-polarity column, such as a DB-5ms or equivalent.

    • Headspace Conditions: Incubate at 80 °C for 15 minutes.

    • GC Oven Program: Start at 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • MS Detection: Scan from m/z 35 to 350 in Electron Ionization (EI) mode.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a calibrated standard if necessary.

Data Interpretation & Comparison:

  • Strengths: Unmatched capability for detecting volatile impurities like acetone, ethanol, dichloromethane, etc. Highly sensitive and specific.[15]

  • Weaknesses: Only suitable for thermally stable and volatile compounds. The target analyte, this compound, is likely not volatile enough for direct GC analysis without derivatization. Its primary use here is for volatile impurities.

Elemental Analysis: The Fundamental Composition Check

Causality: Elemental analysis provides the fundamental mass percentages of Carbon, Hydrogen, and Nitrogen (CHN analysis). This serves as a crucial, orthogonal check on the compound's bulk purity and empirical formula.[20] It is uniquely powerful for detecting non-chromatographic, non-volatile, and inorganic impurities (like salts) or bound water/solvent that other methods miss.[9] A significant deviation from the theoretical values indicates the presence of such impurities.

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: The sample must be meticulously dried under high vacuum to remove any adsorbed solvent or water. A few milligrams (~2-3 mg) are required.

  • Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the mass percentage of C, H, and N. This is compared to the theoretical values calculated from the empirical formula of this compound (C₅H₁₁NO₂).

    • Theoretical Values: C = 51.27%, H = 9.46%, N = 11.96%.

Data Interpretation & Comparison:

  • Strengths: Provides a fundamental measure of bulk purity. Excellent for detecting inorganic impurities and confirming the absence of significant amounts of bound solvent or water.

  • Weaknesses: It is a bulk technique and gives no information about the identity or number of individual impurities. A common guideline in academic and industrial settings is that experimental values should be within ±0.4% of the theoretical values.[12][21]

Data Synthesis and Comparative Summary

The true power of this orthogonal approach lies in synthesizing the data from each technique into a single, cohesive purity statement.

Analytical Technique Primary Target Strengths Limitations Typical Acceptance Criteria
¹H qNMR Main component assay; Structural identity; Organic impuritiesAbsolute quantification; Structural information on impurities; Non-destructiveModerate sensitivity; Signal overlap can be an issuePurity ≥ 95%[10]; Structure consistent with proposed formula
HPLC-UV/MS Non-volatile organic impuritiesHigh sensitivity and resolution; Provides MW of impuritiesRelative quantification (area %); Requires chromophore/ionizationPurity ≥ 95% by area %; No single impurity > 0.5%
GC-MS Residual solvents; Volatile impuritiesVery high sensitivity for volatiles; Definitive identification via MS libraryNot suitable for non-volatile analytesConforms to ICH Q3C limits for residual solvents
Elemental Analysis Bulk purity; Inorganic impurities; WaterConfirms empirical formula; Detects non-chromatographic impuritiesBulk analysis only; No info on individual impuritiesExperimental C, H, N values within ±0.4% of theoretical.[12][21]

Conclusion: Establishing a Self-Validating Purity System

Validating the purity of a novel synthetic building block like this compound is not a checkbox exercise; it is a fundamental requirement for generating reliable and reproducible scientific data.[22][23][24] By employing an orthogonal set of analytical techniques—qNMR for structural and quantitative assay, HPLC for high-resolution separation of organic impurities, GC-MS for volatile contaminants, and Elemental Analysis for fundamental compositional integrity—we create a self-validating system. A compound that passes the stringent, complementary criteria of all four methods can be considered pure with a high degree of scientific confidence, ensuring its suitability for the exacting demands of drug development.

References

Efficacy Comparison of 3-Methylamino-3-hydroxymethyloxetane in Biological Assays: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance therapeutic potential is perpetual. The oxetane ring, a four-membered ether, has emerged as a particularly compelling motif, prized for its ability to confer favorable physicochemical properties upon drug candidates.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological evaluation of a novel compound, 3-Methylamino-3-hydroxymethyloxetane . We will delve into a comparative analysis against its bioisosteric counterparts, offering insights into experimental design, data interpretation, and the underlying scientific rationale.

The incorporation of an oxetane moiety is a strategic choice in drug design, often intended to improve aqueous solubility, metabolic stability, and lipophilicity, while potentially reducing the basicity of adjacent amines.[3][4] Our focus molecule, this compound, combines the recognized benefits of the oxetane scaffold with amino and hydroxyl functionalities, suggesting a potential for diverse biological interactions. This guide will outline the critical assays to benchmark its performance and elucidate its therapeutic promise.

Comparative Framework: Establishing a Rationale for Efficacy

To ascertain the true value of this compound, its biological performance must be contextualized. A robust comparative study necessitates the inclusion of carefully selected comparator compounds. The most logical choices are its bioisosteric analogues, which replace the oxetane ring with more traditional chemical groups. This approach allows for a direct assessment of the oxetane's contribution to the molecule's overall activity and properties.

Our recommended comparator compounds are:

  • The gem-dimethyl analogue: This compound replaces the oxetane ring with a quaternary carbon bearing two methyl groups. The gem-dimethyl group is a classic bioisostere for the oxetane ring, and this comparison will highlight differences in steric bulk, lipophilicity, and metabolic stability.[1][5]

  • The carbonyl analogue: Replacing the oxetane with a ketone functional group allows for an evaluation of the differences in hydrogen bonding capacity, polarity, and metabolic susceptibility.[3][5]

  • A simpler amino-oxetane: Including a known 3-amino-oxetane derivative as a benchmark can help to dissect the contribution of the additional hydroxymethyl group in our target molecule.

This carefully selected panel of compounds will enable a thorough investigation into the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound.

In Vitro Biological Evaluation: A Multi-pronged Approach

A comprehensive in vitro evaluation is the cornerstone of preclinical drug development. For a novel compound like this compound, a tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays, is recommended.

I. Cellular Viability and Cytotoxicity Assays

The initial step is to determine the compound's effect on cell viability across a panel of relevant human cancer cell lines. This provides a preliminary indication of its potential as an anti-cancer agent and establishes a therapeutic window for subsequent assays.

Recommended Cell Lines:

  • MCF-7: A well-characterized human breast cancer cell line.

  • MDA-MB-231: A triple-negative human breast cancer cell line, often more aggressive than MCF-7.

  • PANC-1: A human pancreatic cancer cell line known for its resistance to chemotherapy.[6]

  • A non-cancerous cell line (e.g., HEK293T): To assess general cytotoxicity and selectivity.

Experimental Protocol: MTT Assay for Cellular Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and the comparator compounds. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Expected Outcomes and Interpretation:

A potent and selective anti-cancer compound will exhibit low IC50 values in cancer cell lines and significantly higher IC50 values in non-cancerous cells. The comparative data will reveal whether the oxetane moiety enhances cytotoxicity compared to the gem-dimethyl and carbonyl analogues.

Data Presentation:

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)PANC-1 IC50 (µM)HEK2993T IC50 (µM)Selectivity Index (HEK293T/MCF-7)
This compound
gem-Dimethyl Analogue
Carbonyl Analogue
3-Amino-oxetane Benchmark
II. Mechanistic Assays: Unraveling the Mode of Action

Should this compound display promising cytotoxic activity, the next logical step is to investigate its mechanism of action. Given the prevalence of oxetane-containing molecules as kinase inhibitors, a kinase inhibition assay is a rational starting point.[1]

Experimental Protocol: Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

  • Assay Principle: Utilize a fluorescence-based assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and thus a stronger fluorescence signal.

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate peptide, and ATP.

  • Compound Addition: Add this compound and comparator compounds at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a specified time at room temperature.

  • Detection: Add a detection reagent that contains a fluorescent probe that binds to ATP.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Workflow for Kinase Inhibition Assay:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_kinase Kinase Solution reaction_mix Combine Kinase, Substrate, and ATP prep_kinase->reaction_mix prep_substrate Substrate Peptide prep_substrate->reaction_mix prep_atp ATP Solution prep_atp->reaction_mix prep_compound Test Compounds add_compound Add Test Compounds prep_compound->add_compound reaction_mix->add_compound incubation Incubate at RT add_compound->incubation add_detection Add Detection Reagent incubation->add_detection read_plate Measure Fluorescence add_detection->read_plate data_analysis Calculate IC50 read_plate->data_analysis G cluster_1 start Novel Compound: This compound in_vitro In Vitro Evaluation start->in_vitro cytotoxicity Cytotoxicity Screening (IC50 Determination) in_vitro->cytotoxicity mechanistic Mechanistic Assays (e.g., Kinase Inhibition) in_vitro->mechanistic adme ADME Profiling (Solubility, Stability, Permeability) in_vitro->adme in_vivo In Vivo Efficacy (Xenograft Model) cytotoxicity->in_vivo mechanistic->in_vivo adme->in_vivo decision Go/No-Go Decision for Further Development in_vivo->decision

References

Navigating the Labyrinth of Oxetane Chemistry: A Guide to Reproducible Experimentation with 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the oxetane motif has garnered significant attention for its ability to confer desirable physicochemical properties, including improved solubility, metabolic stability, and three-dimensionality. However, the path to harnessing these benefits is often fraught with challenges in synthesis and experimental reproducibility. This guide provides an in-depth analysis of the critical factors influencing the reproducibility of experiments involving 3-Methylamino-3-hydroxymethyloxetane, a bifunctional building block with significant potential. We will dissect the nuances of its synthesis, purification, and characterization, while also offering a comparative perspective on viable alternatives.

The Allure and Challenge of the Oxetane Ring

Oxetanes, four-membered cyclic ethers, are prized for their unique combination of properties. The strained ring system imparts a degree of conformational rigidity, while the oxygen atom acts as a hydrogen bond acceptor, enhancing aqueous solubility.[1] Furthermore, the replacement of gem-dimethyl or carbonyl groups with an oxetane ring can lead to improved metabolic stability and lipophilicity profiles.[2]

However, this inherent ring strain is also the source of significant synthetic challenges. The formation of the four-membered ring is kinetically less favorable than that of its three-, five-, or six-membered counterparts, often requiring carefully optimized conditions to achieve acceptable yields.[2] Moreover, the oxetane ring can be susceptible to ring-opening, particularly under acidic or high-temperature conditions, a factor that must be carefully considered throughout a synthetic sequence and subsequent experimental protocols.[3][4] The stability of the oxetane ring is heavily influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[3][4] The presence of internal nucleophiles, such as the amine and hydroxyl groups in our target molecule, can increase the propensity for ring-opening under acidic conditions.[3][4]

Deconstructing the Synthesis of this compound: A Pathway to Reproducibility

While a single, universally adopted protocol for the synthesis of this compound is not prominently documented, a reproducible synthesis can be designed by drawing upon established methodologies for analogous 3,3-disubstituted oxetanes. The most common and logical approach involves a multi-step sequence starting from a suitable precursor, with the intramolecular Williamson etherification being a key ring-forming step.

However, the Williamson etherification for oxetane formation is not without its own set of reproducibility challenges, including competing elimination reactions (Grob fragmentation).[5] Therefore, meticulous control over reaction parameters is paramount.

Proposed Synthetic Workflow and Critical Control Points

The following workflow outlines a plausible and robust synthetic route, highlighting the critical parameters at each stage to ensure reproducibility.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxetane Ring Formation (Intramolecular Williamson Etherification) cluster_2 Step 3: Purification cluster_3 Step 4: Characterization A Starting Material (e.g., 2-(bromomethyl)-2-(methylaminomethyl)propane-1,3-diol) B Cyclization with a suitable base (e.g., NaH, KOtBu) in an aprotic solvent (e.g., THF, DMF) A->B Critical: Base stoichiometry, temperature, and solvent purity C Chromatographic Separation (e.g., Column Chromatography) B->C Critical: Choice of stationary and mobile phases D Spectroscopic Analysis (NMR, IR, MS) C->D Critical: Purity assessment

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses)

Objective: To synthesize this compound via intramolecular Williamson etherification.

Materials:

  • 2-(bromomethyl)-2-(methylaminomethyl)propane-1,3-diol (precursor)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-(bromomethyl)-2-(methylaminomethyl)propane-1,3-diol in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Base Addition (Critical Step): The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow, controlled addition of the base is crucial to manage the exothermic reaction and prevent side reactions. The choice of a strong, non-nucleophilic base like NaH is intended to deprotonate the hydroxyl group to form the alkoxide for the intramolecular cyclization, minimizing competing elimination pathways.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Causality: Quenching with a mild proton source neutralizes the excess base and any remaining alkoxide.

  • Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then back-extracted with ethyl acetate (3x). The combined organic layers are dried over anhydrous Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound. Causality: The polarity of the target molecule, due to the amine and hydroxyl groups, necessitates a polar eluent system for effective separation from less polar impurities.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Comparative Analysis: Oxetanes vs. Azetidines

In the realm of small, saturated heterocycles, azetidines often emerge as a primary alternative to oxetanes.[6] The substitution of the oxygen atom in an oxetane with a nitrogen atom in an azetidine leads to distinct differences in physicochemical properties.

PropertyOxetane MoietyAzetidine MoietyRationale for DifferenceSupporting Data (Representative)
Lipophilicity (cLogP) Generally lowerCan be higher or lower depending on substitutionThe nitrogen atom in azetidine can be a hydrogen bond donor and acceptor, influencing its interaction with water. The basicity of the nitrogen also plays a role.For spirocyclic derivatives of azetidine, lipophilicity can be significantly less than their morpholine counterparts.[7]
Aqueous Solubility Generally enhancedGenerally good, but can be influenced by basicityThe hydrogen bonding capabilities of both heteroatoms contribute to solubility.The polar nature of both heterocycles leads to their use in improving the solubility of drug candidates.[2]
Basicity (pKa) Not applicable (ether)Basic (amine)The lone pair of electrons on the nitrogen atom can accept a proton.The pKa of an amine can be significantly modulated by the proximity of an oxetane ring.[7]
Chemical Stability Susceptible to ring-opening under acidic conditionsGenerally more stable to acidic conditions, but can be reactive towards electrophilesThe ether linkage in oxetanes is more readily protonated and cleaved than the C-N bonds in azetidines under acidic conditions.3,3-disubstituted oxetanes are more stable, but those with internal nucleophiles can readily ring-open under acidic conditions.[3][4]

Ensuring Experimental Reproducibility: A Checklist

To mitigate the inherent challenges of working with this compound and similar compounds, a rigorous approach to experimental design and execution is essential.

1. Reagent Quality and Handling:

  • Starting Materials: Use starting materials of the highest possible purity. Impurities can lead to side reactions and complicate purification.

  • Solvents: Anhydrous solvents are critical for reactions involving strong bases like NaH.

  • Bases: The quality and handling of strong bases are paramount. Use freshly opened containers or titrate to determine the exact concentration.

2. Reaction Conditions:

  • Inert Atmosphere: Reactions sensitive to moisture and air should be conducted under an inert atmosphere.

  • Temperature Control: Precise temperature control is crucial, especially during exothermic addition steps.

  • Stoichiometry: Accurate measurement of all reagents is essential to avoid side reactions and ensure complete conversion.

  • Monitoring: Consistent and reliable monitoring of the reaction progress (e.g., by TLC or LC-MS) is necessary to determine the optimal reaction time.

3. Purification and Characterization:

  • Chromatography: The choice of stationary and mobile phases for column chromatography should be carefully optimized to achieve baseline separation of the product from impurities.

  • Characterization: Comprehensive characterization of the final product by multiple analytical techniques (NMR, MS, IR) is non-negotiable to confirm its identity and purity.

Conclusion

This compound represents a valuable yet challenging building block in drug discovery and chemical biology. While its synthesis and subsequent use in experiments can be prone to reproducibility issues, a thorough understanding of the underlying chemistry of oxetanes, coupled with meticulous control over experimental parameters, can lead to reliable and repeatable results. By carefully considering the factors outlined in this guide, researchers can confidently incorporate this and similar oxetane-containing molecules into their experimental workflows, unlocking their full potential in the development of novel therapeutics and chemical probes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methylamino-3-hydroxymethyloxetane, a substituted oxetane. As a Senior Application Scientist, my aim is to provide a framework that ensures not only regulatory compliance but also the safety of laboratory personnel and the protection of our environment. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Pre-Disposal Hazard Assessment: The Foundation of Safety

Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. In such cases, a thorough hazard assessment based on its chemical structure is the first and most critical step. This compound possesses three key functional groups: an oxetane ring, a tertiary amine, and a primary alcohol.

  • Oxetane Ring: This four-membered ether is strained and can undergo ring-opening reactions, particularly under acidic conditions[1][2]. While generally more stable than epoxides, this reactivity must be considered, especially when segregating waste streams[1][2].

  • Amino Group (Tertiary Amine): Amines can be corrosive and may have toxicological properties. They can also react with various other chemical classes.

  • Hydroxymethyl Group (Alcohol): This group can influence the compound's solubility and may undergo reactions typical of primary alcohols.

Given these features, this compound should be handled as a hazardous chemical. The Occupational Safety and Health Administration (OSHA) mandates that employers must inform employees about the hazards of chemicals in the workplace through a hazard communication program[3].

Waste Characterization and Segregation: A Self-Validating System

The U.S. Environmental Protection Agency (EPA) requires a "hazardous waste determination" for all chemical waste under the Resource Conservation and Recovery Act (RCRA)[4][5][6]. This involves assessing whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[4][5].

Table 1: Waste Characterization for this compound

Characteristic Assessment for this compound Action
Ignitability While the flashpoint is not readily available, many organic compounds are flammable. Assume it may be ignitable.Keep away from ignition sources. Store in a well-ventilated, cool, and dry area[7][8].
Corrosivity The amino group may impart a basic character. Determine the pH of the waste stream if it is an aqueous solution.If the pH is ≤ 2 or ≥ 12.5, it is a corrosive hazardous waste[9]. Segregate from acids and other incompatible materials.
Reactivity The strained oxetane ring can be reactive, especially with acids[1][2]. Amines can also be reactive.Segregate from acids, oxidizing agents, and other incompatible chemicals to prevent violent reactions[9].
Toxicity The specific toxicity is unknown. However, many amines and heterocyclic compounds have toxic properties. Assume the compound is toxic.Handle with appropriate personal protective equipment (PPE). The waste is likely a toxic hazardous waste.

Based on this assessment, waste containing this compound must be treated as hazardous waste.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (compatible material, e.g., polyethylene).

  • Hazardous waste label.

  • Secondary containment bin.

Procedure:

  • Container Selection:

    • Choose a waste container that is compatible with this compound. Avoid containers that may react with amines or alcohols.

    • Ensure the container has a secure, leak-proof cap[4][10].

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"[11].

      • The full chemical name: "this compound".

      • The concentration or percentage of the compound in the waste stream.

      • The date accumulation started.

      • The name of the generating researcher and laboratory information.

  • Waste Accumulation:

    • Collect the waste in a designated satellite accumulation area within the laboratory[4].

    • Keep the waste container closed at all times except when adding waste[4][10]. This is a common EPA violation and can lead to spills and employee exposure[4].

    • Do not mix incompatible wastes in the same container. For example, do not mix this basic compound with acidic waste.

  • Storage:

    • Store the waste container in a secondary containment bin to prevent spills[9][10].

    • Store in a well-ventilated area away from heat, sparks, or open flames[7][8][9].

    • Ensure that the storage area is secure and only accessible to authorized personnel.

  • Disposal Request:

    • Once the container is full, or before the regulatory accumulation time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company[5].

    • Do not dispose of this compound down the drain or in the regular trash[9][10].

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Phase 1: Assessment cluster_1 Phase 2: Collection cluster_2 Phase 3: Storage cluster_3 Phase 4: Disposal A Generation of Waste (this compound) B Hazard Assessment (Oxetane, Amine, Alcohol) A->B C Select Compatible Container B->C D Label Container: 'Hazardous Waste' & Contents C->D E Accumulate Waste in Satellite Area D->E F Keep Container Closed E->F G Store in Secondary Containment F->G H Segregate from Incompatibles (e.g., Acids) G->H I Store in Cool, Ventilated Area H->I J Contact EHS or Certified Disposal Vendor I->J K Arrange for Pickup and Proper Disposal J->K

Caption: Disposal workflow for this compound.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill and if you can safely clean it up. For large or highly concentrated spills, contact your institution's EHS for emergency response.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent materials from a spill kit.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if the substance is volatile or if dust is generated.

  • Clean-up:

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material in a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, and collect the decontamination waste as hazardous waste.

  • Dispose of Spill Debris: The collected spill debris must be disposed of as hazardous waste, following the same procedures outlined above.

Conclusion: A Culture of Safety

The proper disposal of laboratory chemicals like this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the chemical nature of the waste, adhering to established protocols, and working closely with your institution's safety professionals, you contribute to a safer research environment for yourself, your colleagues, and the community. This guide provides a framework for these essential procedures, empowering you to manage chemical waste with confidence and integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylamino-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: January 2026

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 3-Methylamino-3-hydroxymethyloxetane. Designed for researchers, scientists, and drug development professionals, this document provides a procedural, step-by-step framework to ensure your safety and the integrity of your work.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is classified as a substance that causes skin and serious eye irritation[1]. The primary routes of exposure are through skin contact, eye contact, and inhalation of aerosols or mists. Therefore, the selection of Personal Protective Equipment (PPE) must be tailored to create an effective barrier against these hazards. The causality behind our PPE recommendations is rooted in a risk-based approach, prioritizing the elimination and engineering out of hazards, with PPE serving as the final, critical line of defense.

Core Personal Protective Equipment (PPE) Ensemble

A foundational PPE ensemble is required for all work with this compound. The following table summarizes the minimum requirements.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[2] Double gloving is recommended.Provides a chemical barrier against skin contact.[2] Double gloving offers additional protection in case of a breach of the outer glove.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[2] A face shield should be worn over goggles when there is a risk of splashing.[2]Protects against splashes that can cause serious eye irritation.[1] A face shield provides broader protection for the entire face.
Body Protection A fully buttoned, long-sleeved laboratory coat.[2] Consider a chemically resistant apron for larger quantities.Prevents incidental skin contact with the chemical on arms and torso.
Foot Protection Closed-toe, liquid-resistant shoes.Protects feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[2]Minimizes the risk of inhaling aerosols or mists of the compound.

Step-by-Step Guide to Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first.

Doffing Procedure:
  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Safe Handling in the Laboratory

Beyond PPE, safe handling practices are paramount.

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Work Practices:

    • Keep containers tightly closed when not in use.[4]

    • Avoid generating aerosols or mists.

    • Wash hands thoroughly after handling, even if gloves were worn.[5]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Spill Response: In the event of a spill, evacuate the immediate area. Use an inert absorbent material to contain the spill.[3] Wear appropriate PPE during cleanup.

Disposal Plan: Managing Waste Safely

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Dispose of contaminated gloves, absorbent materials, and any other disposable items in a clearly labeled, sealed hazardous waste container.

  • Container Management: Keep the hazardous waste container closed except when adding waste.

  • Regulatory Compliance: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE.

PPE_Decision_Process cluster_assessment Hazard and Risk Assessment cluster_selection PPE Selection cluster_action Action Start Start: Handling This compound AssessTask Assess the Task: - Quantity - Potential for Splash/Aerosol Start->AssessTask AssessControls Assess Engineering Controls: - Fume Hood Available? - Adequate Ventilation? AssessTask->AssessControls FaceShield Add Face Shield AssessTask->FaceShield High Splash Potential CorePPE Core PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves - Closed-toe Shoes AssessControls->CorePPE Respirator Consider Respirator AssessControls->Respirator Inadequate Ventilation Proceed Proceed with Caution CorePPE->Proceed FaceShield->Proceed Respirator->Proceed

Caption: PPE selection workflow for handling this compound.

References

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